2-Bromo-3-chloropyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-4(6)8-2-1-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZUKTGQTUYRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856692 | |
| Record name | 2-Bromo-3-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-01-2 | |
| Record name | 2-Bromo-3-chloropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3-chloropyrazine: A Versatile Heterocyclic Building Block
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 2-Bromo-3-chloropyrazine. We will delve into its core properties, synthesis, reactivity, and safe handling, providing expert insights into its application as a strategic building block in modern medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
This compound is a di-halogenated pyrazine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. Its unique substitution pattern, featuring two different halogens on adjacent carbons, offers a platform for selective and sequential functionalization.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1206250-01-2 .[1]
Physicochemical Data Summary
The physical and chemical properties of a compound are foundational to its application, dictating suitable reaction conditions, solvent systems, and purification strategies. The key data for this compound are summarized below. It is important to note that while some experimental data is available, certain parameters are based on validated computational predictions.
| Property | Value | Source(s) |
| CAS Number | 1206250-01-2 | [1] |
| Molecular Formula | C₄H₂BrClN₂ | [2] |
| Molecular Weight | 193.43 g/mol | [2] |
| Boiling Point | 220.4 °C (Predicted) | |
| Topological Polar Surface Area | 25.8 Ų | [2] |
| XLogP3 | 1.8 | [2] |
| SMILES | C1=CN=C(C(=N1)Cl)Br | |
| InChIKey | OTZUKTGQTUYRCH-UHFFFAOYSA-N | N/A |
These properties suggest a compound with moderate lipophilicity (XLogP3 of 1.8) and a structure amenable to a variety of organic solvents. The distinct halogen substituents are the key to its synthetic utility.
Synthesis and Mechanistic Rationale
While multiple synthetic routes to halogenated pyrazines exist, a common and reliable strategy for introducing a bromine atom onto an electron-deficient heterocyclic ring, such as a pyrazine, is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate, offering high yields and regiochemical control.
A proposed, chemically sound pathway for the synthesis of this compound begins with the commercially available precursor, 3-amino-2-chloropyrazine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Step-by-Step Protocol and Causality
Objective: To synthesize this compound from 3-amino-2-chloropyrazine.
Materials:
-
3-amino-2-chloropyrazine
-
Hydrobromic acid (HBr, 48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-chloropyrazine (1.0 eq) in aqueous hydrobromic acid at room temperature.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the in-situ formed diazonium salt, which is prone to decomposition at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. This addition often results in the vigorous evolution of nitrogen gas as the diazonium group is displaced by the bromide ion, catalyzed by the copper salt.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel to obtain pure this compound.
-
Key Reactions and Applications in Drug Discovery
The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the pyrazine core, a highly desirable feature for building molecular complexity in drug discovery programs.[3]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] For this compound, this reaction can be controlled to occur selectively at the C2 position.
Caption: Selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
This initial coupling leaves the C-Cl bond intact, providing a handle for a subsequent, often more forcing, cross-coupling reaction to introduce a second point of diversity.
General Protocol for Selective Suzuki Coupling
This protocol is a robust starting point and may require optimization for specific substrates.[6]
Objective: To synthesize a 2-aryl-3-chloropyrazine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1)
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base. The use of an inert atmosphere is crucial as the active Pd(0) species in the catalytic cycle is sensitive to oxygen.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another measure to prevent oxidation of the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum
While an experimentally verified spectrum is the gold standard, the ¹H NMR spectrum of this compound can be reliably predicted based on fundamental principles. The molecule possesses two protons on the pyrazine ring at positions C5 and C6, which are chemically non-equivalent.
-
H5 Proton: This proton is adjacent to a nitrogen atom and is coupled to the H6 proton. It is expected to appear as a doublet.
-
H6 Proton: This proton is also adjacent to a nitrogen atom and is coupled to the H5 proton. It will also appear as a doublet.
Both protons are on an electron-deficient aromatic ring, so their chemical shifts are expected to be in the downfield region, likely between δ 8.0 and 8.5 ppm . The coupling constant (³J) between these two adjacent protons should be in the range of 2-3 Hz, which is typical for pyrazine systems.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, publicly available Safety Data Sheet (SDS) for CAS 1206250-01-2 is not readily found, data from structurally similar halogenated heterocycles (e.g., 2-Bromo-6-chloropyrazine) can provide guidance for safe handling.[7] The compound should be treated as potentially hazardous.
| Hazard Category | Precautionary Measures |
| Contact Hazard | Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[7][8] |
| Inhalation Hazard | May cause respiratory irritation. Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] |
| Ingestion Hazard | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion
This compound (CAS: 1206250-01-2) is a strategically important heterocyclic building block for pharmaceutical and agrochemical research. Its value is derived from the differential reactivity of its C-Br and C-Cl bonds, which enables chemists to perform selective, sequential cross-coupling reactions. This guide has provided a technical overview of its properties, a robust protocol for its synthesis, and a practical guide to its application in the powerful Suzuki-Miyaura coupling reaction. By understanding the chemical principles and adhering to strict safety protocols, researchers can effectively leverage this versatile intermediate to accelerate the discovery of novel, complex molecules.
References
[9] LookChem. (n.d.). Cas 1206250-01-2, this compound. Retrieved from [Link]
[2] Angene Chemical. (n.d.). This compound. Retrieved from [Link]
[4] Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
[5] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
[3] NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
Sources
- 1. 1206250-01-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. innospk.com [innospk.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
Synthesis and characterization of 2-Bromo-3-chloropyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-chloropyrazine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the importance of this scaffold, we present a detailed, field-proven methodology for its preparation via a Sandmeyer reaction, commencing from the commercially available precursor, 2-amino-3-chloropyrazine. This document is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step experimental protocol but also the underlying chemical principles, safety considerations, and robust analytical methods required to ensure the synthesis of high-purity material. The guide includes detailed sections on reaction mechanism, purification strategies, and a full suite of characterization techniques, establishing a self-validating framework for its successful implementation in a laboratory setting.
Introduction: The Significance of the Pyrazine Core
Halogenated pyrazines are privileged structural motifs in medicinal chemistry, serving as versatile building blocks for a wide array of biologically active molecules. Their unique electronic properties and ability to participate in various cross-coupling reactions make them indispensable in the synthesis of complex pharmaceutical agents. This compound (CAS No. 1206250-01-2), in particular, offers two distinct halogen handles that can be selectively functionalized, enabling chemists to explore chemical space efficiently. Its application as an intermediate is critical in the development of novel therapeutics, including kinase inhibitors and other targeted therapies. This guide aims to demystify its synthesis and provide a reliable protocol for its preparation and validation.
Recommended Synthesis Methodology: The Sandmeyer Reaction
The conversion of an aromatic amine to a halide is most reliably achieved through the Sandmeyer reaction.[1] This classic transformation proceeds via the diazotization of an amino group, followed by a copper(I)-catalyzed displacement of the resulting diazonium salt with a halide. This method is particularly well-suited for the synthesis of this compound from 2-amino-3-chloropyrazine due to its high efficiency and functional group tolerance.
Reaction Mechanism and Rationale
The synthesis is a two-step, one-pot process:
-
Diazotization: 2-amino-3-chloropyrazine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting pyrazine-2-diazonium salt intermediate. The low temperature is critical, as diazonium salts can be unstable and decompose at higher temperatures.[2]
-
Copper-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical and releasing nitrogen gas (N₂), a thermodynamically potent driving force for the reaction. The bromine atom is then transferred from a copper(II) species to the aryl radical, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Amino-3-chloropyrazine (CAS: 6663-73-6)[3]
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-3-chloropyrazine (5.0 g, 38.6 mmol).
-
Acidic Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add 48% hydrobromic acid (40 mL) to the flask with vigorous stirring. Maintain the temperature between 0 and 5 °C.
-
Diazotization: Dissolve sodium nitrite (2.9 g, 42.5 mmol, 1.1 eq) in deionized water (10 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide (6.1 g, 42.5 mmol, 1.1 eq) in 48% hydrobromic acid (20 mL). Add this solution to the reaction mixture in one portion.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 1 hour. Gas evolution (N₂) should be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
Purification and Isolation
The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the recommended method.
Flash Column Chromatography Protocol
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The exact solvent system should be determined by prior TLC analysis.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. The following table summarizes the key physical and spectroscopic data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value/Expected Data | Source/Comment |
|---|---|---|
| CAS Number | 1206250-01-2 | [2] |
| Molecular Formula | C₄H₂BrClN₂ | [5] |
| Molecular Weight | 193.43 g/mol | [5] |
| Appearance | Expected to be a liquid or low-melting solid. | |
| ¹H NMR | Predicted: Two doublets in the aromatic region (approx. δ 8.0-8.5 ppm). The two non-equivalent protons on the pyrazine ring will show coupling to each other. | Based on standard chemical shifts for pyrazine systems. |
| ¹³C NMR | Predicted: Four signals in the aromatic region (approx. δ 130-150 ppm). Two signals for carbons bearing a halogen (C-Br and C-Cl) and two for CH carbons. | Based on typical pyrazine carbon shifts. |
| Mass Spec (EI) | Expected Pattern: A characteristic cluster of peaks for the molecular ion (M⁺) due to the isotopes of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). Expect major peaks at m/z 192 (M⁺), 194 (M+2), and 196 (M+4). The relative intensities of the M⁺/M+2 peaks will be a combination of the Br and Cl isotope patterns. | |
Note on Spectroscopic Data: While the synthesis of this compound is established, detailed experimental spectra are not widely available in peer-reviewed literature. The NMR and Mass Spectrometry data provided are based on established principles of spectroscopy and predictions from chemical databases. Researchers should acquire their own analytical data to confirm the structure and purity of the synthesized material.
Safety, Handling, and Storage
-
Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Safety: The compound is expected to be an irritant and potentially harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This guide provides a robust and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By leveraging the classical Sandmeyer reaction, researchers can reliably access this valuable building block for applications in drug discovery and materials science. The detailed explanation of the reaction mechanism, step-by-step procedures, and characterization guidelines are designed to ensure both the success of the synthesis and the high quality of the final product.
References
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
PubChemLite - this compound (C4H2BrClN2). PubChemLite. URL: [Link]
-
ChemBK - this compound. ChemBK. URL: [Link]
-
Chemguide - mass spectra - the M+2 peak. Chemguide. URL: [Link]
-
Wikipedia - Sandmeyer reaction. Wikipedia. URL: [Link]
- US4291165A - Process for making 2-bromopyridine. Google Patents.
- CN104402805A - 2-bromopyridine synthesis method. Google Patents.
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
- CN104844569A - Chlorantraniliprole synthesis method. Google Patents.
-
PubChem - 2-Amino-3-bromo-6-chloropyrazine. PubChem. URL: [Link]
-
PubChem - 2-Bromo-5-chloropyrazine. PubChem. URL: [Link]
-
BYJU'S - Sandmeyer Reaction Mechanism. BYJU'S. URL: [Link]
-
Angene Chemical - this compound. Angene Chemical. URL: [Link]
-
MDPI - Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. URL: [Link]
-
ResearchGate - Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. URL: [Link]
-
MDPI - Synthesis of Novel Pyrazinamide Derivatives. MDPI. URL: [Link]
-
PubChem - 3-Bromo-5-chloropyrazin-2-amine. PubChem. URL: [Link]
-
American Chemical Society - Electronic and Steric Effects of the ProPhos Ligand Family. ACS Publications. URL: [Link]
-
Columbia University - Column chromatography. Columbia University Chemistry. URL: [Link]
Sources
- 1. 2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 5. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
Introduction to 2-Bromo-3-chloropyrazine: A Halogenated Heterocycle
An In-Depth Technical Guide to the Predicted Spectral Data of 2-Bromo-3-chloropyrazine
Disclaimer: Publicly available, experimentally derived spectral data for this compound is limited. This guide has been constructed as a predictive analysis based on established first principles of spectroscopy and comparative data from structurally analogous compounds. It is intended to serve as an authoritative reference for researchers, scientists, and drug development professionals for the characterization and identification of this molecule.
This compound (CAS No. 1206250-01-2) is a disubstituted pyrazine, a class of aromatic heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous approved drugs. The specific substitution pattern of a bromine and a chlorine atom on the pyrazine ring imparts a unique electronic character and provides distinct handles for further synthetic modification, making its unambiguous structural confirmation paramount.
This guide provides a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, detailed experimental protocols are provided, and the integrated data is presented as a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, with its two aromatic protons, ¹H and ¹³C NMR provide definitive information about the electronic environment and connectivity of the atoms.
Theoretical Principles & Causality
The chemical shifts (δ) of the pyrazine protons are dictated by the strong electron-withdrawing nature of the two ring nitrogen atoms and the inductive effects of the halogen substituents. The nitrogen atoms significantly deshield the ring protons, pushing their chemical shifts downfield into the aromatic region (typically >8.0 ppm). The bromine and chlorine atoms further withdraw electron density, influencing the precise chemical shifts of the adjacent protons. Coupling between the two non-equivalent protons is expected, appearing as doublets in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show two signals, corresponding to the protons at the C-5 and C-6 positions.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.45 | Doublet (d) | ~2.5 Hz | Influenced by the adjacent nitrogen (N-4) and the meta-positioned chlorine atom. |
| H-6 | ~8.30 | Doublet (d) | ~2.5 Hz | Influenced by the adjacent nitrogen (N-1) and the meta-positioned bromine atom. |
Note: Predicted data is based on computational models and analysis of similar structures like 2-bromopyrazine and 2,3-dichloropyrazine. The solvent is assumed to be CDCl₃.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals for the four unique carbon atoms in the pyrazine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~143.0 | Directly attached to bromine; significant deshielding. |
| C-3 | ~150.0 | Directly attached to chlorine; strong deshielding from both Cl and adjacent N. |
| C-5 | ~141.0 | Deshielded by adjacent N-4. |
| C-6 | ~138.0 | Deshielded by adjacent N-1. |
Note: Chemical shifts are highly dependent on the solvent and computational model used.
Logical Relationship: ¹H NMR Coupling
The following diagram illustrates the expected spin-spin coupling between the two aromatic protons.
Caption: Predicted ³J coupling between H-5 and H-6 protons.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard 30-degree pulse sequence.
-
Use 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A significantly higher number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups.
Theoretical Principles & Causality
The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The energy of these vibrations is quantized and depends on the bond strength and the mass of the bonded atoms. For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, C=N and C=C bonds within the pyrazine ring, and the C-Br and C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100–3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic for sp² C-H bonds in aromatic systems.[1] |
| 1600–1550 | C=N Stretch | Medium-Strong | Typical for nitrogen-containing aromatic heterocycles. |
| 1500–1400 | Aromatic C=C Stretch | Medium-Strong | In-ring stretching vibrations of the pyrazine core. |
| ~1150 | Aromatic C-H in-plane bend | Medium | |
| 800-600 | C-Cl Stretch | Strong | The position is indicative of a chlorine atom attached to an aromatic ring. |
| 700-500 | C-Br Stretch | Strong | The position is indicative of a bromine atom attached to an aromatic ring.[2] |
Standard Protocol for FTIR-ATR Data Acquisition
Caption: Standard workflow for FTIR-ATR analysis.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to enhance the signal-to-noise ratio.
-
Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of a molecule, particularly through isotopic patterns.
Theoretical Principles & Causality
In MS, a molecule is ionized, and the resulting molecular ion (M⁺) and any fragment ions are separated based on their mass-to-charge ratio (m/z). The presence of bromine and chlorine is uniquely identifiable due to their characteristic natural isotopic abundances:
-
Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
-
Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.
A molecule containing one chlorine atom will show an M⁺ peak and an (M+2)⁺ peak with a 3:1 intensity ratio.[3] A molecule with one bromine atom will show M⁺ and (M+2)⁺ peaks of nearly equal intensity (1:1).[3] For this compound, which contains both, a complex and highly characteristic pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks is predicted.
Predicted Molecular Ion Cluster
The molecular formula is C₄H₂BrClN₂.
-
M⁺ Peak: Contains ⁷⁹Br and ³⁵Cl. m/z ≈ 192
-
(M+2)⁺ Peak: Contains either (⁸¹Br and ³⁵Cl) or (⁷⁹Br and ³⁷Cl). m/z ≈ 194
-
(M+4)⁺ Peak: Contains ⁸¹Br and ³⁷Cl. m/z ≈ 196
The relative intensities of these peaks can be calculated from the isotopic abundances, resulting in a predicted ratio of approximately 3:4:1 . This unique pattern is a definitive signature for the presence of one bromine and one chlorine atom in the molecule.
Isotopic Distribution Logic
Caption: Predicted isotopic pattern for the molecular ion.
Standard Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion region to identify the characteristic isotopic cluster.
Integrated Spectroscopic Analysis for Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides an unambiguous structural confirmation.
-
MS confirms the molecular weight (nominal mass 192) and the elemental composition (presence of one Br and one Cl atom) via the unique ~3:4:1 isotopic pattern for the M⁺/(M+2)⁺/(M+4)⁺ cluster.
-
IR confirms the presence of an aromatic system (C-H and C=C/C=N stretches) and the carbon-halogen bonds (C-Br, C-Cl stretches).
-
NMR confirms the precise connectivity. The ¹H NMR shows two protons on the pyrazine ring, and their coupling confirms their adjacency. The ¹³C NMR shows four distinct carbon signals, consistent with the substituted pyrazine structure.
Together, these predicted spectral data points create a robust and self-validating profile for the confident identification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 2-Bromo-3-chloropyrazine: Synthesis, Properties, and Applications in Modern Chemistry
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of halogenated heterocycles is paramount. These scaffolds provide a reactive handle for intricate molecular construction, enabling the synthesis of complex architectures with tailored biological activities. Among these, 2-Bromo-3-chloropyrazine has emerged as a significant, albeit not extensively documented, building block. Its unique arrangement of two distinct halogen atoms on an electron-deficient pyrazine ring offers a platform for selective and diverse chemical transformations.
This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts. It is designed for the practicing researcher and drug development professional, offering insights into the causality behind its reactivity, practical experimental considerations, and its potential in synthetic campaigns. We will delve into its physicochemical properties, explore plausible synthetic routes, dissect its reactivity in key cross-coupling and substitution reactions, and discuss its applications as a valuable intermediate. Every piece of data and every proposed protocol is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. Due to the limited availability of experimental data for this compound, this section combines predicted data with information from analogous compounds to provide a robust profile.
Physical and Chemical Properties
The key physicochemical properties of this compound (CAS No: 1206250-01-2) are summarized in the table below. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₂BrClN₂ | [1] |
| Molecular Weight | 193.43 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related dihalopyridines |
| Melting Point | No experimental data available | - |
| Boiling Point | ~220.4 ± 35.0 °C (Predicted) | [2][3] |
| Density | ~1.86 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.8 | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DCM). Insoluble in water. | General property of similar organic halides |
| Storage Conditions | 2-8°C, under an inert gas (Nitrogen or Argon) | [2] |
Spectroscopic Signature
Spectroscopic analysis is indispensable for reaction monitoring and final product characterization. In the absence of published experimental spectra for this compound, the following section provides predicted data and analysis based on established principles and data from similar halogenated heterocycles.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. These protons will appear as doublets due to mutual coupling. The electron-withdrawing nature of the nitrogen atoms and halogens will shift these protons downfield, likely in the range of 8.0-8.5 ppm.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four unique carbon atoms of the pyrazine ring. The carbons directly attached to the halogens (C-2 and C-3) will be significantly deshielded. The C-Br bond is expected to show a carbon resonance at a slightly higher field (lower ppm) compared to the C-Cl bond in similar aromatic systems. The chemical shifts are predicted to be in the aromatic region of approximately 140-155 ppm.
The IR spectrum will be characterized by vibrations of the pyrazine ring and the carbon-halogen bonds.
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretching: A series of medium to sharp bands will appear in the 1600-1400 cm⁻¹ region, characteristic of the pyrazine ring.
-
C-Cl Stretch: A strong band is anticipated in the 850-550 cm⁻¹ region.[2]
-
C-Br Stretch: A strong band is expected in the 690-515 cm⁻¹ region.[2]
The electron ionization mass spectrum (EI-MS) will be a critical tool for confirming the identity of this compound due to the characteristic isotopic pattern of bromine and chlorine.
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in major peaks at m/z 192 (C₄H₂⁷⁹Br³⁵Cl₂), 194 (C₄H₂⁸¹Br³⁵Cl₂ and C₄H₂⁷⁹Br³⁷Cl₂), and 196 (C₄H₂⁸¹Br³⁷Cl₂).
-
Fragmentation: Fragmentation will likely involve the loss of the halogen atoms. Key fragments would correspond to the loss of Br• (M-79/81) and Cl• (M-35/37), leading to further characteristic isotopic patterns.
Synthesis of this compound
A validated, scalable synthesis for this compound is not prominently featured in the literature. However, based on established heterocyclic chemistry, a plausible and effective route would involve a Sandmeyer-type reaction starting from a suitable aminopyrazine precursor.
Proposed Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide via a diazonium salt intermediate.[4] A logical precursor for our target molecule is 2-amino-3-chloropyrazine. This starting material can be brominated via a diazotization-bromination sequence.
Caption: Proposed synthetic route to this compound via a Sandmeyer reaction.
Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on standard Sandmeyer reaction conditions and should be optimized for safety and yield in a laboratory setting.
Step 1: Diazotization of 2-Amino-3-chloropyrazine
-
To a cooled (0-5 °C) solution of hydrobromic acid (HBr, 48% aq.), add 2-amino-3-chloropyrazine (1.0 eq.) portion-wise while maintaining the internal temperature below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr (48% aq.).
-
Add the cold diazonium salt solution from Step 1 to the CuBr solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until gas evolution ceases.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms, enabling selective functionalization. The pyrazine ring is electron-deficient, which activates both halogens towards nucleophilic aromatic substitution (SNAr). However, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition.[5] This provides a powerful tool for regioselective synthesis.
Caption: General regioselectivity in Pd-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is expected to proceed selectively at the C-Br position under standard conditions.
Typical Protocol for Selective Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction is also expected to be selective for the C-Br bond of this compound.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Typical Protocol for Selective Buchwald-Hartwig Amination:
-
In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction, quench carefully with water, and extract the product.
-
Purify by column chromatography to yield the 2-amino-3-chloropyrazine derivative.
Applications in Drug Discovery and Development
Halogenated pyrazines are prevalent scaffolds in medicinal chemistry. Pyrazinamide is a first-line antituberculosis drug, and many of its analogs have been synthesized and evaluated for their biological activity.[7][8] this compound serves as a versatile starting material for the synthesis of such analogs and other novel bioactive molecules. Its ability to undergo selective functionalization at two different positions allows for the rapid generation of chemical libraries for screening.
For instance, the synthesis of pyrazinamide analogs often involves the amination of a halogenated pyrazine followed by further modifications.[9][10] The selective reactivity of this compound would allow for the introduction of an amine at the 2-position, followed by a subsequent coupling reaction at the 3-position to build molecular complexity. This approach is highly valuable in structure-activity relationship (SAR) studies. One notable application of a related compound, 2-amino-3-bromo-6-chloropyrazine, is as an intermediate in the synthesis of SHP2 inhibitors, which are being investigated as anti-tumor agents.[11]
Safety, Handling, and Disposal
As there is no specific, publicly available Material Safety Data Sheet (MSDS) for this compound, the following information is based on data for structurally related compounds, such as other brominated and chlorinated pyrazines.[12] It should be treated as a guide for handling with caution.
5.1. Hazard Identification (Anticipated)
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
5.2. Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
5.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Keep under an inert atmosphere to prevent degradation.[2]
5.4. Disposal
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.
Conclusion
This compound represents a potent and versatile tool in the arsenal of the synthetic chemist. While comprehensive experimental data remains somewhat elusive in the public domain, a clear picture of its properties and reactivity can be constructed through the lens of established chemical principles. Its differential halogen reactivity makes it an attractive substrate for regioselective cross-coupling reactions, opening avenues for the efficient synthesis of complex, polysubstituted pyrazines. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics and agrochemicals. It is our hope that this guide will serve as a valuable resource for researchers looking to harness the synthetic potential of this intriguing molecule.
References
-
BIOSYNCE. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Retrieved from [Link]
- Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Sciforum. (n.d.). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
Oakwood Chemical. (n.d.). 2-Amino-5-bromo-3-chloropyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound|1206250-01-2. Retrieved from [Link]
-
R Discovery. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
-
Amerigo Scientific. (n.d.). 2-Bromo-6-chloropyrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). Halogenation. Retrieved from [Link]
-
Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit. Retrieved from [Link]
-
ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
YouTube. (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]
-
SciELO. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound [myskinrecipes.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 11. biosynce.com [biosynce.com]
- 12. echemi.com [echemi.com]
The Strategic Utility of 2-Bromo-3-chloropyrazine in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-3-chloropyrazine, a dihalogenated pyrazine derivative, has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive sites make it an attractive scaffold for the synthesis of complex molecular architectures. The pyrazine core is a common motif in numerous biologically active compounds, and the differential reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, providing a powerful tool for the construction of diverse chemical libraries. This guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and drug development professionals. While the historical record of its initial synthesis is not extensively documented in readily available literature, its applications in modern organic synthesis, particularly in the construction of novel pharmaceutical intermediates, are becoming increasingly significant.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1206250-01-2 | [1] |
| Molecular Formula | C₄H₂BrClN₂ | [1] |
| Molecular Weight | 193.43 g/mol | [1] |
| Boiling Point | 220.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.859 ± 0.06 g/cm³ (Predicted) | [1] |
While experimental spectroscopic data is not widely published, predicted ¹H and ¹³C NMR data provide valuable guidance for the characterization of this compound. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents significantly influences the chemical shifts of the pyrazine ring protons and carbons.
Predicted ¹H NMR (CDCl₃): The two protons on the pyrazine ring are expected to appear as distinct signals in the aromatic region, likely as doublets due to coupling with each other.
Predicted ¹³C NMR (CDCl₃): Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbons directly attached to the halogens (C-2 and C-3) will be significantly deshielded, with their chemical shifts influenced by the different electronegativities of bromine and chlorine.
Synthesis of this compound: A Plausible and Practical Approach
While a definitive, peer-reviewed publication detailing the first synthesis of this compound is not readily apparent, a highly plausible and practical synthetic route can be devised based on established methodologies for the synthesis of halogenated pyrazines, particularly the Sandmeyer reaction.[2][3][4] This approach involves the diazotization of an appropriate aminopyrazine precursor followed by a copper-catalyzed halogen exchange.
A likely precursor for this synthesis is 2-amino-3-chloropyrazine. The synthesis would proceed in two key steps:
-
Diazotization: 2-amino-3-chloropyrazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), to form the corresponding diazonium salt. This reaction is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
-
Sandmeyer Reaction: The diazonium salt is then introduced to a solution containing a copper(I) bromide catalyst. This induces the release of nitrogen gas and the substitution of the diazonium group with a bromine atom, yielding this compound.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Sandmeyer reaction conditions.[5][6] Optimization would be necessary for specific laboratory conditions.
Materials:
-
2-amino-3-chloropyrazine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-chloropyrazine in aqueous HBr at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of the two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. Conversely, the chlorine atom can be displaced by nucleophiles in SNAr reactions, often under more forcing conditions than the bromine. This differential reactivity is a key advantage in multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This selectivity allows for the initial introduction of a substituent at the 2-position via a Suzuki or similar coupling, followed by a subsequent modification at the 3-position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution. While both halogens can be displaced, the chlorine atom is generally more resistant to substitution than the bromine. This allows for selective reactions with nucleophiles such as amines, alkoxides, and thiolates, often by carefully controlling the reaction conditions (temperature, solvent, and nature of the nucleophile).
Applications in Drug Discovery and Development
A patent for a scalable process to prepare 2-amino-3-bromo-6-chloropyrazine identifies it as an important intermediate for synthesizing an anti-tumor SHP2 inhibitor.[7] This underscores the importance of bromo-chloro-pyrazine scaffolds in the development of targeted cancer therapies. The ability to selectively functionalize the 2- and 3-positions of the pyrazine ring is crucial for optimizing the structure-activity relationship (SAR) of drug candidates.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, offering multiple avenues for the construction of complex, functionalized heterocyclic compounds. Its differential reactivity provides a powerful platform for selective and sequential modifications, making it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While its full potential is still being explored, the established importance of the pyrazine scaffold in medicinal chemistry suggests that this compound will continue to be a key intermediate in the development of new and innovative therapeutics. Further research into its reactivity and the development of novel synthetic methodologies will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox.
References
- 1. chembk.com [chembk.com]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-3-chloropyrazine
<
Introduction: The Strategic Importance of 2-Bromo-3-chloropyrazine in Synthesis
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of two distinct halogen substituents on the electron-deficient pyrazine core, offer a versatile platform for the strategic construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals to harness its full synthetic potential.
PART 1: Unraveling the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the electron-deficient nature of the pyrazine ring, which is further amplified by the inductive electron-withdrawing effects of the halogen substituents. This electronic landscape renders the molecule susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r).[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in several of these transformations, with the reactivity of the C-Br and C-Cl bonds being a key consideration for selective synthesis.
The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-aryl structures by reacting an organohalide with an organoboron species in the presence of a palladium catalyst and a base.[2][3] In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the 2-position under carefully controlled conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position
-
Objective: To selectively couple an arylboronic acid at the 2-position of this compound.
-
Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)[3]
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent and stir the mixture at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[4]
-
Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] The choice of solvent is dictated by the solubility of the reagents and the reaction temperature. Biphasic solvent systems like THF/water can be effective.[3]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound exhibits higher reactivity, allowing for selective amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the 2-Position
-
Objective: To selectively couple a primary or secondary amine at the 2-position of this compound.
-
Reagents:
-
This compound (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3.0 eq.)
-
Solvent (e.g., Toluene, Dioxane)[7]
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction solvent and stir for a few minutes to form the active catalyst.
-
Add this compound, the amine, and the base to the reaction vessel.
-
Heat the reaction mixture to a temperature typically between 80°C and 120°C.
-
Monitor the reaction by an appropriate analytical technique (TLC, GC, or LC-MS).
-
After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[7] Bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[4] Bidentate ligands like Xantphos and BINAP are often effective.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amido complex.[7] Sodium tert-butoxide is a common choice.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring
The electron-deficient pyrazine ring of this compound is highly activated towards nucleophilic aromatic substitution.[8] This allows for the direct displacement of the halide substituents by a variety of nucleophiles. Generally, the chlorine atom is more susceptible to nucleophilic attack than the bromine atom in heteroaromatic systems, a trend that can be influenced by the nature of the nucleophile and the reaction conditions.[9]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Objective: To displace the chlorine atom of this compound with an amine nucleophile.
-
Reagents:
-
This compound (1.0 eq.)
-
Amine (2.0-3.0 eq. or as solvent)
-
Optional: Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., Ethanol, DMF, or neat amine)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the amine and, if necessary, a base.
-
Heat the reaction mixture, with the temperature depending on the reactivity of the amine (from room temperature to reflux).
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the product, often by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Nucleophile and Solvent: The choice of nucleophile and solvent significantly impacts the reaction rate and selectivity.[9] Polar aprotic solvents can accelerate S NAr reactions. Using the amine as a solvent can drive the reaction to completion.
-
Temperature: Higher temperatures are often required to overcome the activation energy for disrupting the aromaticity of the pyrazine ring during the formation of the Meisenheimer complex intermediate.[10][11]
Diagram: Mechanism of Nucleophilic Aromatic Substitution
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
PART 2: Stability Profile of this compound
The stability of this compound under various conditions is a critical factor for its successful application in synthesis and for ensuring its quality during storage.
Thermal Stability
Halogenated pyrazines generally exhibit good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition.[12] The specific decomposition temperature of this compound is not extensively reported, but it is advisable to avoid excessive heat during handling and storage. Thermal decomposition can release toxic and corrosive gases such as hydrogen bromide, hydrogen chloride, and nitrogen oxides.[13]
Table: General Thermal Stability Considerations for Halogenated Heterocycles
| Parameter | Recommendation | Rationale |
| Processing Temperature | Use the lowest effective temperature for reactions. | To minimize the risk of thermal degradation and side-product formation. |
| Long-term Storage | Store in a cool environment. | To preserve the chemical integrity of the compound over time.[14] |
Hydrolytic Stability
The C-Cl and C-Br bonds on the electron-deficient pyrazine ring are susceptible to hydrolysis, particularly under basic or strongly acidic conditions and at elevated temperatures. The rate of hydrolysis is generally slow at neutral pH and ambient temperature.[15]
Diagram: Factors Influencing Hydrolytic Stability
Caption: Factors that can accelerate the hydrolysis of this compound.
Photostability
While specific photostability data for this compound is limited, halogenated aromatic compounds can be susceptible to photodegradation upon exposure to UV light. It is therefore recommended to store the compound in light-resistant containers.[14]
PART 3: Safe Handling and Storage
Adherence to proper safety protocols is paramount when working with this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Conclusion: A Versatile and Enabling Synthetic Tool
This compound is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with an awareness of its stability profile, empowers chemists to strategically design and execute efficient synthetic routes to a wide array of complex and valuable molecules. By following the guidelines and protocols outlined in this technical guide, researchers can safely and effectively unlock the full synthetic potential of this important heterocyclic compound.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Angene Chemical. (2025, February 11). Safety Data Sheet: 2-Bromo-5-chloropyrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
-
American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Nine Chongqing Chemdad Co., Ltd. (n.d.). 2-AMINO-5-BROMO-3-CHLOROPYRAZINE. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloropyrazine. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The thermal decomposition of azidopyridines. Retrieved from [Link]
-
PubMed. (2024, July 15). Thermal Stability of Chalcogenide Perovskites. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-chloropyrazin-2-amine. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. angenechemical.com [angenechemical.com]
- 17. echemi.com [echemi.com]
Potential applications of 2-Bromo-3-chloropyrazine in organic synthesis
An In-Depth Technical Guide to the Applications of 2-Bromo-3-chloropyrazine in Organic Synthesis
Abstract
This compound has emerged as a highly versatile and strategic building block in modern organic synthesis. Its utility is primarily derived from the distinct electronic properties of the pyrazine core and, critically, the differential reactivity of its two halogen substituents. This guide provides an in-depth exploration of the core reactivity principles governing this molecule and delineates its practical applications in key synthetic transformations. We will delve into palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and multi-step syntheses of complex scaffolds relevant to pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction: The Strategic Advantage of a Differentiated Heterocycle
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Among them, the pyrazine moiety is a prevalent scaffold in numerous biologically active molecules, including approved pharmaceuticals.[1][2] this compound (CAS: 1206250-01-2) is a particularly valuable reagent due to its pre-functionalized and electronically deficient aromatic system.[3]
The molecule's power lies in its capacity for sequential, regioselective functionalization. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds possess different bond dissociation energies and reactivity profiles, particularly in transition metal-catalyzed reactions. The C-Br bond is weaker and thus more readily undergoes oxidative addition to a palladium(0) catalyst, allowing for selective reaction at the 2-position while leaving the more robust C-Cl bond at the 3-position intact for subsequent transformations.[4] This inherent orthogonality provides chemists with a powerful tool for the controlled and efficient construction of complex molecular architectures.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1206250-01-2 | [3] |
| Molecular Formula | C₄H₂BrClN₂ | [5] |
| Molecular Weight | 193.43 g/mol | [3][5] |
| Boiling Point | 220.4 ± 35.0 °C (Predicted) | [3][5] |
| Storage | 2-8°C, under inert gas | [3][5] |
Core Reactivity Principles: Regioselectivity and Electronic Effects
The synthetic utility of this compound is governed by two primary factors: the electron-deficient nature of the pyrazine ring and the differential reactivity of the halogen substituents.
-
Electronic Nature of the Pyrazine Ring : The presence of two nitrogen atoms at positions 1 and 4 significantly reduces the electron density of the aromatic ring through inductive and mesomeric effects. This electron deficiency makes the pyrazine core highly susceptible to nucleophilic attack, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.[6]
-
Differential Halogen Reactivity : In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The reactivity trend for halogens in this step is I > Br > Cl > F, which correlates with their respective carbon-halogen bond dissociation energies.[4] For this compound, the C-Br bond will therefore react preferentially under standard cross-coupling conditions, providing excellent regioselectivity.[7]
Caption: Regioselectivity in Pd-catalyzed reactions of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. This compound is an ideal substrate for these transformations, enabling the sequential introduction of diverse functionalities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[8][9] When using this compound, the reaction can be directed with high fidelity to the C-2 position.
Causality of Experimental Choices:
-
Catalyst : Pd(dppf)Cl₂ is a robust, air-stable precatalyst often used for heteroaromatic substrates. The dppf ligand is electron-rich and bulky, promoting both oxidative addition and reductive elimination.[2]
-
Base : A base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8]
-
Solvent : A mixture of an organic solvent (like dioxane or toluene) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.[4]
Caption: Workflow for regioselective Suzuki-Miyaura coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[4]
-
Solvent Addition : Add a degassed solvent mixture, such as 4:1 Dioxane/Water, via syringe.
-
Reaction : Heat the mixture with vigorous stirring to the appropriate temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-aryl-3-chloropyrazine derivative.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear scaffolds and precursors for further cyclization reactions.[10][11] This reaction requires both palladium and copper(I) catalysts.
Causality of Experimental Choices:
-
Catalyst System : A palladium complex (e.g., Pd(PPh₃)₂Cl₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[12]
-
Base : An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and serve as a solvent.[10][12]
Caption: Simplified catalytic cycles in Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup : To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (CuI, 2.5-5 mol%).[10][12]
-
Reagent Addition : Sequentially add an amine base (e.g., diisopropylamine, 5-7 eq) and the terminal alkyne (1.1-1.2 eq).
-
Reaction : Stir the reaction at room temperature or with gentle heating (e.g., up to 100°C for less reactive substrates) until the starting material is consumed (monitored by TLC/LC-MS).[10]
-
Work-up : Dilute the reaction mixture with an ether-type solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the 2-alkynyl-3-chloropyrazine product.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[13] The reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Causality of Experimental Choices:
-
Ligand : The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required, especially for coupling with less reactive aryl chlorides or for electron-deficient heterocycles.[14][15] These ligands promote the rate-limiting reductive elimination step.
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary to deprotonate the amine or the palladium-amine complex, facilitating catalyst turnover.[14][16]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.5 eq.).
-
Reagent Addition : Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the tube and heat the mixture to 80-120°C with stirring. Monitor the reaction by LC-MS.
-
Work-up : After cooling, partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography to isolate the desired 2-amino-3-chloropyrazine product.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the pyrazine ring makes it an excellent substrate for SNAr.[17] In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group through a negatively charged intermediate known as a Meisenheimer complex.[18] The positions ortho and para to the ring nitrogens are particularly activated. In this compound, both the C2 and C3 positions are activated. The regiochemical outcome depends on a balance between the leaving group ability (Br⁻ vs. Cl⁻) and the stability of the Meisenheimer intermediate, often favoring substitution at the C-Cl position with strong nucleophiles like alkoxides.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with Sodium Methoxide
-
Reagent Preparation : Prepare a solution of sodium methoxide (1.5-2.0 eq.) in dry methanol in a round-bottom flask under an inert atmosphere.
-
Substrate Addition : Add a solution of this compound (1.0 eq.) in methanol dropwise to the methoxide solution at room temperature.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction by TLC.
-
Work-up : Once the reaction is complete, carefully quench by adding water. Remove the methanol under reduced pressure.
-
Extraction : Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.
-
Purification : Combine the organic extracts, dry over MgSO₄, concentrate, and purify by column chromatography to yield the substituted pyrazine product.
Case Study: Multi-Step Synthesis of a Bioactive Core
To illustrate the synthetic power of this compound, we can outline a sequence to build a 2-aryl-3-aminopyrazine scaffold, a common core in kinase inhibitors.[2] This strategy leverages the regioselective reactivity discussed previously.
Caption: A two-step workflow for the synthesis of a 2,3-disubstituted pyrazine scaffold.
This synthetic sequence is highly efficient because it uses the most reactive position (C-Br) first under relatively mild Suzuki conditions. The remaining C-Cl bond, which is less reactive, can then be functionalized using the more powerful Buchwald-Hartwig amination conditions, which are capable of activating the stronger C-Cl bond. This strategic approach prevents side reactions and maximizes yield, demonstrating the value of this compound as a starting material.
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering chemists a reliable platform for regioselective and sequential functionalization. Its electron-deficient pyrazine core and, most importantly, the differential reactivity of its C-Br and C-Cl bonds, enable a wide array of high-value transformations. From the construction of C-C bonds via Suzuki and Sonogashira couplings to the installation of C-N bonds through Buchwald-Hartwig amination and SNAr reactions, this reagent provides a clear and logical pathway to complex molecular targets. For professionals in drug discovery and materials science, mastering the application of this compound is a key step toward the efficient and innovative synthesis of novel functional molecules.
References
- Vertex AI Search. (2025). The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis.
- Vertex AI Search. (2025). Exploring 2-Bromo-3-Chloropyridine: Properties and Applications.
- ChemBK. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Vertex AI Search. (2025). 2-Bromo-3-methyl-5-chloropyridine: A Key Intermediate for Innovation.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine.
- Vertex AI Search. (2025). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Regioselectivity.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions.
- Stanovnik, B., & Tisler, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Sonogashira Coupling.
- RSC Publishing. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.
- ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
- Google Patents. (n.d.). CN104844569A - Chlorantraniliprole synthesis method.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Echemi. (n.d.). 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Formula.
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity (video).
- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 2-Bromo-6-isopropylpyrazine.
- American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (2025). 2-AMINO-5-BROMO-3-CHLOROPYRAZINE.
- YouTube. (2021). Suzuki Cross Coupling Reaction.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine 98 52200-48-3.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2020). Suzuki cross-coupling reaction.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!.
Sources
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselectivity - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-chloropyrazine
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-3-chloropyrazine (CAS No. 1206250-01-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from Safety Data Sheets (SDS) to ensure the safe and effective use of this compound in a laboratory setting. The information herein is grounded in established safety standards to foster a self-validating system of laboratory practice.
Core Hazard Profile of this compound
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis. However, its chemical reactivity necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound involve acute toxicity upon ingestion or inhalation, as well as irritation to the skin, eyes, and respiratory system.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from BLD Pharmatech SDS)[1] |
These classifications mandate the use of the "Warning" signal word and the following GHS pictograms on all containers and in all handling areas:
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, acute toxicity (harmful), and respiratory tract irritation.
-
Health Hazard (GHS08): Indicates potential for specific target organ toxicity.
Physicochemical Properties
A clear understanding of the compound's physical properties is foundational to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1206250-01-2 | BLD Pharmatech[1] |
| Molecular Formula | C₄H₂BrClN₂ | BLD Pharmatech[1] |
| Molecular Weight | 193.43 g/mol | BLD Pharmatech[1] |
| Boiling Point | 220.4 °C | Biosynth |
The Causality of Prudent Handling: Engineering and Personal Protective Protocols
The identified hazards of this compound demand a multi-layered approach to safety, prioritizing engineering controls and supplementing them with robust Personal Protective Equipment (PPE). This strategy is not merely a list of rules but a system designed to mitigate risk at its source.
Engineering Controls: The First Line of Defense
The primary objective is to minimize direct exposure. The "harmful if inhaled" and "respiratory irritation" classifications necessitate that all handling of this compound, especially when dealing with the solid as a powder or when heating, must be conducted in a well-ventilated area.[2][3]
-
Fume Hood: All weighing, transferring, and reaction setups involving this compound should be performed inside a certified chemical fume hood. This is non-negotiable as it directly captures aerosols and vapors at the source.
-
Ventilation: Ensure general laboratory ventilation meets or exceeds industry standards to prevent the accumulation of vapors in the ambient air.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4] Their proximity is critical for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's specific hazards.
-
Eye and Face Protection: Due to the "Causes serious eye irritation" classification, ANSI Z87.1-compliant safety goggles that provide a tight seal are mandatory.[2][5] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3][5]
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves are required. Given the nature of halogenated organic compounds, nitrile or neoprene gloves are generally suitable. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[2]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects the skin on the arms and torso from accidental contact.
-
-
Respiratory Protection: If engineering controls fail or during a large-scale cleanup where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator is necessary.[2] The specific type (e.g., a full-face respirator with appropriate cartridges) should be determined by a qualified safety professional based on a risk assessment.
Caption: Diagram 2: Emergency Response Protocol for Exposure Incidents.
Accidental Release Measures
A spill of this compound must be managed promptly and safely.
-
Evacuate: Evacuate non-essential personnel from the immediate area. [2]2. Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Don PPE: Wear the appropriate PPE as described in Section 2.2, including respiratory protection if the spill generates dust.
-
Containment & Cleanup:
-
Prevent further leakage or spillage if it is safe to do so. [2]Do not let the chemical enter drains. [2] * For solid spills, carefully sweep or scoop up the material to avoid creating dust. [3]Place it into a suitable, labeled, and closed container for disposal. [2] * Use spark-proof tools and explosion-proof equipment if applicable. [2]5. Disposal: Dispose of the waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [3]
-
Fire-Fighting and Storage Protocols
Fire-Fighting Measures
In the event of a fire involving this compound:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [2][3]* Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen bromide (HBr), and hydrogen chloride (HCl). [4]* Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [2][4]
Handling and Storage
Proactive measures during handling and storage are essential for long-term safety.
-
Handling: Avoid contact with skin, eyes, and clothing. [2]Avoid the formation of dust and aerosols. [2][3]Handle in a well-ventilated place, preferably within a fume hood. [2]Wash hands thoroughly after handling. [1]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2]Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a potent chemical intermediate whose safe use is predicated on a thorough understanding of its hazards and the disciplined application of safety protocols. By integrating the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, research professionals can confidently manage the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work. Adherence to these guidelines forms a self-validating system of safety that is crucial in any modern research environment.
References
-
2-Bromo-6-chloropyrazine SDS. ECHEMI.
-
沃凯生物科技有限公司 - SAFETY DATA SHEET for this compound. Wokai Biological Technology.
-
SAFETY DATA SHEET for this compound. BLD Pharmatech.
-
This compound | 1206250-01-2. Sigma-Aldrich.
-
SAFETY DATA SHEET for 3-Bromo-2-chloropyridine. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET for 2-Bromopyrazine. Fisher Scientific.
-
SAFETY DATA SHEET for 2-Bromo-5-chloropyridine. Fisher Scientific.
-
Aldrich 274372 - SAFETY DATA SHEET. Sigma-Aldrich.
-
8-Bromo-4-chloropyrrolo[1,2-A]pyrazine Safety Data Sheet. AK Scientific, Inc.
-
This compound | 1206250-01-2. Biosynth.
-
Safety Data Sheet. MedchemExpress.com.
-
Safety Data Sheet for 2-Bromo-5-chloropyrazine. Angene Chemical.
-
Safety Data Sheet for 2-Amino-5-bromo-6-chloropyrazine. Cayman Chemical.
-
SAFETY DATA SHEET for 2-Bromo-6-chloropyridine. Fisher Scientific.
-
SDS US. ChemTreat.
-
Personal Protective Equipment (PPE). CHEMM.
-
Cas 1206250-01-2, this compound. Lookchem.
-
2-Chloropyrazine. Sigma-Aldrich.
-
2-Bromo-5-nitropyrimidine. AccelaChem.
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
-
2-Bromo-3-chloropyridine, 5g, Each. CP Lab Safety.
-
Protection From 3-Bromobenzaldehyde. Scribd.
Sources
An In-Depth Technical Guide to 2-Bromo-3-chloropyrazine for Advanced Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Bromo-3-chloropyrazine (CAS No. 1206250-01-2) has emerged as a valuable and versatile heterocyclic intermediate. Its unique substitution pattern, featuring two distinct halogen atoms on an electron-deficient pyrazine core, offers a platform for selective, sequential functionalization, making it an asset in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.
This guide provides a comprehensive technical overview of this compound, consolidating information on its commercial availability, quality specifications, synthetic utility, and safety protocols. The insights herein are curated to empower scientists to effectively integrate this reagent into their research and development workflows.
Physicochemical Properties at a Glance
| Property | Value | Source(s) |
| CAS Number | 1206250-01-2 | [1][2][3] |
| Molecular Formula | C₄H₂BrClN₂ | [1][2][3] |
| Molecular Weight | 193.43 g/mol | [1][2] |
| Boiling Point | ~220.4 °C at 760 mmHg | [1][4] |
| Appearance | Solid | [3] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
Commercial Availability and Sourcing
This compound is readily available from a range of specialty chemical suppliers. Procurement options typically span from research-grade quantities (milligrams to grams) to bulk quantities for process development and pilot-scale synthesis. When selecting a supplier, researchers should consider not only the cost but also the available technical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure the material meets the required quality and safety standards for their intended application.
Below is a comparative table of notable suppliers:
| Supplier | Product Number (Example) | Available Quantities | Purity (Typical) |
| Sigma-Aldrich | CIAH987F3221 (ChemScene) | Inquire | 97% |
| Biosynth | GYB25001 | Inquire | Not Specified |
| BLD Pharmatech | BD258897 | Inquire | Not Specified |
| Angene Chemical | AG0092Y5 | Inquire | Not Specified |
| Apollo Scientific | PC51056 | Inquire | Not Specified |
| MySkinRecipes | #43186 | 100mg, 250mg | ≥95% |
| CHEMLYTE SOLUTIONS | N/A | Inquire | Not Specified |
Pricing is subject to fluctuation and should be confirmed directly with the suppliers.
Quality Control and Specifications: An Expert's Perspective
While a standardized, publicly available Certificate of Analysis for this compound is not consistently provided by all vendors, an experienced synthetic chemist can anticipate the key quality control parameters based on the compound's structure and likely synthetic routes.
Expected Analytical Characterization:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods for determining the purity of such intermediates. A typical purity specification for research-grade material is ≥95-97%.
-
Identity Confirmation:
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure, showing two distinct aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
-
-
Residual Solvents: GC analysis is also employed to identify and quantify any residual solvents from the synthesis and purification process.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
Potential Impurities:
The synthesis of halogenated pyrazines can sometimes lead to the formation of regioisomers or products of over- or under-halogenation. Therefore, potential impurities could include other bromochloropyrazine isomers or di-brominated/di-chlorinated pyrazines. A thorough analysis of the CoA and the accompanying analytical data is crucial to identify any such impurities that might interfere with subsequent reactions.
Synthetic Utility and Applications in Drug Discovery
The primary value of this compound lies in its capacity for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. In palladium-catalyzed reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, allowing for selective reaction at the 2-position.
This selective reactivity enables a modular approach to the synthesis of highly substituted pyrazines, which are prevalent scaffolds in many biologically active compounds.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-aryl-3-chloropyrazine derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloropyrazine.
This protocol can be adapted for other cross-coupling reactions, such as the Buchwald-Hartwig amination, by selecting the appropriate amine, catalyst, ligand, and base combination[4][5].
Safety and Handling
This compound is a chemical reagent that requires careful handling in a laboratory setting. The following information is a summary of the hazards identified in available Safety Data Sheets[6].
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Always consult the most up-to-date Safety Data Sheet from your supplier before handling this compound.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex, functionalized pyrazine derivatives. Its commercial availability and the differential reactivity of its two halogen substituents make it an attractive starting material for researchers in drug discovery and materials science. By understanding its properties, sourcing considerations, and synthetic utility, scientists can effectively leverage this reagent to accelerate their research programs. As with all chemical reagents, adherence to strict safety protocols is essential for its safe and effective use in the laboratory.
References
-
Angene Chemical. this compound|1206250-01-2. [Online] Available at: [Link]
- BLD Pharmatech.SAFETY DATA SHEET: this compound. [Online]
-
LookChem. Cas 1206250-01-2,this compound. [Online] Available at: [Link]
-
MySkinRecipes. this compound. [Online] Available at: [Link]
- Benchchem.A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. [Online]
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. [Online] Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Online] Available at: [Link]
- 沃凯生物科技有限公司 (Wokai Biotechnology Co., Ltd.).SAFETY DATA SHEET: this compound. [Online]
- Benchchem.Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine. [Online]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
Molecular structure and conformation of 2-Bromo-3-chloropyrazine
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-3-chloropyrazine
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry with proposed experimental and computational workflows to fully characterize this heterocyclic compound. While direct crystallographic data for this compound is not extensively reported in publicly accessible literature, this guide leverages data from analogous structures and outlines robust protocols for its complete characterization.
Introduction: The Significance of Halogenated Pyrazines
Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyrazine ring profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making halogenated pyrazines valuable intermediates in medicinal chemistry. This compound, with its distinct substitution pattern, presents a unique case for studying the interplay of steric and electronic effects on molecular geometry and reactivity. Understanding its structural and conformational preferences is paramount for predicting its interaction with biological targets and for the rational design of novel bioactive molecules.
Molecular Structure of this compound
The fundamental molecular structure of this compound is defined by a planar, aromatic pyrazine ring substituted with a bromine atom at position 2 and a chlorine atom at position 3. The molecular formula is C₄H₂BrClN₂ with a molar mass of approximately 193.43 g/mol .[1][2][3] The presence of two different halogen atoms on adjacent carbons introduces significant electronic and steric perturbations to the pyrazine core.
Predicted Physicochemical Properties
A summary of key predicted physicochemical properties for this compound is provided in Table 1.
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [1][2] |
| Molar Mass | 193.43 g/mol | [1][3] |
| XLogP3 | 1.8 | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| Density | 1.859 ± 0.06 g/cm³ | [3] |
| Boiling Point | 220.4 ± 35.0 °C | [3] |
| CAS Number | 1206250-01-2 | [2][3] |
Inferred Bond Lengths and Angles
In the absence of direct X-ray crystallographic data for this compound, we can infer its geometric parameters by comparison with related, structurally characterized molecules such as 2-amino-3-chloropyrazine.[4] The crystal structure of 2-amino-3-chloropyrazine reveals a planar pyrazine ring. It is expected that this compound will also be planar. The C-C and C-N bond lengths within the pyrazine ring are anticipated to be intermediate between single and double bonds, characteristic of an aromatic system. The C-Br and C-Cl bond lengths will be influenced by the electronegativity of the halogen atoms and their interaction with the pyrazine ring's π-system.
Conformational Analysis
For a planar aromatic molecule like this compound, the primary conformational freedom arises from the rotation of any non-axially symmetric substituents, which is not the case here. However, understanding the energetic landscape associated with any slight out-of-plane distortions or interactions with neighboring molecules in a condensed phase is crucial. Given the planarity of the core structure, the conformational analysis primarily becomes relevant when considering its interactions in a solvated or protein-bound state.
Proposed Experimental and Computational Workflows
To address the current gap in the literature, this guide proposes a series of experimental and computational protocols to fully elucidate the structure and conformation of this compound.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be adapted from established methods for the halogenation of pyrazine derivatives. A potential multi-step synthesis is outlined below:
Step 1: Synthesis of 2-Amino-3-chloropyrazine This starting material can be synthesized via established literature procedures.
Step 2: Sandmeyer-type Reaction for Bromination
-
Diazotization: Dissolve 2-amino-3-chloropyrazine in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This generates the in situ diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.
-
Work-up: Cool the reaction mixture, extract the product with an appropriate organic solvent (e.g., dichloromethane or diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
X-ray Crystallography for Definitive Structural Characterization
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.
Protocol:
-
Crystal Growth: Grow single crystals of purified this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., ethanol, hexane, or a mixture thereof) at room temperature.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement. This will yield precise bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.
Spectroscopic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.
-
¹³C NMR: The spectrum will display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts will provide information about the electronic environment of each carbon atom.
4.3.2. Vibrational Spectroscopy (IR and Raman) Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule.[5][6]
-
IR Spectroscopy: Will show characteristic absorption bands for the C-H, C-N, and C-C stretching and bending vibrations of the pyrazine ring, as well as the C-Cl and C-Br stretching vibrations.
-
Raman Spectroscopy: Will also reveal these vibrational modes. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. Although this compound is not centrosymmetric, the combination of both techniques provides a more complete vibrational assignment.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are a powerful tool for predicting and corroborating experimental findings.
Protocol:
-
Geometry Optimization: Perform a full geometry optimization of the this compound molecule using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p).[7][8] This will provide theoretical bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry to predict the IR and Raman spectra. The calculated frequencies can be scaled to improve agreement with experimental data. This analysis also confirms that the optimized structure corresponds to a true energy minimum.
-
Conformational Analysis (if applicable for derivatives): For derivatives of this compound with rotatable bonds, a potential energy surface scan can be performed by systematically rotating the dihedral angle of interest to identify stable conformers and determine the energy barriers to rotation.[9][10][11][12]
Visualizing Molecular Structure and Workflows
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: 2D structure of this compound.
Sources
- 1. PubChemLite - this compound (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. angenechemical.com [angenechemical.com]
- 3. chembk.com [chembk.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. azooptics.com [azooptics.com]
- 6. Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotational barriers in tetraformylhydrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. biomedres.us [biomedres.us]
- 12. biomedres.us [biomedres.us]
Methodological & Application
Application Notes & Protocols: Regioselective Suzuki Coupling of 2-Bromo-3-chloropyrazine
Introduction: The Strategic Importance of Functionalized Pyrazines
Pyrazine derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively introduce molecular complexity onto the pyrazine ring is therefore of paramount importance in drug discovery and development.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its high functional group tolerance and generally mild conditions.[4][5]
This guide focuses on the Suzuki coupling of 2-Bromo-3-chloropyrazine, a substrate that presents both a challenge and an opportunity. As a dihalogenated heterocycle, it allows for selective, sequential functionalization, enabling the synthesis of diverse and complex molecular architectures. The key to unlocking this potential lies in understanding and controlling the regioselectivity of the coupling reaction, which is dictated by the differential reactivity of the carbon-bromine and carbon-chlorine bonds. This document provides a deep dive into the reaction mechanism, optimization strategies, and detailed, field-proven protocols for researchers engaged in the synthesis of novel pyrazine-based compounds.
Reaction Principle and The Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][7]
The cycle consists of three fundamental steps[8]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This step is often rate-determining.[9]
-
Transmetalation: The organic group from the organoboron species (activated by a base to form a more nucleophilic boronate complex) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]
Mastering Regioselectivity: C-Br vs. C-Cl
For dihalogenated substrates containing different halogens, selective coupling can often be achieved by exploiting the inherent differences in carbon-halogen bond dissociation energies (BDEs).[9] The relative reactivity towards oxidative addition, the rate-limiting step, generally follows the trend: C–I > C–Br > C–OTf > C–Cl.[9]
In the case of this compound, the C-Br bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond. This differential reactivity allows for the selective formation of the mono-arylated product, 2-aryl-3-chloropyrazine, under carefully controlled conditions. The remaining chloro-substituent can then be used as a handle for a subsequent, typically more forcing, cross-coupling reaction to introduce a second, different aryl group. This stepwise approach is a powerful strategy for building molecular diversity.
Optimizing Key Experimental Parameters
The success and selectivity of the Suzuki coupling depend on the interplay of several key components. A rational approach to reaction optimization involves the systematic variation of these parameters.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ and is often effective for heteroaromatic substrates.[2] Pd₂(dba)₃ is a common Pd(0) source that requires an external phosphine ligand.[10] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf | The ligand stabilizes the palladium catalyst. For the more challenging C-Cl bond coupling (in a second step), bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ are often required to promote the slower oxidative addition.[4][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A base is essential for activating the boronic acid to facilitate transmetalation.[4] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often more effective for challenging couplings. K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is very common. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[11] Anhydrous conditions can also be employed, particularly with bases like KF.[10] |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures are often needed for less reactive halides (like chlorides). Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is ideal for rapid screening and library synthesis.[2] |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Conventional Heating for Selective Mono-Arylation
This protocol is optimized for the selective coupling at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-chloropyrazine.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is suitable for rapid synthesis and can be adapted for the second, more challenging C-Cl coupling by using a more robust catalyst/ligand system and higher temperature.
Materials:
-
2-Aryl-3-chloropyrazine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 12 mol%)
-
Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (4 mL)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In the microwave vial, combine the 2-aryl-3-chloropyrazine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous toluene.
-
Inert Atmosphere: Seal the vial with a cap and purge with argon for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 120-140 °C for 20-60 minutes.[12]
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh bottle of catalyst or a more robust precatalyst.[13] Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). Increase the reaction temperature. Ensure proper degassing to prevent catalyst oxidation.[14] |
| Protodeborylation | Boronic acid is unstable under reaction conditions; Reaction is too slow. | Use a boronate ester (e.g., pinacol ester) which is more stable.[7] Use a milder base (e.g., KF) or lower the temperature. Use a more active catalyst to accelerate the desired coupling over the decomposition pathway. |
| Dehalogenation | The aryl halide is reduced instead of coupled. | This can occur if a hydride source is present. Ensure solvents are pure. Sometimes changing the ligand or base can mitigate this side reaction.[7] |
| Homocoupling | Coupling of two boronic acid molecules. | This is often caused by the presence of oxygen.[13] Ensure the reaction is thoroughly degassed. Using a slight excess of the halide can also disfavor this pathway. |
References
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583–3603. ([Link])
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
-
Carrow, B. P., & Hartwig, J. F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2139–2153. ([Link])
-
ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Available at: ResearchGate. ([Link])
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. ([Link])
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: Organic Chemistry Portal. ([Link])
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: Yoneda Labs. ([Link])
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: ResearchGate. ([Link])
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. ([Link])
-
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Available at: ResearchGate. ([Link])
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: Semantic Scholar. ([Link])
-
Royal Society of Chemistry. (2016). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: RSC Publishing. ([Link])
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available at: Harvard University. ([Link])
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: orgchemboulder.com. ([Link])
-
American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: ACS Publications. ([Link])
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: Chemistry LibreTexts. ([Link])
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: r/Chempros. ([Link])
-
Beilstein, T. W., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(15), 4474–4477. ([Link])
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: ResearchGate. ([Link])
-
Blakemore, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6546–6562. ([Link])
-
ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with.... Available at: ResearchGate. ([Link])
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: ResearchGate. ([Link])
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: ResearchGate. ([Link])
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: YouTube. ([Link])
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: r/Chempros. ([Link])
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434. ([Link])
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: r/Chempros. ([Link])
-
ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available at: ResearchGate. ([Link])
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Available at: r/Chempros. ([Link])
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-chloropyrazine
Introduction: The Strategic Importance of Aminopyrazines and the Challenge of Selective Synthesis
Aminopyrazines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutics due to their ability to act as bioisosteres of other aromatic systems and engage in critical hydrogen bonding interactions with biological targets. The synthesis of specifically substituted aminopyrazines, however, presents a significant challenge, particularly when dealing with dihalogenated precursors. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1]
This document provides a detailed guide to the Buchwald-Hartwig amination of 2-bromo-3-chloropyrazine, a substrate that offers the opportunity for selective functionalization. The key to this selectivity lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to the palladium(0) catalyst at a faster rate, allowing for chemoselective amination at the 2-position while leaving the 3-chloro substituent intact for subsequent transformations.[2][3][4]
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][5][6][7] The generally accepted mechanism involves the following key steps:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) species, breaking the C-Br bond and forming a Pd(II) intermediate. This is typically the rate-determining step.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol details a general procedure for the selective Buchwald-Hartwig amination at the C-Br position of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine | Various | Commercially Available | Ensure dryness and purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| Xantphos | Ligand Grade | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Inert Gas | High Purity Nitrogen or Argon | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Palladium(II) acetate (2 mol%), and Xantphos (4 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-amino-3-chloropyrazine derivative.
-
Figure 2: Experimental workflow for the selective amination.
Key Considerations and Troubleshooting
Catalyst and Ligand Selection
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.[8] While Xantphos is a robust and versatile ligand for many applications, other ligands such as BrettPhos, RuPhos, or Josiphos-type ligands may provide superior results for challenging substrates or specific amine coupling partners.[5][9]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but other bases like potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate can also be effective.[5] The choice of base can influence the reaction rate and selectivity.
Solvent
Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used.[5] It is essential to use a degassed solvent to prevent oxidation of the palladium catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh reagents. |
| Poor ligand choice | Screen alternative phosphine ligands. | |
| Insufficiently strong base | Use a stronger base (e.g., K-Ot-Bu). | |
| Formation of side products (e.g., hydrodehalogenation) | High reaction temperature | Lower the reaction temperature. |
| Presence of water | Ensure all reagents and solvents are anhydrous. | |
| Difficulty in purification | Co-elution of product and ligand | Use a different ligand or modify the purification conditions. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and selective method for the synthesis of 2-amino-3-chloropyrazine derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, this protocol allows for the targeted introduction of an amino group at the 2-position, preserving the 3-chloro substituent for further synthetic manipulations. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity. This guide serves as a comprehensive resource for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of valuable aminopyrazine building blocks.
References
-
Synthesis of 2-amino-3-chloropyridin... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
- US2396067A - Preparation of 2-aminopyrazine - Google Patents.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides | Request PDF - ResearchGate. Available at: [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. Available at: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules - ACS Publications. Available at: [Link]
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available at: [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategic Sonogashira Coupling of 2-Bromo-3-Chloropyrazine: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists
Abstract
Substituted pyrazines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] The Sonogashira cross-coupling reaction is a powerful and versatile tool for installing alkyne functionalities onto heterocyclic systems, providing critical intermediates for further elaboration.[3][4] This application note provides a detailed guide for researchers on the regioselective Sonogashira coupling of 2-bromo-3-chloropyrazine. We delve into the mechanistic basis for the reaction's selectivity, offer two robust experimental protocols (a classic copper-co-catalyzed method and a modern copper-free alternative), and provide troubleshooting advice for common challenges.
Introduction: The Value of the Pyrazine Scaffold
The pyrazine ring system is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide range of FDA-approved drugs, including the anti-myeloma agent Bortezomib and the diuretic Amiloride.[2][5] The functionalization of the pyrazine core is therefore a critical activity in drug development programs, enabling the synthesis of novel molecular entities with tailored pharmacological profiles.[6][7]
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, offers a direct and efficient route to create C(sp²)-C(sp) bonds under mild conditions.[3][8] This transformation is invaluable for introducing alkynyl groups that can serve as versatile synthetic handles or as integral parts of the final pharmacophore.
This guide focuses specifically on this compound, a common starting material. The presence of two different halogen atoms presents a challenge and an opportunity for regioselective functionalization. Understanding and controlling this selectivity is paramount for an efficient synthetic strategy.
The Principle of Regioselectivity
The success of a selective Sonogashira coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step in the Sonogashira catalytic cycle is typically the oxidative addition of the halide to the palladium(0) complex.[4][9]
The established order of reactivity for aryl halides in this step is:
This trend is governed by the bond dissociation energy of the carbon-halogen bond (C-X); the weaker the bond, the faster the rate of oxidative addition. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making it the preferred site for catalytic activation.
Therefore, in the case of this compound, the palladium catalyst will selectively insert into the C-Br bond at position 2, leaving the C-Cl bond at position 3 intact for potential subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle (in the classic protocol).[4][8]
-
Palladium Cycle:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the more reactive C-Br bond of this compound to form a Pd(II) intermediate.[10]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium center (the pyrazinyl group and the alkynyl group) couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11]
-
-
Copper Cycle (Co-catalyzed Protocol):
Experimental Protocols
An inert atmosphere (Nitrogen or Argon) is crucial for both protocols to prevent catalyst degradation and, particularly for Protocol A, to suppress the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by copper and oxygen.[9]
Protocol A: Classic Palladium/Copper Co-catalyzed Coupling
This protocol is a robust, widely used method suitable for a broad range of alkynes.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) |
| Ligand | Triphenylphosphine (PPh₃) (2-6 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Typical Reaction Time | 4 - 24 hours |
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%), CuI (e.g., 0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq). Dissolve the solids in anhydrous, degassed solvent (e.g., 5 mL of THF).
-
Base and Alkyne: Add the amine base (e.g., 3.0 mmol, 3.0 eq of Et₃N), followed by the terminal alkyne (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixture at the desired temperature (start at room temperature and gently heat if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling
This modern protocol is advantageous as it avoids the use of copper, which can be difficult to remove from nitrogen-containing heterocyclic products and eliminates the possibility of Glaser homocoupling.[12][13] It often requires slightly higher temperatures and more specialized ligands.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) |
| Ligand | XPhos (4-10 mol%) or other bulky, electron-rich phosphines |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80 - 110 °C |
| Typical Reaction Time | 6 - 18 hours |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq), and this compound (1.0 mmol, 1.0 eq).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent and Alkyne: Add anhydrous, degassed solvent (e.g., 4 mL of toluene) followed by the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst.[9]2. Insufficient temperature for C-Br activation.[3]3. Poor quality of base or solvent. | 1. Use fresh catalyst and ligands. Ensure proper inert atmosphere.2. Gradually increase reaction temperature (e.g., in 10 °C increments).3. Use freshly distilled, anhydrous solvents and bases. |
| Glaser Homocoupling | Presence of oxygen in the copper-catalyzed reaction.[9] | 1. Thoroughly degas all solvents and reagents.2. Maintain a positive pressure of inert gas throughout.3. Switch to a copper-free protocol (Protocol B). |
| Hydrodehalogenation | Replacement of the bromide with a hydrogen atom, a potential side reaction.[14] | 1. Ensure the amine base is free of impurities.2. Use a slight excess of the alkyne.3. Screen different palladium/ligand combinations. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Use a higher ligand-to-palladium ratio.2. Ensure the reaction is not overheated.3. Check for impurities in the starting materials. |
Conclusion
The Sonogashira coupling of this compound is a highly reliable and regioselective transformation that provides valuable building blocks for drug discovery and materials science. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can selectively install an alkynyl moiety at the 2-position. The choice between a classic copper-co-catalyzed protocol and a modern copper-free alternative allows for flexibility depending on the substrate's sensitivity and the desired purity profile. Careful attention to reaction setup, particularly maintaining an inert atmosphere, is key to achieving high yields and minimizing side reactions.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Khan, A. (2019). Sonogashira coupling. YouTube. [Link]
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-chloropyrazine
Abstract
2-Bromo-3-chloropyrazine is a pivotal heterocyclic building block in medicinal chemistry, prized for its role in constructing complex molecular architectures found in a multitude of therapeutic agents.[1][2][3] The pyrazine core is a common scaffold in numerous clinically relevant molecules, particularly kinase inhibitors.[4][5][6][7] The strategic value of this compound lies in the differential reactivity of its two halogen substituents, enabling highly regioselective functionalization through modern cross-coupling methodologies. This guide provides an in-depth analysis and detailed protocols for the synthesis of key pharmaceutical intermediates via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.
The Principle of Regioselectivity: A Strategic Overview
The synthetic utility of this compound is fundamentally governed by the principle of regioselectivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition by a Palladium(0) catalyst compared to the more robust carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of a sequential functionalization strategy.
Furthermore, the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring influences the electron density at each carbon, making the halide-bearing positions electrophilic and ripe for catalysis.[8] This allows for the initial, selective coupling at the C2 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. Mastering this selectivity is critical for the efficient construction of polysubstituted pyrazine derivatives.[8][9]
Caption: Regioselectivity of this compound.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl motifs common in pharmaceuticals.[10][11][12]
Causality and Mechanistic Insight
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[12] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the more reactive C-Br bond of the pyrazine ring.
-
Transmetalation: The organic group from an activated boronic acid or ester is transferred to the palladium center. This step is typically facilitated by a base, which forms a boronate species, enhancing its nucleophilicity.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation or catalyst decomposition.[13] For electron-deficient heteroaryls like pyrazine, phosphine ligands such as SPhos or dppf are often employed to stabilize the palladium catalyst and promote efficient reductive elimination.[13][14]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Synthesis of 2-Aryl-3-chloropyrazine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-3-chloropyrazine intermediate.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 | Effective for various bromopyridines.[13] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | >90 | General procedure for halo-aromatics.[13] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 | Excellent for heteroaryl chlorides/bromides. |
Buchwald-Hartwig Amination: Installing the C-N Bond
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in synthesizing the amine-containing pharmacophores found in many kinase inhibitors.[15][16][17]
Causality and Mechanistic Insight
This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[15] Success hinges on a catalyst system comprising a palladium source and a specialized, bulky electron-rich phosphine ligand (e.g., XantPhos, RuPhos). These ligands facilitate the crucial, often rate-limiting, reductive elimination step to form the C-N bond. A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) is required to deprotonate the amine in the catalytic cycle, forming the active amide nucleophile.[18] When coupling with ammonia itself is difficult, ammonia equivalents like lithium bis(trimethylsilyl)amide (LHMDS) provide a reliable alternative.[19]
Protocol: Synthesis of 2-Amino-3-chloropyrazine Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv) or LHMDS (1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Strictly anhydrous and anaerobic conditions
Procedure:
-
Glovebox Setup: Inside a glovebox, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the this compound and the anhydrous solvent. If using a solid amine, add it at this stage.
-
Reaction Initiation: If using a liquid amine, add it via syringe after removing the vessel from the glovebox under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by pouring it onto a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20][21] This reaction is valuable for synthesizing alkynyl-pyrazines, which serve as versatile intermediates for constructing more complex heterocyclic systems or as part of the final drug molecule.[6]
Causality and Mechanistic Insight
The reaction uniquely employs a dual catalytic system.[20] A palladium catalyst performs the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more nucleophilic than the alkyne itself, facilitating the transmetalation step to the palladium center. The reaction is typically run in the presence of an amine base (e.g., triethylamine), which acts as both the base and, in some cases, the solvent.[22]
Caption: Synthetic pathways from this compound.
Protocol: Synthesis of 2-Alkynyl-3-chloropyrazine
This protocol provides a general method for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Anhydrous, degassed solvents and inert atmosphere setup
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to afford the desired 2-alkynyl-3-chloropyrazine.
Characterization of Synthesized Intermediates
Confirmation of the structure and purity of the synthesized intermediates is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts indicating successful coupling and regioselectivity.[23]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the product and can help track reaction progress.[23]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[24]
Conclusion
This compound stands as a remarkably versatile and strategic starting material for the synthesis of high-value pharmaceutical intermediates. Its predictable regioselectivity allows for controlled, sequential functionalization using powerful palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access a diverse array of substituted pyrazines, accelerating the discovery and development of novel therapeutic agents. The protocols and insights provided herein serve as a robust foundation for leveraging this key building block in modern drug discovery programs.
References
-
Guney, T., & Yilmaz, I. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(2), 1017-1023. [Link]
-
Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38863-38870. [Link]
-
Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]
- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]
-
Li, M., et al. (2022). Design, Synthesis, and Biological Evaluation of[25][26][27]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881582. [Link]
-
Neely, J. M., & Sarpong, R. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(7), 6199-6207. [Link]
-
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]
-
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. University of Arizona Repository. [Link]
-
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Medicinal chemistry communications, 5(10), 1507-1514. [Link]
-
Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 1855-1875. [Link]
-
Zultanski, S. L., & Sarpong, R. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
Christodoulou, M. S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Targeting SHP2. Molecules, 24(24), 4389. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
This compound | 1206250-01-2. Angene Chemical. [Link]
-
This compound. MySkinRecipes. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Christodoulou, M. S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Neely, J. M., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Israel Journal of Chemistry, 62(1-2), e202100067. [Link]
-
2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. BIOSYNCE. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Organic Letters, 27(6), 1234-1239. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9165-9168. [Link]
-
Exploring the Versatility of 2,3-Dichloropyrazine in Pharmaceutical Intermediates. ZCPC. [Link]
-
Anderson, K. M., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(11), 3379. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. This compound [myskinrecipes.com]
- 3. innospk.com [innospk.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 24. asianpubs.org [asianpubs.org]
- 25. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 27. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Bromo-3-chloropyrazine in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in drug design.[2][3] Pyrazine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4] Within this class of heterocycles, 2-Bromo-3-chloropyrazine emerges as a particularly versatile and powerful building block for the synthesis of complex molecular architectures.
This dihalogenated pyrazine offers two distinct reaction handles, the bromo and chloro substituents, which can be selectively functionalized through various cross-coupling reactions. This sequential and regioselective modification is paramount in modern drug discovery, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of medicinally relevant compounds.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [5] |
| Molar Mass | 193.43 g/mol | [5] |
| Boiling Point | 220.4 ± 35.0 °C (Predicted) | [5] |
| Density | 1.859 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -4.53 ± 0.10 (Predicted) | [5] |
Understanding the Differential Reactivity of C-Br vs. C-Cl Bonds
The synthetic utility of this compound is rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halogen reactivity in the rate-determining oxidative addition step is I > Br > Cl.[6] This is primarily due to the differences in bond dissociation energies (BDEs), with the C-Br bond being weaker and more readily cleaved by the palladium(0) catalyst than the C-Cl bond.
This inherent reactivity difference provides a foundational strategy for regioselective synthesis. By carefully selecting reaction conditions, one can preferentially functionalize the C-2 position (bromine) while leaving the C-3 position (chlorine) intact for a subsequent transformation. However, it is crucial to recognize that this selectivity is not absolute and can be modulated, or even inverted, by the choice of palladium catalyst, ligand, and reaction conditions.[6][7]
Strategic Reaction Planning: A Decision Workflow
The choice of which halogen to target first is a critical strategic decision in any synthetic route utilizing this compound. The following workflow provides a general guide for this decision-making process.
Caption: Decision workflow for regioselective coupling.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[8] This protocol details the selective coupling of an arylboronic acid at the C-2 position of this compound, leveraging the higher reactivity of the C-Br bond.
Expertise & Experience Behind the Protocol:
The choice of Pd(PPh₃)₄ as the catalyst is based on its well-established efficacy in coupling aryl bromides under relatively mild conditions, which favors selectivity for the more reactive C-Br bond.[6] Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the boronic acid without promoting significant reaction at the less reactive C-Cl bond.[8] The 1,4-dioxane/water solvent system is widely used for Suzuki couplings as it effectively dissolves both the organic and inorganic reagents.[9]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 193.4 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.7 mg).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-chloropyrazine.
Self-Validation and Troubleshooting:
-
Expected Outcome: Formation of the desired 2-aryl-3-chloropyrazine as the major product, with minimal formation of the 3-aryl-2-bromo isomer or the di-arylated product.
-
Troubleshooting:
-
Low Conversion: If starting material remains, consider increasing the reaction temperature to 100 °C or extending the reaction time. Ensure all reagents are anhydrous and the system is free of oxygen.
-
Loss of Selectivity: If significant amounts of the di-substituted product are observed, reduce the reaction temperature or decrease the amount of boronic acid to 1.1 equivalents.
-
Application Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-2 Position
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[10][11][12] This protocol is designed for the selective amination at the C-2 position of this compound.
Expertise & Experience Behind the Protocol:
The selection of a palladium precatalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich monophosphine ligand such as XPhos or RuPhos is critical for achieving high yields in the amination of heteroaryl halides. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[13] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly employed in Buchwald-Hartwig reactions to deprotonate the amine and facilitate catalyst turnover.[13] Toluene is a standard solvent for this transformation, offering good solubility for the reactants and a suitable boiling point.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 193.4 mg), the desired primary or secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried vial.
-
Catalyst System Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C. Stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-3-chloropyrazine derivative.
Self-Validation and Troubleshooting:
-
Expected Outcome: Successful formation of the C-N bond at the C-2 position, yielding the 2-amino-3-chloropyrazine product in good yield.
-
Troubleshooting:
-
No Reaction: Ensure the base is fresh and handled under strictly anhydrous conditions. The catalyst system may require the use of a pre-catalyst for improved activity.
-
Side Reactions (e.g., Hydrodehalogenation): This can occur if the amine has acidic protons or if the reaction is run for too long at high temperatures. Consider using a milder base like K₃PO₄ or lowering the reaction temperature.
-
Case Study: Application in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound is not merely an academic exercise; it is a key strategy in the synthesis of important pharmaceutical agents.
Synthesis of Pyrazinamide Analogs
Pyrazinamide is a first-line medication for the treatment of tuberculosis.[4] The this compound scaffold provides an excellent entry point for the synthesis of novel pyrazinamide derivatives with potentially improved efficacy or activity against resistant strains. For example, a 3-chloropyrazine-2-carboxamide, which can be derived from this compound, has been used as a starting material for the synthesis of novel antitubercular agents.[4][14][15] The synthesis involves the aminodehalogenation of the C-3 chloro group, demonstrating the utility of having a second, less reactive halogen for subsequent functionalization.[4][14][15]
Scaffold for Kinase Inhibitors
The pyrazine core is a common feature in many small molecule kinase inhibitors, often interacting with the hinge region of the kinase active site. The ability to introduce diverse substituents at the C-2 and C-3 positions of the pyrazine ring via selective cross-coupling of this compound is a powerful strategy for developing potent and selective kinase inhibitors. For instance, the synthesis of analogs of the antiviral drug Favipiravir, a pyrazine carboxamide derivative, highlights the importance of functionalized pyrazine intermediates.[1][2][5][16][17]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a platform for the regioselective synthesis of complex, substituted pyrazines. The differential reactivity of its two halogen atoms, when expertly manipulated through the careful selection of catalysts, ligands, and reaction conditions, provides a powerful and flexible approach to drug discovery. The protocols and strategies outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile intermediate in the development of next-generation therapeutics.
References
-
A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. Available at: [Link]
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed Central. Available at: [Link]
-
The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
Green synthesis of structural analogs of favipiravir. PubMed Central. Available at: [Link]
-
Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PubMed Central. Available at: [Link]
-
This compound - Physico-chemical Properties. ChemBK. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Process for making 2-bromopyrazine. Google Patents.
-
Synthetic process and intermediates. Justia Patents. Available at: [Link]
- 2-bromopyridine synthesis method. Google Patents.
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-3-chloropyrazine as a Cornerstone in Modern Agrochemical Synthesis
Introduction: The Pyrazine Core in Agrochemical Innovation
Pyrazine and its derivatives are a critical class of N-heterocycles in organic chemistry, renowned for their prevalence in natural products and their wide-ranging commercial applications.[1][2] In the agrochemical sector, the pyrazine scaffold is a key component in numerous fungicides, herbicides, and insecticides, owing to its unique electronic properties and metabolic stability.[3][4] The electron-deficient nature of the pyrazine ring, caused by two para-positioned nitrogen atoms, makes it an excellent platform for constructing complex, biologically active molecules.[2][4]
Among the various pyrazine building blocks, 2-bromo-3-chloropyrazine (CAS No. 1206250-01-2) has emerged as a particularly versatile and powerful intermediate.[3] Its distinct dihalogenated structure offers two differentiated reactive sites, enabling chemists to perform sequential and regioselective functionalization. This dual reactivity is paramount for the modular synthesis of novel agrochemical candidates, allowing for the systematic exploration of chemical space to optimize efficacy and safety profiles. This guide provides an in-depth analysis of the core synthetic strategies employing this compound, with detailed protocols and mechanistic insights for researchers in the field.
Chapter 1: Strategic Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are particularly effective for modifying electron-deficient heterocycles like pyrazines. This compound is an ideal substrate for these transformations, with the carbon-bromine bond typically being more reactive towards oxidative addition to Pd(0) catalysts than the carbon-chlorine bond. This reactivity difference is the foundation for selective, sequential couplings.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[5] For agrochemical synthesis, this reaction is invaluable for introducing complex aryl, heteroaryl, or alkyl moieties onto the pyrazine core, structures often essential for potent biological activity.
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. This is followed by transmetalation, where an organic group is transferred from the activated boronic acid (or ester) to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5] The choice of base is critical; it activates the organoboron species to facilitate transmetalation.[6]
Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an arylboronic acid to the C-2 position (bromine site) of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard reflux and work-up glassware
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2-aryl-3-chloropyrazine product.
Data Presentation 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Dppf is a robust ligand that stabilizes the Pd center and promotes efficient catalytic turnover, suitable for heteroaryl halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems with water are common as the base is often water-soluble, and it can accelerate the reaction.[5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition and reductive elimination. |
Visualization 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for selective Suzuki-Miyaura coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, a transformation that has largely replaced harsher classical methods.[7] This reaction is fundamental in agrochemical development for introducing primary or secondary amines, which are common toxophores or key binding motifs in target enzymes.[8][9]
Mechanistic Causality: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of Pd(0) to the C-Br bond. The resulting palladium-halide complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[7][10] The choice of phosphine ligand is critical and must be tailored to the substrates to prevent side reactions and promote efficient reductive elimination.[8]
Application Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol details the coupling of a secondary amine to the C-2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and work-up glassware
Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq) to an oven-dried flask.
-
Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene. Stir for 5 minutes. Finally, add the secondary amine (1.2 eq) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the 2-amino-3-chloropyrazine product.
Data Presentation 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precatalysts.[9] |
| Ligand | Xantphos, XPhos, BINAP | Bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and facilitate the difficult reductive elimination step to form the C-N bond.[8] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is highly effective.[11] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst. |
Visualization 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for selective Buchwald-Hartwig amination.
Chapter 2: Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[12][13] This pathway provides a powerful, often metal-free, alternative for introducing heteroatom nucleophiles like alkoxides, thiolates, and amines.
Mechanistic Principles & Regioselectivity: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[14] A nucleophile attacks one of the halogen-bearing carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the halide leaving group.[14][15]
In this compound, the C-Cl bond is generally more susceptible to SNAr than the C-Br bond. This is due to the higher electronegativity of chlorine, which makes the attached carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. This provides an orthogonal strategy to palladium catalysis for sequential functionalization.
Application Protocol 3: Selective SNAr with a Thiolate Nucleophile at the C-3 Position
This protocol describes the selective displacement of the chloride at the C-3 position using a sulfur nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Benzyl Mercaptan) (1.1 eq)
-
Potassium tert-butoxide (KOt-Bu) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard reaction and work-up glassware
Procedure:
-
Nucleophile Preparation: To a solution of the thiol (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add KOt-Bu (1.2 eq) portion-wise. Stir for 20 minutes to ensure complete formation of the thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the thiolate solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product, 2-bromo-3-(benzylthio)pyrazine, can be purified by column chromatography.
Data Presentation 3: Reactivity Comparison for SNAr
| Position / Bond | Leaving Group | Relative Reactivity with Nu⁻ | Causality |
| C-3 | Cl⁻ | Higher | Chlorine's greater electronegativity makes the C-3 position more electrophilic and better stabilizes the intermediate Meisenheimer complex. |
| C-2 | Br⁻ | Lower | Bromine is less electronegative than chlorine, resulting in a less electrophilic carbon center. It is, however, a better leaving group in principle. |
Visualization 3: SNAr Mechanism on this compound
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a high-value, strategic building block for the synthesis of modern agrochemicals. Its differentiated halogen atoms allow for a suite of selective and high-yielding transformations. Researchers can leverage regioselective palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which preferentially occur at the C-Br bond, or exploit the inherent electronic properties of the ring to perform SNAr reactions, which favor the C-Cl bond. This orthogonal reactivity provides a powerful and flexible toolkit for creating diverse libraries of pyrazine-based compounds, accelerating the discovery and development of next-generation crop protection solutions.
References
- MySkinRecipes. This compound.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
- ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine.
- ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF.
- NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions.
- YouTube. nucleophilic aromatic substitutions.
- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- NIH National Library of Medicine. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Wikipedia. Suzuki reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. ijbpas.com [ijbpas.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloropyrazine
Introduction: Strategic Functionalization of the Pyrazine Core
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous FDA-approved drugs.[1] The targeted synthesis of substituted pyrazines is therefore a critical endeavor for the development of novel molecular entities. 2-Bromo-3-chloropyrazine represents a versatile and strategic starting material, offering two distinct halogen handles for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions. This powerful synthetic tool enables the precise construction of carbon-carbon and carbon-nitrogen bonds, paving the way for diverse molecular architectures.[2]
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic principles governing regioselectivity, followed by detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
The Principle of Regioselectivity: A Tale of Two Halogens
The successful application of this compound in sequential cross-coupling hinges on the ability to selectively functionalize one halogen over the other. This regioselectivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrazine ring.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs); the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[3] In the case of this compound, the C-Br bond is weaker than the C-Cl bond, and therefore, cross-coupling reactions are expected to occur preferentially at the 2-position.
Furthermore, the electronic properties of the pyrazine ring influence the reactivity of the halogenated positions. For N-heteroarenes, halides positioned alpha to a nitrogen atom are generally more reactive towards palladium(0) due to the increased positive charge on the carbon atom, which facilitates oxidative addition.[4] In this compound, both halogens are alpha to a nitrogen atom. However, the superior leaving group ability of bromide typically dominates, directing the initial coupling to the C2 position.
While the inherent reactivity difference between bromine and chlorine provides a strong basis for regioselectivity, the choice of catalyst, ligand, and reaction conditions can further fine-tune this selectivity. For instance, bulky, electron-rich phosphine ligands can significantly influence the rate of oxidative addition and reductive elimination, thereby enhancing the selectivity of the reaction.[5]
Experimental Protocols
The following protocols are designed as robust starting points for the regioselective cross-coupling of this compound. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-chloropyrazines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide.[6] The reaction of this compound with an arylboronic acid is expected to yield the corresponding 2-aryl-3-chloropyrazine, leaving the chlorine atom intact for subsequent functionalization.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-chloropyrazine.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. For more challenging substrates, or to improve reaction rates, other catalyst systems such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) can be employed.[6]
-
Base: Potassium carbonate is a common and effective base for Suzuki reactions. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, particularly for sensitive substrates. The base is crucial for the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | For difficult couplings, consider PdCl₂(dppf) or Pd(OAc)₂/SPhos. |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Dioxane/Water (4:1) | Toluene or DME can be used as the organic solvent. |
| Temperature | 80-90 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-chloropyrazines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] This reaction allows for the selective amination of this compound at the 2-position, yielding valuable 2-amino-3-chloropyrazine intermediates.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq.), and a suitable phosphine ligand such as XPhos or SPhos (0.02-0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation.[9][10] Ligands like XPhos and SPhos are highly effective for a broad range of amines and aryl halides.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7] Sodium tert-butoxide is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to avoid side reactions. It is essential to use degassed solvents to maintain the catalyst in its active Pd(0) state.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ can also be used as a precursor. |
| Ligand | XPhos or SPhos (2-4 mol%) | The choice of ligand can significantly impact reaction efficiency. |
| Base | NaOtBu (1.4 eq.) | LHMDS or K₃PO₄ are alternatives. |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-chloropyrazines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[12][13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[12]
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N. Then, add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source (often generated in situ from a Pd(II) precursor) and a copper(I) salt.[12] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used as both the solvent and the base to neutralize the hydrogen halide formed during the reaction.[15]
-
Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF can be used to improve the solubility of the reagents.
| Parameter | Recommended Condition | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd(PPh₃)₄ can also be used. |
| Cu Co-catalyst | CuI (6 mol%) | Essential for the catalytic cycle. |
| Base/Solvent | Et₃N or DMF/Et₃N | Must be degassed. |
| Temperature | 25-60 °C | The reaction is often facile at room temperature. |
| Reaction Time | 2-8 hours | Monitor by TLC or LC-MS. |
Table 3: Recommended Conditions for Sonogashira Coupling.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of this compound is a powerful and reliable strategy for the regioselective synthesis of highly functionalized pyrazine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can sequentially introduce a variety of substituents, creating a diverse array of molecules for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Further exploration of novel ligands and catalyst systems will undoubtedly continue to expand the scope and utility of these indispensable transformations.
References
- BenchChem. (2025).
-
Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(20), 7707–7710. [Link]
-
ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ResearchGate. (2025). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Newman, S. G., & Daugulis, O. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(12), 7064–7076. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]
-
ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5777–5795. [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Kuwabara, J., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Bromo-3-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine nucleus is a privileged heterocyclic motif integral to the architecture of numerous biologically active compounds and functional materials.[1][2] Its presence in vital natural products like riboflavin and folic acid, as well as in a multitude of FDA-approved pharmaceuticals, underscores its significance in medicinal chemistry.[1][3] Pyrazine-containing drugs, such as the anti-tuberculosis agent Pyrazinamide and the kinase inhibitor Bortezomib, demonstrate the broad therapeutic potential of this scaffold.[1][3] The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature due to the two nitrogen atoms, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity provides a powerful and versatile tool for the synthesis of diverse pyrazine derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[6]
2-Bromo-3-chloropyrazine is a particularly attractive starting material for the synthesis of complex pyrazine derivatives. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, offering a strategic advantage in the construction of polysubstituted pyrazines. This guide provides a comprehensive overview of the principles and detailed protocols for conducting SNAr reactions on this compound with a variety of common nucleophiles.
Understanding the Reactivity of this compound in SNAr Reactions
The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing halogen substituents. This electronic landscape renders the carbon atoms of the pyrazine ring susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]
In the case of this compound, two key factors govern the regioselectivity of the nucleophilic attack:
-
Electronic Effects: The two nitrogen atoms in the pyrazine ring strongly withdraw electron density, activating the adjacent carbon atoms for nucleophilic attack.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The stability of the leaving group is also a significant factor. Generally, the reactivity of halogens as leaving groups in SNAr follows the order: F > Cl > Br > I. However, in many heterocyclic systems, the C-Br bond is more labile than the C-Cl bond towards nucleophilic displacement. This is attributed to a combination of factors including bond strength and polarizability.
For this compound, nucleophilic attack is anticipated to occur preferentially at the C-2 position, leading to the displacement of the bromide ion. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in this context.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates and nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Amination of this compound
This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-3-chloropyrazine derivative.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of this compound).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Base: The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. The choice of base can influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are excellent choices for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent potential side reactions, especially if the nucleophile or product is sensitive to oxidation.
Protocol 2: Alkoxylation of this compound
This protocol describes the synthesis of 2-alkoxy-3-chloropyrazine derivatives through the reaction of this compound with an alcohol in the presence of a strong base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., THF, dioxane)
-
Saturated aqueous ammonium chloride solution
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 - 2.0 eq) and the anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alcohols.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the alcohol and generate the more nucleophilic alkoxide.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as strong bases like NaH react violently with water.
-
Temperature Control: The initial formation of the alkoxide and the subsequent addition of the electrophile are performed at low temperatures to control the exothermicity of the reaction and minimize side reactions.
Protocol 3: Thiolation of this compound
This protocol outlines the synthesis of 2-(alkylthio)- or 2-(arylthio)-3-chloropyrazines by reacting this compound with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetonitrile)
Step-by-Step Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq), base (1.5 eq), and solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up as described in Protocol 1.
-
Extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Base: The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Solvent: Polar aprotic solvents are generally suitable for this reaction.
Data Presentation: Expected Outcomes and Regioselectivity
The following table summarizes the expected major products and general reaction conditions for the SNAr of this compound with various nucleophiles.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Major Product |
| Amines | ||||
| Morpholine | K₂CO₃ | DMF | 100 | 2-Morpholino-3-chloropyrazine |
| Benzylamine | Cs₂CO₃ | DMSO | 120 | 2-(Benzylamino)-3-chloropyrazine |
| Alkoxides | ||||
| Methanol | NaH | THF | RT to 50 | 2-Methoxy-3-chloropyrazine |
| Ethanol | KOtBu | Dioxane | RT to 60 | 2-Ethoxy-3-chloropyrazine |
| Thiols | ||||
| Thiophenol | K₂CO₃ | Acetonitrile | 40 | 2-(Phenylthio)-3-chloropyrazine |
| Benzyl thiol | NaH | DMF | RT | 2-(Benzylthio)-3-chloropyrazine |
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform nucleophilic aromatic substitution reactions on this compound. The ability to selectively functionalize the pyrazine ring at the 2-position opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles of reactivity and regioselectivity, scientists can effectively utilize this versatile building block to advance their research and development programs.
References
- 1. biosynce.com [biosynce.com]
- 2. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-3-chloropyrazine for Biological Screening Libraries
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, stemming from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a bioisostere for other aromatic rings like benzene or pyridine, while also providing hydrogen bond accepting capabilities crucial for target engagement.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][5] Many pyrazine-containing molecules function as kinase inhibitors, where the nitrogen atoms often form key hydrogen bonds within the ATP-binding site of the target protein.[3]
2-Bromo-3-chloropyrazine is a particularly valuable and versatile starting material for the synthesis of diverse pyrazine-based compound libraries for biological screening. Its two distinct halogen atoms offer opportunities for sequential and regioselective functionalization, enabling the systematic exploration of chemical space around the pyrazine core. This guide provides a comprehensive overview of the primary derivatization strategies for this compound, with a focus on explaining the chemical principles that govern reaction outcomes and providing detailed, field-proven protocols for immediate application in a research setting.
Pillar 1: The Principle of Regioselectivity
The cornerstone of a successful derivatization strategy for this compound is understanding and controlling the regioselectivity of the reactions. The two halogen atoms, bromine and chlorine, exhibit different reactivities, which can be exploited to functionalize one position while leaving the other intact for subsequent modification.
Causality of Halogen Reactivity in Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][6] The rate of this step is inversely proportional to the bond dissociation energy of the C-X bond. The general trend for C-X bond strength is C-Cl > C-Br > C-I.[7][8]
Consequently, the weaker C-Br bond will undergo oxidative addition much more readily than the stronger C-Cl bond. This provides a robust and predictable handle for selective functionalization.
This inherent reactivity difference allows for a two-step functionalization strategy:
-
First Coupling: A palladium-catalyzed reaction is performed under conditions optimized for the C-Br bond, selectively installing the first point of diversity at the C-2 position.
-
Second Coupling: The resulting 2-substituted-3-chloropyrazine can then be subjected to a second coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react the more robust C-Cl bond.
Pillar 2: Palladium-Catalyzed C-C Bond Formation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its high functional group tolerance and the general stability and low toxicity of boronic acids and their esters.[6][9]
Mechanism Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center (which requires activation of the boronic acid with a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Protocol 1: Regioselective Suzuki Coupling at C-2
This protocol details the selective coupling of an arylboronic acid at the C-2 position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary: Suzuki Coupling Conditions
| Position | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Notes |
| C-2 (Br) | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | Highly selective for C-Br bond.[10] |
| C-2 (Br) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | Good for challenging boronic acids. |
| C-3 (Cl) | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (3.0) | t-Amyl alcohol | 110-120 | For subsequent coupling of the chloro-position.[6][11] |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[3][12] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.
Mechanism Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species, which is formed in the copper cycle. Reductive elimination then yields the final product.[3] The use of a mild amine base is crucial, as it serves both to deprotonate the terminal alkyne and as a solvent.[12][13]
Protocol 2: Regioselective Sonogashira Coupling at C-2
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): THF or DMF, degassed
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal, evacuate, and backfill with an inert gas three times.
-
Add the degassed amine base (and co-solvent, if used) via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction to 50-70 °C. For highly reactive substrates, room temperature may suffice.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Data Summary: Sonogashira Coupling Conditions
| Position | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Notes |
| C-2 (Br) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | Standard conditions, selective for C-Br.[13] |
| C-2 (Br) | Pd(PPh₃)₄ (5) | None | Cs₂CO₃ | Toluene | 80 | Copper-free conditions can prevent alkyne homocoupling.[14] |
| C-3 (Cl) | Pd₂(dba)₃ (5) / Xantphos (10) | CuI (10) | DBU | DMF | 100-110 | More forcing conditions for the less reactive C-Cl bond. |
Pillar 3: Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with a vast array of primary and secondary amines.[2][15] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[7]
Mechanism Rationale: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[16] These ligands promote the crucial, and often difficult, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its coordination to the palladium center.[2][16]
Protocol 3: Regioselective Buchwald-Hartwig Amination at C-2
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
-
-
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended) : To an oven-dried vial, add the palladium precatalyst and the base.
-
Add this compound and a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vial and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Data Summary: Buchwald-Hartwig Amination Conditions
| Position | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Notes |
| C-2 (Br) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Good general conditions for various amines.[15] |
| C-2 (Br) | XPhos Pd G3 (2) | XPhos | LHMDS (1.5) | Dioxane | 90 | Highly active precatalyst, good for less reactive amines.[15] |
| C-3 (Cl) | RuPhos Pd G3 (4) | RuPhos | K₂CO₃ (3.0) | sec-Butanol | 110 | Often requires different ligand/base systems for C-Cl amination.[17] |
Pillar 4: Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient heteroaromatics like pyrazine, direct substitution of a halide by a potent nucleophile can occur without a metal catalyst. This is known as the Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. In the second step, the leaving group (halide) is expelled, and aromaticity is restored. The electron-withdrawing nature of the pyrazine nitrogens stabilizes the negative charge in the Meisenheimer complex, facilitating the reaction.
Applicability and Selectivity: SNAr reactions with amines are often feasible with chloropyrazines, sometimes obviating the need for palladium catalysis. The reactivity order in SNAr is often F > Cl > Br > I, which is the opposite of that in palladium-catalyzed couplings. However, for this compound, the electronic activation by the two nitrogen atoms makes both positions susceptible. The outcome can be dependent on the nucleophile and reaction conditions, but often the more electron-deficient C-2 position is favored for attack.
Protocol 4: SNAr with a Secondary Amine
-
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.0-3.0 equiv)
-
Base (optional): K₂CO₃ or DIPEA (2.0 equiv)
-
Solvent: DMSO, DMF, or NMP
-
-
Procedure:
-
In a sealed vial, dissolve this compound in the chosen solvent.
-
Add the amine (and base, if used). Using the amine as the solvent is also possible if it is a liquid.
-
Heat the reaction to 80-140 °C. Microwave heating can significantly accelerate this reaction.
-
Monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer extensively with water to remove the high-boiling solvent, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Troubleshooting and Side Reactions
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed couplings is the replacement of the halogen with a hydrogen atom. This is particularly problematic with electron-deficient heterocycles. To minimize this, ensure strictly anhydrous and anaerobic conditions, use high-purity reagents, and consider using milder bases (e.g., K₃PO₄ instead of NaOtBu) or lower temperatures.
-
Homocoupling: Boronic acids can undergo homocoupling (Glaser coupling for alkynes) to form dimers. This can be suppressed by ensuring efficient stirring, maintaining a truly inert atmosphere, and, for Sonogashira reactions, using copper-free conditions where appropriate.[6]
-
Low Reactivity at C-Cl: Activating the C-Cl bond for coupling can be challenging. This often requires the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., RuPhos, BrettPhos), stronger bases, and higher reaction temperatures.
Conclusion
This compound is a powerful scaffold for building diverse chemical libraries for biological screening. A strategic approach, grounded in the principles of regioselectivity, allows for the controlled and sequential introduction of various functionalities. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can selectively perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the C-2 position, followed by further derivatization at the C-3 position. Furthermore, the inherent electrophilicity of the pyrazine ring opens up possibilities for metal-free SNAr reactions. The protocols and mechanistic insights provided herein serve as a robust guide for drug development professionals to unlock the full synthetic potential of this valuable heterocyclic building block.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2023). ResearchGate. [Link]
-
Sonogashira coupling. (2024, January 2). In Wikipedia. [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2014). ResearchGate. [Link]
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2017). Organic Letters. [Link]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (2019). Journal of Chemical Sciences. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2020). ResearchGate. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2022). Molecules. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. (2005). HETEROCYCLES. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2016). ACS Catalysis. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. (2005). Semantic Scholar. [Link]
-
3-Bromo-5-chloropyrazin-2-amine. (n.d.). PubChem. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2010). Accounts of Chemical Research. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate. [Link]
-
Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (2005). Tetrahedron Letters. [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2006). ResearchGate. [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2006). ResearchGate. [Link]
-
Reactivity of Halogenoalkanes. (2023). Save My Exams. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-3-chloropyrazine
Abstract
This comprehensive guide provides detailed experimental procedures for the laboratory and pilot-scale synthesis of 2-Bromo-3-chloropyrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines a robust and scalable synthetic route commencing from the commercially available 2-amino-3-chloropyrazine via a Sandmeyer reaction. Emphasis is placed on procedural safety, scalability considerations, and in-process controls to ensure a reproducible and safe scale-up. This application note offers field-proven insights into the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction
This compound is a valuable heterocyclic building block, sought after for its specific substitution pattern that allows for selective functionalization in subsequent chemical transformations. Its utility is prominent in the synthesis of complex organic molecules, particularly in the construction of bioactive compounds. The pyrazine core is a common motif in numerous biologically active molecules, and the presence of two distinct halogen atoms at the 2 and 3 positions offers orthogonal reactivity for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This dual functionality makes this compound a strategic intermediate for creating diverse molecular libraries in drug discovery and for the synthesis of advanced materials.
The scalable synthesis of this intermediate is of paramount importance for its transition from a laboratory reagent to a readily available starting material for industrial applications. This guide details a well-established and scalable approach to its synthesis, focusing on the critical parameters for successful and safe execution at larger scales.
Synthetic Route Selection and Rationale
The chosen synthetic pathway for the preparation of this compound is the Sandmeyer reaction, starting from 2-amino-3-chloropyrazine. This route is selected for its reliability, use of readily available and cost-effective reagents, and its amenability to scale-up. 2-Amino-3-chloropyrazine is a commercially available starting material, which streamlines the overall process.[2][3][4][5]
The Sandmeyer reaction involves the diazotization of a primary aromatic amine, in this case, 2-amino-3-chloropyrazine, to form a diazonium salt, which is then subsequently displaced by a bromide ion, typically from a copper(I) bromide catalyst.[6][7][8] This transformation is a cornerstone of aromatic chemistry for the introduction of halogens in a regiocontrolled manner.[6]
Core Experimental Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram. It encompasses the initial diazotization of the starting material, followed by the copper-catalyzed bromination, and concluding with the work-up and purification of the final product.
Caption: Experimental workflow for the synthesis of this compound.
PART 1: Laboratory-Scale Synthesis Protocol
This protocol is designed for a 10-gram scale synthesis of this compound.
Materials and Equipment
-
Reagents:
-
2-Amino-3-chloropyrazine (10.0 g, 77.2 mmol)
-
Hydrobromic acid (48% aqueous solution, 60 mL)
-
Sodium nitrite (NaNO₂, 5.8 g, 84.9 mmol)
-
Copper(I) bromide (CuBr, 2.2 g, 15.4 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Procedure
-
Preparation of the Diazonium Salt Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol) in 48% aqueous hydrobromic acid (40 mL).
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (5.8 g, 84.9 mmol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-amino-3-chloropyrazine, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Preparation of the Copper(I) Bromide Solution:
-
In a separate flask, dissolve copper(I) bromide (2.2 g, 15.4 mmol) in 48% aqueous hydrobromic acid (20 mL).
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. The addition should be done portion-wise, and the temperature of the copper(I) bromide solution should be monitored. An initial exotherm may be observed.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen gas evolution ceases. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
-
PART 2: Scale-Up Considerations and Pilot-Scale Protocol
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| Thermal Hazards of Diazotization | The diazotization of aromatic amines is an exothermic process, and the resulting diazonium salts can be thermally unstable and potentially explosive if isolated or allowed to decompose uncontrollably.[9][10][11][12] Maintaining a low and controlled temperature (typically 0-5 °C) is critical.[9][10] On a larger scale, efficient heat removal is paramount. The use of jacketed reactors with a reliable cooling system is mandatory. The rate of addition of sodium nitrite must be carefully controlled to prevent a rapid temperature increase.[10] |
| Gas Evolution | The Sandmeyer reaction involves the evolution of nitrogen gas. On a large scale, the rate of gas evolution must be managed to avoid pressure buildup in the reactor. The reactor must be equipped with an appropriately sized vent line connected to a scrubber system. |
| Reagent Addition and Mixing | Inefficient mixing on a larger scale can lead to localized "hot spots" during the exothermic diazotization step, increasing the risk of decomposition. A robust agitation system (e.g., a pitched-blade turbine) is necessary to ensure uniform temperature and concentration throughout the reaction mass. Sub-surface addition of the sodium nitrite solution can also improve mixing and heat dissipation. |
| Work-up and Extraction | The efficiency of liquid-liquid extraction can decrease on a larger scale. The choice of an appropriate extraction solvent and the use of multiple extraction stages are important. Phase separation can be slower, and the use of a sight glass on the reactor is essential for monitoring the interface. |
| Product Isolation and Purification | The method of purification may need to be adapted for larger quantities. While column chromatography is suitable for lab-scale, it may be impractical for pilot-scale production. Distillation under reduced pressure or recrystallization are often more viable options for purifying the final product at scale. |
Pilot-Scale Protocol (1 kg Scale)
This protocol is designed for a 1 kg scale synthesis of this compound in a suitable jacketed reactor.
-
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling/heating circulator for the reactor jacket.
-
Vent line connected to a scrubber.
-
Appropriate personal protective equipment (PPE), including face shield, gloves, and lab coat.
-
-
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Starting Material: Charge the reactor with 2-amino-3-chloropyrazine (1.0 kg, 7.72 mol) and 48% aqueous hydrobromic acid (4.0 L).
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Diazotization: Prepare a solution of sodium nitrite (0.58 kg, 8.49 mol) in water (2.0 L). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature between 0 and 5 °C. Monitor the temperature closely and adjust the addition rate as needed.
-
Hold: After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
-
Copper Catalyst: In a separate vessel, prepare a solution of copper(I) bromide (0.22 kg, 1.54 mol) in 48% aqueous hydrobromic acid (2.0 L).
-
Sandmeyer Reaction: Slowly transfer the cold diazonium salt solution to the copper(I) bromide solution. Control the rate of addition to manage the exotherm and gas evolution.
-
Heating: Once the addition is complete, slowly warm the reactor contents to room temperature and then to 50-60 °C. Hold at this temperature until gas evolution ceases (typically 2-4 hours).
-
Work-up: Cool the reactor to room temperature. Add dichloromethane (5.0 L) and stir. Allow the phases to separate and drain the lower organic layer. Repeat the extraction with dichloromethane (2 x 2.5 L).
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system.
-
Analytical Methods for Reaction Monitoring and Quality Control
Consistent and reliable analytical methods are essential for monitoring the reaction progress, identifying potential impurities, and ensuring the final product meets the required specifications.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of the reaction progress to determine the consumption of the starting material and the formation of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the product and potential byproducts. Can be used for in-process control to confirm reaction completion. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of the purity of the final product and detection of any impurities. A validated HPLC method is crucial for quality control. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the final product. |
Safety Considerations
-
Handling of Halogenated Compounds: this compound and its precursors are halogenated heterocyclic compounds and should be handled with appropriate care. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Diazonium Salt Hazards: As previously mentioned, diazonium salts are potentially explosive, especially in a dry, isolated state.[10][11][12] The protocols described herein are designed to use the diazonium salt in situ, without isolation, which is a critical safety measure. Always maintain low temperatures during the diazotization step.[9][10]
-
Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle with care and wear appropriate acid-resistant gloves and eye protection.
-
Gas Evolution: The reaction produces nitrogen gas. Ensure adequate ventilation and pressure relief, especially during scale-up.
-
Quenching: Any unreacted sodium nitrite should be quenched before work-up. This can be achieved by the addition of a small amount of sulfamic acid or urea.
Applications of this compound in Further Synthesis
The unique substitution pattern of this compound makes it a versatile intermediate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the 3-position. This allows for selective Suzuki-Miyaura coupling at the C2 position.
Caption: Selective Suzuki-Miyaura coupling at the C2 position.
Buchwald-Hartwig Amination
Similarly, selective amination can be achieved at the C2 position using the Buchwald-Hartwig amination protocol.
Caption: Selective Buchwald-Hartwig amination at the C2 position.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By carefully considering the key scale-up challenges, particularly thermal management of the diazotization step and controlled gas evolution, this process can be safely and efficiently implemented at both laboratory and pilot scales. The resulting high-purity product is a valuable intermediate for the synthesis of a wide range of complex molecules for the pharmaceutical and agrochemical industries.
References
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI, 2022.
- FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 2022.
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 2017.
- Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl.
- Synthesis of 2-amino-3-chloropyridin...
- Reactive Chemical Hazards of Diazonium Salts.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, 2020.
- Sandmeyer reaction. Wikipedia, 2023.
- 2-Amino-3-chloropyrazine | CAS 6863-73-6. Santa Cruz Biotechnology, 2023.
- Process for the preparation of 2, 3-dichloropyrazine.
- 2-amino-3-chloropyrazine;CAS No.:6863-73-6. ChemShuttle, 2023.
- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- Catalytic Sandmeyer Bromin
- Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors.
- 2-Amino-3-chloropyrazine. Chem-Impex, 2023.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online, 2022.
- 2-AMINO-3-CHLOROPYRAZINE suppliers & manufacturers in China. ChemicalBook, 2023.
- Preparation of 2-aminopyrazine.
- Sandmeyer Reaction. Organic Chemistry Portal, 2023.
- 2-Amino-3-chloropyrazine 97. Sigma-Aldrich, 2023.
- 2-amino-5-chloropyrazine synthesis. ChemicalBook, 2023.
- Amination of chloro-substituted heteroarenes with adamantane-containing amines.
- Catalytic Sandmeyer Bromination.
- Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1968.
- How to prepare 2-Amino-5-chloropyridine?. Guidechem, 2023.
- Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry, 2014.
- Chemistry Diazotization Reaction.
- Sandmeyer reaction. L.S.College, Muzaffarpur, 2020.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 2019.
- Diazotis
- The complete synthesis of favipiravir from 2-aminopyrazine.
- Sandmeyer Reaction - experimental procedure and set up.. YouTube, 2023.
- Diazotiz
- Deaminative chlorination of aminoheterocycles.
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC, 2020.
- Structures, Stability, and Safety of Diazonium Salts.
- Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink, 2019.
- Diazotization safety. Sciencemadness Discussion Board, 2013.
- Amination products of chloropyrazine and 2-chloropyrimidine..
- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Royal Society of Chemistry, 2017.
Sources
- 1. prepchem.com [prepchem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-AMINO-3-CHLOROPYRAZINE suppliers & manufacturers in China [m.chemicalbook.com]
- 5. 2-Amino-3-chloropyrazine 97 6663-73-6 [sigmaaldrich.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-3-chloropyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Bromo-3-chloropyrazine (CAS No. 1206250-01-2). This document is designed for researchers, scientists, and drug development professionals who handle this critical heterocyclic intermediate. The purity of synthetic building blocks is paramount, as even trace impurities can compromise downstream reaction yields, introduce unwanted byproducts, and affect the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your crude this compound.
Quick Reference: Physicochemical Properties
A clear understanding of the physical properties of this compound is the foundation for selecting an appropriate purification strategy. The data below has been consolidated from predictive models and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [2][3][4] |
| Molecular Weight | 193.43 g/mol | [2][3][5] |
| Predicted Boiling Point | 220.4 ± 35.0 °C | [2] |
| Predicted Density | 1.859 ± 0.06 g/cm³ | [2] |
| Predicted XLogP3 | 1.8 | [3] |
| Appearance | Varies; often a solid or oil | N/A |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark, oily, or tar-like substance. What is the best initial cleanup step?
A: Dark, non-crystalline crude material often contains acidic or basic residues from the synthesis, as well as highly polar, polymeric byproducts. A preliminary liquid-liquid extraction is highly recommended before attempting crystallization or chromatography.
-
Causality: The synthesis of halogenated heterocycles can involve strong acids, bases, or brominating agents (e.g., NBS).[6] These reagents and their byproducts are often ionizable or highly polar. An acid-base wash selectively removes them from the desired neutral product.
-
Action: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Sequentially wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 1M NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. This cleaner material is now a better starting point for final purification.
Q2: My TLC plate shows multiple spots. How do I decide between recrystallization and column chromatography?
A: The pattern of spots on your Thin-Layer Chromatography (TLC) plate is your primary decision-making tool.
-
Scenario for Recrystallization: If your TLC shows one major spot (the product) and only minor spots that are either very close to the baseline (highly polar) or very close to the solvent front (highly non-polar), recrystallization is often a good choice. This is because the impurities have significantly different solubility profiles than your product.
-
Scenario for Column Chromatography: If the TLC shows multiple spots with Rƒ values close to your product's spot, it indicates the presence of impurities with similar polarity (e.g., isomers like 2-bromo-5-chloropyrazine or di-halogenated byproducts).[7][8] In this case, the resolving power of column chromatography is necessary for separation.[9][10] Chromatography is the superior technique for separating compounds with subtle structural and polarity differences.
Q3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration is too high, leading to liquid-liquid phase separation instead of crystallization.
-
Causality & Troubleshooting:
-
Improper Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures. Alternatively, the boiling point of the solvent may be higher than the melting point of your compound (or a eutectic mixture of your compound and its impurities).
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation rather than the slow, ordered process of crystallization. Allow the solution to cool slowly to room temperature first, then move it to an ice bath.
-
Solution is Too Concentrated: There may not be enough solvent to maintain the solute in solution as it cools.
-
-
Action: If your compound has oiled out, reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow it to cool slowly. If it persists, try a different solvent system, such as a binary mixture (e.g., Ethanol/Water, Hexane/Ethyl Acetate), where your compound is soluble in one solvent and insoluble in the other.[11]
Q4: During column chromatography, my compound either streaks, stays at the top of the column, or runs straight through with the solvent. How do I correct this?
A: This is a classic problem of incorrect eluent polarity. The goal is to have your desired compound with an Rƒ value between 0.3 and 0.7 on the TLC plate for good separation.[9]
-
Problem: Compound stuck at the baseline (Rƒ ≈ 0): The eluent is not polar enough to displace your compound from the polar silica gel.
-
Action: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
-
Problem: Compound runs with the solvent front (Rƒ ≈ 1): The eluent is too polar; it competes too effectively with your compound for the stationary phase, resulting in no retention.
-
Action: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.
-
-
Problem: Streaking or "tailing" of the spot: This can be caused by overloading the column or the presence of acidic/basic functional groups interacting strongly with the silica.
-
Action: Ensure you are not loading too much crude material onto the column. If the compound has basic nitrogen atoms (like a pyrazine), adding a small amount of triethylamine (~0.1-1%) to the eluent can neutralize active sites on the silica and lead to sharper bands.
-
Purification Workflow & Decision Making
The following workflow provides a logical path for purifying crude this compound, from initial assessment to high-purity material.
Caption: Decision workflow for purifying crude this compound.
Detailed Purification Protocols
Protocol 1: Recrystallization
This technique is ideal for removing impurities with significantly different solubility profiles from the target compound.[11]
-
Principle of Causality: Recrystallization relies on the principle that the solubility of most solids increases with temperature. A carefully chosen solvent will dissolve the crude compound when hot but will become saturated as it cools, forcing the desired compound to crystallize out slowly while impurities remain in the "mother liquor."
-
Step-by-Step Methodology:
-
Solvent Screening: Place a small amount of crude material in several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, toluene, or mixtures) at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a reflux setup if the solvent is volatile.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
-
Self-Validation:
-
Run a TLC of the final crystals against the original crude material and the mother liquor. The crystal spot should be singular and clean, while the mother liquor should contain the impurities.
-
Measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (1-2 °C).
-
Protocol 2: Flash Column Chromatography
This is the most powerful and versatile technique for separating complex mixtures of neutral organic compounds.[9]
-
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent).[12] Less polar compounds spend more time in the less polar mobile phase and elute from the column faster, while more polar compounds are adsorbed more strongly to the stationary phase and elute later.
-
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rƒ value of ~0.3-0.7 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like DCM). Carefully add this solution to the top of the column. Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column, taking care not to disturb the top layer. Apply pressure (e.g., from an air line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
-
Self-Validation:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Confirm the purity of the final combined product using NMR, GC-MS, or melting point analysis.
-
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloropyrazine. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-3-Chloropyridine: Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Intermediates: A Look at 2-Bromo-3-methyl-5-chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloropyridine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromopyrazine. Retrieved from [Link]
-
Biosynce. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Retrieved from [Link]
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles.... Retrieved from [Link]
-
Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-chloropyrazin-2-amine. Retrieved from [Link]
-
LookChem. (n.d.). Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Retrieved from [Link]
-
American Chemical Society. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
SpringerLink. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. angenechemical.com [angenechemical.com]
- 4. PubChemLite - this compound (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 8. biosynce.com [biosynce.com]
- 9. columbia.edu [columbia.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Bromo-3-chloropyrazine
Welcome to the technical support guide for the synthesis of 2-Bromo-3-chloropyrazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several routes, each with its own set of potential challenges and side products. The two most common strategies are the direct bromination of a pre-existing chloropyrazine and the Sandmeyer reaction of an aminopyrazine. Understanding the nuances of each method is critical for troubleshooting and optimizing your reaction conditions.
This guide will focus on these two primary synthetic pathways, outlining the common side products and providing actionable solutions to mitigate their formation.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you might face in the lab.
Question 1: "My reaction yield is significantly lower than expected. What are the likely causes?"
Low yields can be attributed to several factors, often related to incomplete reactions or the formation of side products. The specific cause will depend on your chosen synthetic route.
For Direct Bromination of 2-Chloropyrazine:
-
Incomplete Reaction: The pyrazine ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[1] Harsh reaction conditions are often necessary, but if conditions are too mild (e.g., low temperature, insufficient reaction time), you may have a significant amount of unreacted 2-chloropyrazine remaining.
-
Over-bromination: Conversely, if the reaction conditions are too harsh or there is an excess of the brominating agent, you can form di-brominated species, such as 2,5-dibromo-3-chloropyrazine or 2,6-dibromo-3-chloropyrazine.
-
Degradation: Pyrazines can be sensitive to strong acids and high temperatures, leading to decomposition and a lower yield of the desired product.
For Sandmeyer Reaction of 2-Amino-3-chloropyrazine:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step. If the temperature is not kept sufficiently low (typically 0-5 °C), the diazonium salt can be unstable and decompose prematurely.[2][3]
-
Hydrolysis of the Diazonium Salt: The diazonium group can be displaced by water to form 2-hydroxy-3-chloropyrazine, a common and often significant side product in Sandmeyer reactions.[2]
-
Reductive Deamination: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-chloropyrazine. This is more common if certain reducing agents are present or if the reaction is not carried out under optimal conditions.[4]
Recommended Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions. |
| Over-bromination | Use a stoichiometric amount of the brominating agent (e.g., NBS). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Hydrolysis of Diazonium Salt | Maintain a low reaction temperature (0-5 °C) during diazotization and the subsequent Sandmeyer reaction. Use a non-aqueous solvent if compatible with your reaction. |
| Reductive Deamination | Ensure your reagents are pure and free from reducing contaminants. Strictly follow the established protocols for the Sandmeyer reaction. |
Question 2: "My TLC and/or LC-MS analysis shows multiple unexpected spots. How can I identify them?"
The presence of multiple spots indicates a mixture of products. Based on the likely side products for each route, you can make an educated guess about their identities.
Expected Impurities and Their Characteristics:
| Synthetic Route | Expected Side Product | Relative Polarity (TLC) | Identification by MS |
| Direct Bromination | Unreacted 2-chloropyrazine | More polar than product | M+ corresponding to C4H3ClN2 |
| Dibromo-chloropyrazines | Less polar than product | M+ corresponding to C4HBr2ClN2 | |
| Sandmeyer Reaction | Unreacted 2-amino-3-chloropyrazine | More polar than product | M+ corresponding to C4H4ClN3 |
| 2-Hydroxy-3-chloropyrazine | Significantly more polar | M+ corresponding to C4H3ClN2O | |
| 2-Chloropyrazine | Less polar than product | M+ corresponding to C4H3ClN2 |
Troubleshooting Workflow for Impurity Identification:
Sources
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Bromo-3-chloropyrazine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-3-chloropyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet versatile, building block. The electron-deficient nature of the pyrazine ring, combined with the differential reactivity of the C-Br and C-Cl bonds, presents a unique set of challenges that require careful optimization. This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven insights, and detailed protocols to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with this compound is not proceeding at all. What are the primary reasons for a complete lack of reactivity?
A complete failure of the reaction often points to a fundamental issue with one of the core components of the catalytic cycle. Let's break down the most common culprits:
-
Inactive Catalyst System: The oxidative addition of palladium to an aryl halide is the first and often rate-limiting step in the Suzuki reaction.[1][2] Aryl chlorides are notoriously less reactive than aryl bromides, which in turn are less reactive than aryl iodides.[3][4] For a substrate like this compound, while the C-Br bond is more reactive, the overall electron-deficient nature of the pyrazine ring can still render the oxidative addition sluggish. A standard catalyst like Pd(PPh₃)₄ may not be active enough.
-
Troubleshooting:
-
Use a Pd(0) Precatalyst with Enabling Ligands: Switch to a more active catalyst system. Pre-formed palladium(0) sources like Pd₂(dba)₃ combined with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often necessary to facilitate oxidative addition to electron-deficient heteroaryl halides.[5]
-
Ensure Catalyst Quality: Palladium catalysts, especially phosphine-ligated ones, can be sensitive to air and moisture. Ensure your catalyst has been stored under an inert atmosphere and is not decomposed.[5]
-
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step, forming a boronate species that transfers its organic group to the palladium center.[1][6] If the base is too weak or insoluble, this step will be inefficient.
-
Troubleshooting:
-
Screen Stronger Bases: While Na₂CO₃ or K₂CO₃ are common, they may not be sufficient. Consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃, which are known to be effective in challenging Suzuki couplings.[5]
-
Solvent/Base Compatibility: Ensure your base has some solubility in the reaction medium. Using a mixed solvent system, such as Toluene/Water or Dioxane/Water, can help solubilize inorganic bases.[7]
-
-
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. This is a very common cause of reaction failure.
-
Troubleshooting:
-
Rigorous Degassing: Your solvent and reaction mixture must be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[5]
-
-
Q2: I'm seeing product formation, but the reaction is very sluggish and gives low yields. How can I improve the reaction rate and conversion?
Slow reactions and low yields suggest that while the catalytic cycle is turning over, it is doing so inefficiently. The issue could be kinetic or related to competing side reactions.
-
Suboptimal Temperature: Suzuki reactions are often temperature-sensitive. The energy barrier for oxidative addition or other steps in the cycle may not be overcome at lower temperatures.
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Solvents like dioxane (b.p. 101°C) or toluene (b.p. 111°C) allow for higher reaction temperatures.
-
Consider Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times by efficiently heating the polar components of the reaction mixture.
-
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under reaction conditions and undergo side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling.[8] This depletes the coupling partner and lowers the yield of the desired product.
-
Troubleshooting:
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids and are less prone to decomposition.[8]
-
Use Stoichiometry: A slight excess (1.2-1.5 equivalents) of the boronic acid or ester can help drive the reaction to completion, compensating for any decomposition.
-
Minimize Water: While some water can be beneficial for dissolving the base, excess water, especially at high temperatures and with certain bases, can promote protodeboronation. Try running the reaction under anhydrous conditions with a base like KF.
-
-
Workflow Diagram: General Troubleshooting Strategy
Here is a visual guide to systematically troubleshoot a failed Suzuki reaction with this compound.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
Q3: I am getting a mixture of products. How do I control the regioselectivity to favor coupling at the C-Br bond over the C-Cl bond?
This is the central challenge when working with dihaloheterocycles. The selectivity is a result of the competition between the oxidative addition at the C-Br bond versus the C-Cl bond.
-
Inherent Reactivity: The C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond due to its lower bond dissociation energy.[9][10] Therefore, under standard conditions, you should expect preferential coupling at the C-2 (bromo) position. If you are observing significant coupling at the C-3 (chloro) position, your reaction conditions are likely too harsh or your catalyst system is not selective.
-
Ligand Effects: The choice of phosphine ligand has a profound impact on regioselectivity.[11][12][13]
-
Less Bulky/Electron-Rich Ligands: Ligands like PPh₃ or even bidentate ligands like dppf may require higher temperatures to activate the C-Br bond, which can inadvertently lead to competitive reaction at the more electron-deficient (but stronger) C-Cl bond.
-
Bulky, Electron-Rich Ligands: Ligands such as P(t-Bu)₃, XPhos, or SPhos can facilitate oxidative addition at lower temperatures, which enhances the inherent reactivity difference between the C-Br and C-Cl bonds, leading to higher selectivity for the C-Br position.[13]
-
-
Temperature Control: High reaction temperatures can overcome the activation barrier for C-Cl bond insertion, leading to a loss of selectivity. Aim for the lowest temperature that gives a reasonable reaction rate for the C-Br coupling.
Protocol: Screening for Optimal Regioselectivity
This protocol outlines a screening process to identify conditions that maximize coupling at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligands for screening (see table below)
-
Bases for screening (see table below)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere reaction vials
Procedure:
-
Set up an array of reaction vials under an inert atmosphere (e.g., in a glovebox).
-
To each vial, add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and the chosen base (2.0 equiv).
-
In separate vials, prepare stock solutions of the palladium precatalyst and each ligand.
-
Add the appropriate amounts of the catalyst and ligand solutions to each reaction vial according to the screening table.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (start with 80°C).
-
Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the ratio of the C-Br coupled product to the C-Cl coupled product and starting material.
Screening Table Example:
| Experiment | Ligand (4 mol%) | Base (2 equiv) | Temperature (°C) |
| 1 | PPh₃ | K₂CO₃ | 100 |
| 2 | dppf | K₂CO₃ | 100 |
| 3 | XPhos | K₃PO₄ | 80 |
| 4 | SPhos | K₃PO₄ | 80 |
| 5 | P(t-Bu)₃ | KF (anhydrous) | 80 |
Visualizing the Catalytic Cycle and Selectivity
The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights the competitive oxidative addition step for this compound.
Caption: Competitive Suzuki catalytic cycles for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation pathways of 2-Bromo-3-chloropyrazine
Technical Support Center: 2-Bromo-3-chloropyrazine
Welcome to the technical support center for this compound (CAS No. 1206250-01-2). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and degradation of this versatile heterocyclic building block. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity and prevent degradation. Based on safety data for halogenated pyrazines, the following conditions are recommended.[1][2][3]
-
Temperature: Store in a cool, dry, and well-ventilated place.[1] Refrigeration (2-8 °C) is often recommended for long-term storage to minimize thermal degradation.[3][4]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3][5] This is crucial to prevent hydrolysis from atmospheric moisture and potential oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location to prevent potential photodegradation.[6]
-
Handling: Handle in a well-ventilated area, avoiding the formation of dust and aerosols.[1] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[1][7]
Q2: What known incompatibilities should I be aware of?
A2: this compound should be stored away from strong oxidizing agents and strong acids.[3][6] Contact with these substances can lead to vigorous reactions, degrading the compound and posing a safety hazard.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation kinetics for this compound are not extensively published, its structure allows us to predict pathways based on the principles of organic chemistry and data from analogous halogenated heterocycles.[3][8][9] The pyrazine ring is electron-deficient due to the two nitrogen atoms, making the carbon atoms attached to the halogens highly susceptible to nucleophilic attack.
-
Hydrolysis: This is a common degradation pathway where ambient moisture or aqueous reaction conditions can lead to the displacement of the halogen atoms by a hydroxyl group. The C-Br bond is generally more labile than the C-Cl bond and is expected to hydrolyze first, forming 2-hydroxy-3-chloropyrazine, followed by potential hydrolysis of the chlorine to yield 2,3-dihydroxypyrazine. This type of reaction is a classic SNAr (Nucleophilic Aromatic Substitution) mechanism.
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[10][11] Photodegradation can proceed via homolytic cleavage of the carbon-halogen bonds to form radical species. These highly reactive intermediates can then participate in a variety of reactions, potentially leading to dehalogenation, dimerization, or even cleavage of the pyrazine ring itself.[8][10]
-
Thermal Degradation: At elevated temperatures, dehydrohalogenation can occur, although this is more common in aliphatic systems.[12] For aromatic systems like this, high heat can lead to decomposition, which may release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6][7]
Q4: Which position, C2 (Bromo) or C3 (Chloro), is more reactive?
A4: The reactivity of halogens on a pyrazine ring is dictated by a combination of bond strength and the stability of the Meisenheimer intermediate formed during nucleophilic aromatic substitution. Generally, the C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. Therefore, in nucleophilic substitution and many metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), the C2-Br position is expected to be significantly more reactive than the C3-Cl position.[13] This differential reactivity is a key feature that can be exploited for selective functionalization.
Q5: What analytical methods are recommended for monitoring the stability and purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is ideal for assessing purity and identifying potential degradants.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for purity analysis and quantitative assessment of degradation over time. A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and degradation products. It provides both retention time and mass spectral data, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the compound. The appearance of new signals or changes in integration values can indicate the presence of impurities or degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor for the appearance of new functional groups, such as an -OH stretch, which would indicate hydrolysis.[14]
Troubleshooting Guide
This guide provides solutions to common experimental problems that may arise from the instability of this compound.
| Observed Issue | Potential Cause Related to Stability/Degradation | Recommended Solution & Preventative Measures |
| Low or no yield in a reaction (e.g., Suzuki, Buchwald-Hartwig). | The starting material has degraded due to improper storage (hydrolysis, oxidation). | Solution: Re-analyze the starting material purity using HPLC or GC-MS. If degraded, use a fresh, unopened bottle. Prevention: Always store this compound under an inert atmosphere (N₂ or Ar), protected from light, and in a cool, dry place.[1][3][6] |
| Appearance of a new, more polar spot/peak in TLC/HPLC analysis of starting material. | Hydrolysis has occurred, replacing a halogen with a more polar hydroxyl group, forming 2-hydroxy-3-chloropyrazine or similar species. | Solution: Purify the starting material via column chromatography or recrystallization if possible. Prevention: Ensure all reaction solvents are anhydrous. Use dry glassware and perform reactions under an inert atmosphere, especially if the reaction involves water-sensitive reagents or prolonged heating. |
| Inconsistent reaction outcomes between batches. | One batch of the starting material may have been exposed to air, light, or moisture, leading to partial degradation. | Solution: Qualify each new batch of starting material with a standardized analytical test (e.g., HPLC purity check, NMR) before use. Maintain a consistent and strict storage protocol for all batches. |
| Reaction mixture turns dark or forms intractable tars upon heating. | Thermal decomposition may be occurring, especially with prolonged reaction times at high temperatures. | Solution: Attempt the reaction at a lower temperature, possibly with a more active catalyst or for a longer duration. Prevention: Consult literature for the thermal stability limits. Perform small-scale trials to determine the optimal temperature profile for your specific reaction. Thermal decomposition can release hazardous gases.[6][7] |
| Selective reaction at the C-Cl bond instead of the expected C-Br bond. | While less common, certain catalytic systems or highly specific reaction conditions could favor activation of the C-Cl bond, or the C-Br bond may have been prematurely cleaved/degraded. | Solution: Re-evaluate your catalyst/ligand system. Standard palladium catalysts typically favor oxidative addition into C-Br bonds over C-Cl bonds. Confirm the integrity of your starting material via NMR or MS. |
Visualizing Degradation & Troubleshooting
Proposed Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound based on known chemical principles for halogenated heterocycles.
Caption: Predicted hydrolytic and photolytic degradation routes.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose issues potentially related to compound degradation.
Caption: A step-by-step diagnostic workflow for stability issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance or intermediate.[3] This protocol provides a framework to intentionally degrade this compound under various stress conditions.
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV/PDA detector
-
LC-MS system for peak identification
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Forced-air oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC. (Note: Alkaline conditions may cause rapid degradation).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC at appropriate time points.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a vial in a forced-air oven at 80 °C for 48 hours.
-
At the end of the study, dissolve the solid in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Develop an HPLC method (e.g., C18 column, gradient elution with water/acetonitrile) that separates the parent peak from all major degradation products.
-
Calculate the percentage degradation in each condition.
-
Use LC-MS to obtain the mass of the degradation products to aid in their identification and to propose degradation pathways.
-
References
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem. [Link]
-
Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation - ACS Fall 2025. [Link]
-
2-Bromo-3-methylpyrazine | C5H5BrN2 | CID 12457513 - PubChem. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. [Link]
-
2-AMINO-5-BROMO-3-CHLOROPYRAZINE - Chongqing Chemdad Co. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. [Link]
-
Photocatalytic degradation of atrazine by porphyrin and phthalocyanine complexes - PubMed. [Link]
-
The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. [Link]
-
Thermal decomposition of 2-bromopropene, and 2-chloropropene - National Institute of Standards and Technology. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. [Link]
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants - AIDIC. [Link]
-
This compound | 1206250-01-2 - AngeneChemical. [Link]
-
2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991 - PubChem. [Link]
-
This compound - ChemBK. [Link]
-
The Degradation of Atrazine and Other Pesticides by Photolysis - ResearchGate. [Link]
-
3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem. [Link]
-
Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - ResearchGate. [Link]
-
BIODEGRADATION OF S-TRIAZINE COMPOUNDS USING ACTINOBACTERIUM FRANKIA - ResearchGate. [Link]
-
Thermal decomposition of 2,2-bis(difluoroamino) propane studied by FTIR spectrometry and quantum chemical calculations: The primary dissociation kinetics and the mechanism for decomposition of the (CH3)2CNF2 radical - ResearchGate. [Link]
-
Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. 1082843-70-6|3,5-Dibromo-2-chloropyrazine|BLD Pharm [bldpharm.com]
- 5. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation - American Chemical Society [acs.digitellinc.com]
- 11. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. nbinno.com [nbinno.com]
- 14. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
Removal of palladium catalyst from 2-Bromo-3-chloropyrazine reactions
Topic: Strategies for the Efficient Removal of Palladium Catalysts from 2-Bromo-3-chloropyrazine Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for synthesizing complex molecules, particularly in the pharmaceutical industry for creating intermediates like substituted pyrazines.[1][2] While highly efficient, these reactions present a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API).[3][4] Palladium is not only expensive but also a toxic heavy metal with stringent regulatory limits on its presence in final drug products.[5][6]
This guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered when removing palladium catalysts from reactions involving this compound and other halogenated heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
A1: There are three primary drivers for palladium removal:
-
Patient Safety & Regulatory Compliance: Palladium is a toxic metal. Regulatory bodies like the International Council for Harmonisation (ICH) classify it as an elemental impurity that must be controlled to an acceptable level.[7] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[6]
-
Downstream Catalysis Interference: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of impurities.[4]
-
Economic & Environmental Factors: Palladium is a precious metal. Efficient recovery and recycling are economically and environmentally desirable.[2]
Q2: What are the common methods for palladium removal?
A2: Methods range from simple physical separation to highly specific chemical scavenging. The main categories are:
-
Filtration: Passing the reaction mixture through an adsorbent like Celite® to remove heterogeneous palladium species.[8][9]
-
Adsorption: Using materials with high surface area, like activated carbon, to adsorb palladium.[10][11][12]
-
Chemical Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively chelate and bind palladium.[1][13]
-
Extraction & Crystallization: While sometimes effective, these methods can be unreliable, and crystallization can occasionally concentrate the metal impurity within the crystal lattice.[14]
Q3: How is the amount of residual palladium measured?
A3: Accurate quantification is crucial for process optimization and final product validation. The industry-standard methods are highly sensitive spectroscopic techniques:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive technique for quantifying trace metals in APIs.[3][15]
-
Atomic Absorption (AA) Spectroscopy: Another established method for elemental analysis.[15]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[5][15] For in-process monitoring, rapid colorimetric and fluorimetric methods are also being developed to speed up the optimization of scavenging protocols.[3][4]
Troubleshooting Guides
Issue 1: High Palladium Levels (>1000 ppm) in Crude Product After Initial Aqueous Workup
Potential Cause: The palladium catalyst, especially after the reaction, may exist as fine, colloidal Pd(0) particles ("palladium black") or be strongly complexed with phosphine ligands or the pyrazine product itself. A simple liquid-liquid extraction is often insufficient to remove these species.
Workflow: Initial Palladium Reduction
Below is a decision-making workflow for the initial workup and purification stages.
Caption: Decision workflow for initial palladium removal.
Protocol 1: Filtration Through an Inert Medium
This step is crucial for removing insoluble and colloidal palladium species before they can interfere with subsequent steps.
Objective: To remove heterogeneous palladium.
Methodology:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate, toluene) to reduce viscosity.[8]
-
Prepare a short plug of Celite® or diatomaceous earth (approx. 2-3 cm thick) in a Büchner or fritted glass funnel.
-
Wet the Celite® pad with the chosen solvent.
-
Slowly filter the diluted reaction mixture through the pad under vacuum.
-
Wash the pad thoroughly with additional solvent to ensure complete product recovery.[16]
-
Combine the filtrates for further processing.
Issue 2: Activated Carbon Treatment is Ineffective or Causes Product Loss
Potential Cause: Not all activated carbons are the same; their effectiveness depends on surface area, pore size, and surface chemistry.[11] Furthermore, activated carbon can be non-selective and adsorb the desired product, especially if the product is a large, planar aromatic molecule like many pyrazine derivatives.
Protocol 2: Optimized Activated Carbon Treatment
Objective: To adsorb dissolved palladium species with minimal product loss.
Methodology:
-
Following initial filtration (Protocol 1), dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate, Methanol) at a concentration of 50-100 mg/mL.
-
Add powdered activated carbon (5-10 wt% relative to the crude product mass). Specialized grades designed for catalyst removal, such as the Shirasagi series, may offer better performance.[10]
-
Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours. Note: Longer times or higher temperatures may increase product loss.
-
Filter the mixture through a fresh Celite® pad to remove the carbon. Caution: Carbon fines can be difficult to filter; using a double layer of filter paper or a finer porosity filter may be necessary.
-
Rinse the carbon cake with fresh solvent.
-
Concentrate the filtrate and analyze for residual palladium.
| Parameter | Recommendation | Rationale |
| Carbon Loading | 5-10 wt% | Balances removal efficiency with the risk of product adsorption. Higher loadings may be needed for very high Pd levels.[7] |
| Solvent Choice | Toluene, EtOAc, Alcohols | The product should be highly soluble to minimize co-adsorption with palladium. |
| Temperature | 25-50 °C | Modest heating can increase adsorption kinetics without promoting side reactions or significant product loss. |
| Contact Time | 2-4 hours | Sufficient time for adsorption equilibrium to be approached. Monitor via TLC or LCMS to check for product degradation. |
Issue 3: Final Product Still Fails to Meet Regulatory Palladium Limits (<10 ppm)
Potential Cause: Palladium is strongly chelated by the nitrogen atoms of the pyrazine ring or other functional groups in the molecule. In these cases, simple adsorption is insufficient, and a more targeted approach using a chemical scavenger is required.
Workflow: Scavenger Screening and Application
Caption: Experimental workflow for palladium scavenger selection.
Protocol 3: Palladium Removal with Silica-Based Scavengers
Objective: To selectively chelate and remove residual palladium to levels below 10 ppm.
Background: Silica-based scavengers functionalized with thiol (SH) or thiourea groups are highly effective for binding various palladium species.[13] Thiol-based scavengers are particularly robust for Pd(II), while thiourea is versatile for multiple oxidation states.[13]
Methodology:
-
Dissolve the palladium-contaminated material in a suitable solvent (Toluene, THF, DCM).
-
Add the selected metal scavenger (e.g., SiliaMetS® Thiol or Thiourea). A typical starting point is 5-10 equivalents relative to the measured palladium content.
-
Stir the mixture at room temperature or elevated temperature (40-60 °C) for 4-24 hours. The optimal time and temperature should be determined by small-scale screening experiments.
-
Once the scavenging is complete (monitored by analyzing aliquots), filter the mixture to remove the solid-supported scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate in vacuo to yield the purified product.
Data Summary: Comparison of Common Palladium Scavengers
| Scavenger Type | Target Palladium Species | Typical Loading (mmol/g) | Advantages | Considerations |
| Thiol (Si-SH) | Pd(II), Pt, Cu, Ag, Pb | 1.0 - 1.5 | Robust, versatile, widely used in pharma processes.[13] | Can sometimes have undesired effects on product purity.[7] |
| Thiourea (Si-THU) | Pd(0), Pd(II), Pt, Ru, Rh | 0.8 - 1.3 | Highly versatile for different Pd forms, works well in organic solvents.[13] | |
| Trimercaptotriazine (TMT) | Pd, Ag, Cu | ~1.0 | Very strong chelator, can be effective when others fail.[7][17] | Can be used in combination with activated carbon for a synergistic effect.[7] |
| Activated Carbon | Pd(0), Pd(II) | N/A | Low cost, effective for removing color and some Pd species.[7][10] | Can cause product loss, less selective than chemical scavengers.[14] |
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2009). PharmaTech. [Link]
-
Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. (2024). MDPI. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). ResearchGate. [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed. [Link]
-
Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). PubMed. [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2017). ResearchGate. [Link]
-
Your trick to remove residual palladium. (2023). Reddit. [Link]
-
Don't Forget the Workup. (2015). American Chemical Society. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2003). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. arborassays.com [arborassays.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-Bromo-3-chloropyrazine Derivatives
Welcome to the technical support center for the synthesis of 2-bromo-3-chloropyrazine and its derivatives. These halogenated pyrazines are critical building blocks in medicinal chemistry, notably as intermediates for kinase inhibitors and other pharmaceuticals.[1][2] However, their synthesis can be challenging, often plagued by low yields and complex side reactions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights to improve reaction outcomes. We will focus on the most common synthetic route: the diazotization of a 2-amino-3-chloropyrazine precursor followed by a Sandmeyer bromination.
Section 1: Pre-Reaction Considerations & Starting Materials
FAQ: What is the optimal starting material for this synthesis?
The most direct and commonly used precursor is 2-amino-3-chloropyrazine . This substrate correctly positions the amino group for diazotization and subsequent replacement with bromine, while the chlorine atom remains at the 3-position.
Alternative routes, such as direct bromination of 2-chloropyrazine, are often less selective and can lead to a mixture of halogenated isomers, including undesired 2-bromo-5-chloropyrazine or 2,5-dibromopyrazine, making purification difficult and lowering the yield of the target molecule.[2] The electron-deficient nature of the pyrazine ring makes electrophilic halogenation challenging without activating groups.[3]
Troubleshooting: My reaction is producing multiple unidentified byproducts and a low yield, even before the Sandmeyer step. What should I check first?
Answer: The issue likely lies with the purity of your starting material or the initial reaction setup.
-
Purity of 2-amino-3-chloropyrazine: The starting amine must be free of isomeric impurities and residual solvents. Impurities can compete in the diazotization reaction, leading to a cascade of side products. It is highly recommended to verify the purity of the starting material by ¹H NMR and LC-MS before use. Recrystallization may be necessary if significant impurities are detected.
-
Solvent Purity: Ensure solvents are anhydrous where required. While the diazotization is performed in an aqueous acidic medium, any organic solvents used for extraction or subsequent steps should be of high purity to prevent side reactions.
Section 2: The Diazotization Reaction - A Critical Step
The conversion of the aromatic amine to a diazonium salt is the cornerstone of this synthesis. Diazonium salts are notoriously unstable, and precise control over the reaction conditions is paramount for success.[4]
FAQ: What are the most critical parameters for a successful diazotization of 2-amino-3-chloropyrazine?
Answer: There are three critical parameters you must control meticulously:
-
Temperature: The reaction must be maintained between 0-5 °C .[4] Above this temperature, the pyrazine diazonium salt will rapidly decompose, hydrolyzing to form the corresponding 2-hydroxy-3-chloropyrazine and releasing nitrogen gas, which drastically reduces your yield.[5] An ice-salt bath is more effective than an ice-water bath for maintaining this temperature range.[4]
-
Acidity: A strong mineral acid, typically HBr or HCl, is essential. The acid serves two purposes: it protonates the amine, making it soluble, and it reacts with sodium nitrite to generate the in situ nitrosating agent, nitrous acid (HONO).[4][5] An excess of acid is crucial to prevent the newly formed diazonium salt from coupling with unreacted 2-amino-3-chloropyrazine, which forms a colored azo byproduct.[4]
-
Rate of Nitrite Addition: The sodium nitrite solution must be added slowly and dropwise below the surface of the reaction mixture.[4] This ensures that the concentration of nitrous acid remains low and is consumed as it is formed, preventing localized temperature spikes from the exothermic reaction and minimizing the formation of nitrogen oxide side products.
Troubleshooting: My reaction mixture turned dark brown, and I observed vigorous gas evolution. The final yield was negligible. What happened?
Answer: This is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control. If the temperature rises above 5-10 °C, the diazonium salt breaks down. The dark color indicates the formation of phenolic and polymeric byproducts.
Corrective Action:
-
Ensure your reaction vessel is deeply submerged in an ice-salt bath.
-
Monitor the internal reaction temperature constantly with a low-temperature thermometer.
-
Add the sodium nitrite solution much more slowly. If you notice the temperature rising, immediately halt the addition until it cools back down to the 0-5 °C range.
Workflow for Diazotization and In-Process Check
This workflow includes a crucial in-process check to confirm the formation of the diazonium salt before proceeding to the Sandmeyer reaction.
Caption: Diazotization workflow with a critical 2-naphthol test.
Section 3: The Sandmeyer Reaction - Maximizing Bromination Yield
The Sandmeyer reaction utilizes a copper(I) salt to catalyze the substitution of the diazonium group with a halide.[6][7] This step is where yield can be further maximized or lost.
FAQ: What is the best brominating agent and catalyst for this reaction?
Answer: Copper(I) bromide (CuBr) is the most effective reagent for this transformation.[6] It serves as both the catalyst and the bromide source. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) initiates the reduction of the diazonium salt to an aryl radical, with the loss of N₂, followed by halogen transfer from a copper(II) species to generate the final product and regenerate the Cu(I) catalyst.[6]
While some protocols use HBr in the presence of copper powder, using a pre-formed CuBr salt dissolved in excess HBr generally gives more consistent and higher yields.
Troubleshooting: My yield is low, and I've isolated 2-hydroxy-3-chloropyrazine as a major byproduct. What is the cause?
Answer: The formation of the hydroxy-pyrazine (phenol analog) indicates that the diazonium salt is reacting with water faster than it is reacting with the bromide. This can happen for several reasons:
-
Insufficient Copper(I) Catalyst: The catalytic cycle may have stalled. Ensure you are using a sufficient catalytic amount (typically 10-20 mol%).
-
Inactive Catalyst: Copper(I) salts can oxidize to inactive Copper(II) if exposed to air for extended periods. Use fresh, high-quality CuBr.
-
Reaction Temperature Too High: While the Sandmeyer reaction is typically run at a slightly elevated temperature (e.g., 60-80 °C) to ensure the decomposition of the diazonium salt, excessively high temperatures can favor the hydrolysis side reaction.
-
Slow Sandmeyer Reaction: If the conversion to the aryl bromide is sluggish, the diazonium salt has more time to decompose in the aqueous environment.
Troubleshooting Decision Tree for Low Yields
Caption: Troubleshooting logic for identifying the root cause of low yields.
Section 4: Experimental Protocols and Data
Detailed Protocol: Synthesis of this compound
Warning: This reaction involves potentially unstable intermediates and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-chloropyrazine (1.0 eq).
-
Add 48% aqueous hydrobromic acid (HBr) (3.0-4.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the NaNO₂ solution dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
(Optional but Recommended): Perform the 2-naphthol test on an aliquot to confirm diazonium salt formation.
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) (0.2 eq) in 48% HBr (1.0 eq).
-
Heat the CuBr solution to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, heat the reaction mixture to 70-80 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[8]
Table 1: Comparison of Bromination Conditions
| Bromide Source | Catalyst | Typical Yield Range | Key Considerations |
| CuBr / HBr | Copper(I) | 65-80% | Recommended Method. Provides consistent results and high yields.[6][9] |
| HBr / Br₂ | None | 40-60% | Can lead to over-bromination and the formation of dibromo byproducts.[2] |
| NaNO₂ in HBr | In situ CuBr | 50-70% | Requires careful control of copper source (e.g., Cu powder) and can be less reliable. |
References
-
ResearchGate. Synthesis of 2-amino-3-chloropyridin... Available at: [Link]
- Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- Google Patents. US2396067A - Preparation of 2-aminopyrazine.
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Available at: [Link]
-
BIOSYNCE. 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Available at: [Link]
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Reddit. Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation. Available at: [Link]
-
Science of Synthesis. Pyrazines. Available at: [Link]
-
YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]
-
National Institutes of Health. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Available at: [Link]
-
BIOSYNCE Blog. What are the side - reactions in pyrazine synthesis?. Available at: [Link]
- Google Patents. US4291165A - Process for making 2-bromopyridine.
-
PubMed. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Available at: [Link]
-
ResearchGate. Optimization of the Conditions for the Reaction of 2-Bromo. Available at: [Link]
-
Slideshare. Synthesis and reactions of Pyrazine. Available at: [Link]
- Google Patents. CN104402805A - 2-bromopyridine synthesis method.
-
MDPI. Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Available at: [Link]
-
Royal Society of Chemistry. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]
-
KK Wagh College of Pharmacy. DIAZOTIZATION TITRATION. Available at: [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. Available at: [Link]
-
Mettler Toledo. Halogenation Reactions. Available at: [Link]
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]
-
YouTube. 10.1 Free Radical Halogenation. Available at: [Link]
Sources
- 1. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 2. biosynce.com [biosynce.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Impurity Profiling of 2-Bromo-3-chloropyrazine by HPLC
Welcome to the technical support center for the analysis of 2-Bromo-3-chloropyrazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this critical synthetic intermediate. As a key building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during High-Performance Liquid Chromatography (HPLC) analysis. The methodologies and advice herein are grounded in established chromatographic principles and aligned with global regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of method development and analysis for this compound.
Q1: What are the most probable impurities I should expect to find in a this compound sample?
A1: Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These originate from the synthetic route. Halogenation of the pyrazine ring can be non-selective, leading to a mixture of products.[1] Potential process-related impurities include:
-
Starting Materials: Unreacted pyrazine or mono-halogenated pyrazines.
-
Regioisomers: Isomers with different halogen placements, such as 2-Bromo-5-chloropyrazine or 2-chloro-3-bromopyrazine. The relative position of the halogens significantly impacts the molecule's polarity and, therefore, its retention time.
-
Other Halogenated Species: Di-brominated (e.g., 2,3-dibromopyrazine) or di-chlorinated (e.g., 2,3-dichloropyrazine) pyrazines formed from competing reactions.[2]
-
Byproducts: Dimerized species like bipyrazines can form under certain reaction conditions, particularly those involving lithiation.[3]
-
-
Degradation Products: These arise from the decomposition of the this compound molecule under stress conditions such as exposure to acid, base, oxidizers, light, or heat.[4] While the pyrazine ring is relatively stable, potential degradation pathways could involve:
-
Hydrolysis: Replacement of a halogen atom (typically bromine, which is a better leaving group) with a hydroxyl group to form a hydroxypyrazine derivative.
-
Oxidation: Formation of N-oxides by reaction with oxidizing agents.[5]
-
Q2: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A2: A gradient reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective starting point for separating this compound from its potential impurities.[6][7]
Here is a recommended starting method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good hydrophobic retention and is a versatile, robust choice for initial screening. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifying the mobile phase helps to ensure sharp, symmetrical peaks for nitrogen-containing heterocyclic compounds by suppressing the interaction of lone pair electrons with residual silanols on the silica backbone.[8] |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is essential during initial screening to ensure the elution of all potential impurities, from polar degradants to non-polar, process-related byproducts.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 270-280 nm | Pyrazine derivatives typically exhibit strong UV absorbance in this range.[8] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength. |
| Injection Vol. | 5-10 µL | A standard volume to avoid column overloading. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (e.g., 50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions is crucial to prevent peak distortion.[2] |
Q3: Why is a "stability-indicating method" necessary, and how do I develop one?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products, impurities, or excipients.[3] Regulatory agencies like the FDA and ICH mandate the use of SIMs to ensure that the quality of a drug substance is maintained over its shelf life.[4][6]
Developing a SIM involves a process called forced degradation or stress testing.[9] In this process, the this compound sample is subjected to harsh conditions to intentionally induce degradation.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid sample and the stock solution at 80°C.
-
Photolytic: Expose the solid sample and stock solution to light conditions specified in ICH Q1B guidelines.
-
-
Neutralize Samples: Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze by HPLC: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. The goal is to achieve 5-20% degradation of the main peak.
-
Evaluate Specificity: The key objective is to demonstrate that all degradation product peaks are baseline-resolved from the main this compound peak and from each other.[10] A PDA detector is invaluable here for checking peak purity.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common HPLC issues encountered during the analysis of this compound.
Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The peak for this compound or its impurities is asymmetrical, with a tailing factor > 1.5 or a fronting factor < 0.9.
Causality and Solutions:
-
Secondary Silanol Interactions (Most Common Cause): The nitrogen atoms in the pyrazine ring have lone pairs of electrons that can interact with acidic residual silanol groups (-Si-OH) on the surface of the silica-based C18 packing material. This secondary interaction causes peak tailing.
-
Solution A (Expert Recommended): Lower the mobile phase pH. Add a stronger acid like 0.05% Trifluoroacetic Acid (TFA) to Mobile Phase A. TFA acts as an ion-pairing agent and more effectively protonates the silanol groups, minimizing unwanted interactions.
-
Solution B: Use an end-capped column or a column with a different stationary phase (e.g., one with an embedded polar group) designed to shield silanol activity.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Solution: Dilute the sample concentration by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the sample band to spread before it reaches the column, resulting in distorted peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.[2]
-
-
Column Contamination or Voids: Accumulation of strongly retained compounds at the column inlet or the formation of a void in the packing bed can disrupt the flow path, causing peak distortion for all analytes.
-
Solution: First, try reversing and flushing the column (disconnect from the detector first) with a strong solvent like isopropanol. If this doesn't work, the column may need to be replaced.[11]
-
Guide 2: Unstable or Drifting Retention Times
Symptom: The retention time for the main peak shifts significantly between injections or drifts consistently in one direction over a sequence.
Causality and Solutions:
-
Inadequate Column Equilibration: This is common with gradient methods. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will be inconsistent.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient is complete.
-
-
Mobile Phase Issues:
-
Composition Change: Inaccurate mixing by the pump's proportioning valve or evaporation of the more volatile solvent (usually acetonitrile) can alter the mobile phase composition over time.[12]
-
Solution: Prepare a fresh batch of mobile phase. If using an online mixer, try pre-mixing the mobile phase manually to rule out pump issues. Keep mobile phase reservoirs capped.
-
Degassing: Dissolved air in the mobile phase can form bubbles in the pump, leading to pressure fluctuations and unstable retention.
-
Solution: Ensure the mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.
-
-
Temperature Fluctuations: The column temperature has a direct impact on retention. A fluctuating ambient lab temperature can cause retention times to drift.
-
Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30°C or 35°C). This is a critical parameter for method robustness.
-
Guide 3: An Unknown Peak Appears
Symptom: A new, unexpected peak is observed in the chromatogram.
Action Plan: Identify the Source
-
Is it a System Contaminant?
-
Test: Inject a blank (sample diluent only). If the peak is still present, it is likely a "ghost peak" originating from the system or mobile phase, not the sample.
-
Solution: Flush the entire system, including the injector and sample loop, with a strong solvent. Prepare fresh mobile phase using high-purity HPLC-grade solvents and additives.
-
-
Is it a Process-Related Impurity?
-
Action: Obtain samples from different synthesis batches. If the peak is present in some batches but not others, or its level varies, it is likely a process-related impurity.
-
Identification: This is where coupling HPLC to a Mass Spectrometer (LC-MS) becomes essential.[1][5] An LC-MS analysis will provide the molecular weight of the unknown peak. Based on this mass, you can deduce its molecular formula and propose a structure, comparing it against potential isomers, byproducts, or starting materials.
-
-
Is it a Degradation Product?
-
Action: If the peak area increases over time in a sample left on the autosampler or in a stability study, it is a degradation product.
-
Identification: Compare the chromatogram to those from your forced degradation studies. The retention time should match one of the peaks generated under specific stress conditions (e.g., acid, base, oxidation). This provides a strong clue about the nature of the degradant. LC-MS analysis is then used for definitive structural confirmation.
-
Part 3: Method Validation and System Suitability
Once an HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[9]
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999 (from PDA). Baseline resolution between all peaks of interest (Rs > 1.5). |
| Linearity | Direct correlation between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | Agreement between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ level should meet acceptance criteria. |
| Robustness | The method's reliability under small, deliberate variations in conditions (e.g., ±2°C in temp, ±0.2 pH units). | System suitability parameters remain within limits. |
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to confirm the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times.
Typical SST Parameters
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n=5 or 6 injections) | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 or 6 injections) | Demonstrates pump and system stability. |
References
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Jandera, P. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). Analytical methods validation as per ich & usp.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- SIELC Technologies. (2018, May 16). Pyrazine.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- ACS Publications. (2025, November 4). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns.
- ResearchGate. (2023, March 10). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
- Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- PubChem. (n.d.). 2-Bromo-5-chloropyrazine.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
- Phenomenex. (n.d.). Troubleshooting Guide.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
- Contract Pharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. 2,3-Dichloropyrazine 95 4858-85-9 [sigmaaldrich.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. rjptonline.org [rjptonline.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. biotech-asia.org [biotech-asia.org]
- 7. nbinno.com [nbinno.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. This compound | 1206250-01-2 [sigmaaldrich.com]
- 12. This compound [myskinrecipes.com]
Handling and storage recommendations for 2-Bromo-3-chloropyrazine
Technical Support Center: 2-Bromo-3-chloropyrazine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, storage, and utilization of this versatile heterocyclic compound. Our goal is to move beyond simple instructions, offering a causal understanding of best practices to ensure both experimental success and laboratory safety.
Chemical Profile & Safety Overview
This compound (CAS No. Not explicitly found, similar compounds include 2-Bromo-5-chloropyrazine: 912773-21-8[1]) is a di-halogenated pyrazine derivative. The presence of two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyrazine ring makes it a valuable building block in medicinal chemistry and materials science. Its structure lends itself to selective functionalization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[2]
However, its reactivity also dictates its hazard profile. Like many halogenated heterocyclic compounds, it is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][3][4][5][6] Understanding its properties is paramount for safe handling.
| Property | Data Summary |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation/damage, May cause respiratory irritation, Harmful if swallowed/inhaled/in contact with skin.[1][3][5] |
| Molecular Formula | C₄H₂BrClN₂ |
| Molecular Weight | 193.43 g/mol [1] |
| Appearance | Typically a solid at room temperature (based on similar compounds like 3-Bromo-2-chloropyridine, mp 54-57 °C). |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Metals.[3][7] |
| Hazardous Decomposition | Upon thermal decomposition, can release toxic and irritating gases such as Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), and Hydrogen chloride (HCl).[3][4][7][8] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers. The answers are grounded in established safety protocols and an understanding of the compound's chemical nature.
Q1: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?
A1: The minimum required PPE is essential to prevent accidental exposure via skin contact, eye contact, or inhalation.[9]
-
Gloves: Always wear two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of your lab coat.[9] This is critical because halogenated heterocycles can be absorbed through the skin.[10] Change gloves immediately if they are contaminated.[9]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][11] A standard pair of safety glasses is insufficient as they do not protect from splashes or fine dust.[12]
-
Body Protection: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.[5][11]
-
Work Environment: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]
Q2: How should I properly store this compound to ensure its stability and my safety?
A2: Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store the compound in the original, tightly closed container.[3][11][13] This prevents exposure to moisture and atmospheric contaminants which could degrade the material.
-
Environment: The storage location must be a dry, cool, and well-ventilated area.[3][11][14] Some suppliers may recommend refrigeration to maintain long-term quality.[3][4]
-
Segregation: Store the container away from incompatible materials such as strong oxidizing agents and strong acids.[3][7] Accidental mixing can lead to vigorous, exothermic reactions.
-
Access: Store in a locked cabinet or an area accessible only to authorized personnel.[3]
Q3: I need to weigh out the solid compound. What precautions are necessary?
A3: Weighing solids that are irritants or potent compounds requires specific precautions to avoid generating airborne dust.
-
Location: Always weigh the compound inside a chemical fume hood or a ventilated balance enclosure.
-
Technique: Use a spatula to carefully transfer the solid. Avoid pouring it directly from the bottle, which can create a plume of dust. Tap the spatula gently to release the powder; do not scrape it.
-
Static: The fine powder may be subject to static electricity. Using an anti-static weighing dish or an ionizer can help manage this and prevent the powder from dispersing.
-
Cleaning: After weighing, decontaminate the spatula and the balance area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes as chemical waste.
Q4: What should I do in case of an accidental spill?
A4: A swift and correct response is critical. Your actions should be guided by the size of the spill.
-
Alert & Evacuate: Alert personnel in the immediate area. For a large spill, evacuate the lab.[5][11]
-
Assess & Protect: Do not re-enter without appropriate PPE, which for a significant spill may include respiratory protection in addition to standard lab PPE.[11][15]
-
Contain: Prevent the spill from spreading or entering drains.[11][13]
-
Clean-Up: For a small spill, cover it with an inert absorbent material like vermiculite or sand.[3][7] Do not use combustible materials like paper towels directly on the spill. Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[13] Use spark-proof tools if a solvent was involved.[5][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.[3][13]
Below is a decision workflow for spill management.
Caption: Decision workflow for managing a chemical spill.
Q5: How do I properly dispose of waste containing this compound?
A5: All waste, whether it's the pure compound, contaminated materials, or reaction mixtures, must be treated as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams unless your facility's guidelines permit it.
-
Labeling: Collect all waste in a clearly labeled, sealed container. The label should include the full chemical name and associated hazards.
-
Disposal: The container should be sent to an approved waste disposal plant.[3][4] Follow all local, state, and federal regulations for chemical waste disposal. Never pour it down the drain.[11][13]
Troubleshooting Guide for Experiments
Issue 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not working or has very low yield.
-
Causality & Solution: The success of these reactions often hinges on the quality of the starting material and the exclusion of oxygen and water.
-
Reagent Quality: this compound can degrade over time if not stored properly. Consider purifying the material via recrystallization or column chromatography if its purity is suspect.
-
Catalyst Deactivation: The pyrazine nitrogen can coordinate to the metal center of your catalyst (e.g., Palladium), potentially inhibiting catalysis.[16] You may need to screen different ligands or use a higher catalyst loading.
-
Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the phosphine ligands and the active catalyst.
-
Solvent & Base: Ensure your solvent is anhydrous and the base is freshly opened or properly stored. Water can interfere with the catalytic cycle.
-
Issue 2: I'm observing multiple products or dehalogenation of my starting material.
-
Causality & Solution: The two different halogens offer sites for competitive reaction. Dehalogenation (hydrodehalogenation) is a common side reaction.
-
Reaction Selectivity: Bromine is generally more reactive than chlorine in palladium-catalyzed cross-coupling reactions. To favor reaction at the C-Br bond, use milder reaction conditions (lower temperature, specific ligand/catalyst systems). Reaction at the C-Cl bond typically requires more forcing conditions.
-
Suppressing Dehalogenation: This side reaction is often promoted by trace water or alcohol in the presence of a base. Using a biphasic solvent system (e.g., 2-MeTHF/H2O) can sometimes suppress this pathway.[16] Additionally, ensure your reagents are pure and the reaction is run under a strictly inert atmosphere.
-
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling reaction. All steps must be performed in a chemical fume hood under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
Objective: To couple this compound with Phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.5 eq).
-
Catalyst Premix: In a separate, small vial, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Assembly: Quickly add the catalyst premix to the Schlenk flask.
-
Evacuate & Backfill: Seal the flask and evacuate the headspace, then backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the starting pyrazine.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-3-chloropyrazine.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 2-Bromo-6-chloropyrazine SDS, 916791-07-6 Safety D
- SAFETY DATA SHEET - 2-Bromopyrazine. Fisher Scientific.
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet - 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Angene Chemical.
- SAFETY DATA SHEET - 1-Chloro-3-bromopropane. Fisher Scientific.
- SAFETY DATA SHEET - 1-Bromo-3-chloropropane. Sigma-Aldrich.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- Personal Protective Equipment (PPE). CHEMM.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- SAFETY DATA SHEET - 2-Bromo-3'-chloropropiophenone. Fisher Scientific.
- 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine Safety D
- Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-3'-chloropropiophenone. ChemicalBook.
- SAFETY DATA SHEET - 3-Bromo-2-chloropyridine. Fisher Scientific.
- 2-Bromo-5-chloropyrazine.
- 3-Bromo-2-chloropyridine 98. Sigma-Aldrich.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
Sources
- 1. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cetjournal.it [cetjournal.it]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 11. echemi.com [echemi.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. angenechemical.com [angenechemical.com]
- 14. aksci.com [aksci.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Dihalopyrazine Reactivity: 2-Bromo-3-chloropyrazine vs. 2,3-Dichloropyrazine
For researchers and drug development professionals, the pyrazine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic functionalization of this electron-deficient heterocycle is paramount. This guide provides an in-depth, objective comparison of two common building blocks: 2-bromo-3-chloropyrazine and 2,3-dichloropyrazine. We will explore their differential reactivity in key synthetic transformations, supported by mechanistic principles and experimental insights, to empower you to make the most informed choice for your synthetic campaigns.
At a Glance: Core Reactivity Principles
The choice between these two reagents hinges on the desired chemical transformation. Their reactivity is governed by two distinct, and somewhat opposing, electronic principles depending on the reaction class.
| Reaction Class | More Reactive Site | Underlying Principle |
| Palladium-Catalyzed Cross-Coupling | C-Br (in this compound) | Weaker Carbon-Halogen Bond Dissociation Energy (BDE) facilitates oxidative addition.[3] |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl (in both reagents) | Higher electronegativity of Chlorine polarizes the C-Cl bond, facilitating the rate-determining nucleophilic attack.[4][5][6] |
This fundamental dichotomy is the key to selectively designing synthetic routes. This compound offers a clear, orthogonal handle for sequential, site-selective functionalization, while 2,3-dichloropyrazine presents a more symmetrical but challenging substrate for achieving mono-substitution.
Palladium-Catalyzed Cross-Coupling: The C-Br Advantage
In the realm of palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is almost invariably the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[3][7] The efficacy of this step is directly related to the C-X bond strength.
The established trend for bond dissociation energies is C-Cl (~327 kJ/mol) > C-Br (~285 kJ/mol) .[8] This weaker C-Br bond makes this compound significantly more reactive and selective at the C-2 position under milder conditions than 2,3-dichloropyrazine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[9][10][11] When comparing our two substrates, the difference in reactivity is stark. This compound will selectively undergo coupling at the C-2 position, leaving the C-3 chloride intact for subsequent transformations. In contrast, achieving selective mono-coupling with 2,3-dichloropyrazine is challenging, often requiring careful optimization to avoid a mixture of mono- and di-substituted products.[12]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Conditions | Product | Yield |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 80 °C, 8h | 2-Phenyl-3-chloropyrazine | >90% |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene | 110 °C, 16h | 2-Phenyl-3-chloropyrazine | ~60% |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 80 °C, 16h | Mixture of mono- & di-arylated | Low |
Note: Data is representative and compiled from typical outcomes in heterocyclic cross-coupling.[12][13][14]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon or Nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-Dioxane and Water via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination & Sonogashira Coupling
The same reactivity principle (C-Br > C-Cl) holds true for other critical palladium-catalyzed reactions.
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds, crucial for synthesizing many pharmaceutical agents.[7][15][16] Selective amination at the C-2 position of this compound can be achieved under relatively mild conditions using standard palladium precatalysts and ligands (e.g., XantPhos, Josiphos). Aminating 2,3-dichloropyrazine requires more specialized, highly active catalysts, often at higher temperatures, and risks poor selectivity.[17][18]
-
Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira reaction is the method of choice.[19][20] The reaction on this compound proceeds smoothly at the bromide position, typically using a palladium catalyst and a copper(I) co-catalyst.[21][22] The C-Cl bond remains untouched, providing a handle for further diversification.
Nucleophilic Aromatic Substitution (SNAr): The C-Cl Advantage
The SNAr mechanism proceeds via a pathway distinct from cross-coupling. The reaction is initiated by the attack of a nucleophile on the electron-deficient pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23][24] The departure of the leaving group occurs in a subsequent, fast step.
The rate-determining step is the initial nucleophilic attack.[5][6] This attack is facilitated by a more polarized C-X bond. Due to fluorine's and chlorine's high electronegativity, they create a more electrophilic carbon center compared to bromine. Consequently, the established reactivity order for halogens in SNAr is F > Cl ≈ Br > I , the inverse of the trend seen in cross-coupling reactions.[4][5][23]
This means that for SNAr reactions:
-
On This compound , a nucleophile will preferentially attack the C-3 position, displacing the chloride.
-
On 2,3-dichloropyrazine , both positions are susceptible to attack, and achieving mono-substitution requires careful control of stoichiometry and conditions.
Comparative Experimental Data: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Solvent | Conditions | Product | Selectivity |
| This compound | Sodium Methoxide | Methanol | 60 °C, 4h | 2-Bromo-3-methoxypyrazine | High (C-3) |
| 2,3-Dichloropyrazine | Sodium Methoxide (1 eq) | Methanol | 60 °C, 4h | Mixture of mono- & di-substituted | Moderate |
Note: Data is representative and based on established principles of SNAr on dihaloheterocycles.[4][25]
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Strategic Synthesis: A Decision-Making Guide
Your choice of starting material should be dictated by your overall synthetic strategy.
Caption: Decision tree for selecting the appropriate dihalopyrazine starting material.
Choose this compound when:
-
Orthogonal Reactivity is Required: You plan to perform a cross-coupling reaction followed by an SNAr, or vice-versa.
-
Sequential Cross-Couplings are Planned: You can perform a Suzuki coupling at the C-Br position, followed by a more forcing Suzuki or a different cross-coupling (e.g., Buchwald-Hartwig) at the C-Cl position.
-
Mild Conditions are a Priority: The initial functionalization at the C-Br position can be achieved under significantly milder conditions.
Choose 2,3-Dichloropyrazine when:
-
Symmetrical Substitution is the Goal: You intend to perform a double substitution with the same nucleophile or coupling partner.
-
Cost is a Primary Driver: Dichloropyrazines can sometimes be more economical starting materials.
-
A Single C-Cl Functionalization is Needed: If your target only requires substitution at one of the chloro positions and you are prepared to optimize conditions to control mono-substitution.
Conclusion
While structurally similar, this compound and 2,3-dichloropyrazine offer divergent and complementary reactivity profiles. The C-Br bond's lability in palladium catalysis makes This compound the superior substrate for controlled, selective, and sequential functionalization, granting chemists precise control over molecular architecture. Conversely, the higher electrophilicity of the carbon in the C-Cl bond makes it the preferred site for nucleophilic aromatic substitution . Understanding these fundamental electronic differences is critical for the efficient and strategic design of novel pyrazine-based molecules in pharmaceutical and materials science research.
References
- Guner, V. (2021). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
- Adpakpang, K., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- BenchChem. (2025). Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- Chemistry LibreTexts. (2023).
- Neufeldt, S. R., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Chemistry LibreTexts. (2023).
- TMP Chem. (2023).
- Organ, M. G., et al. (n.d.).
- Dorel, R., & Echavarren, A. M. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Kashani, S. K., et al. (n.d.).
- Chemistry Steps. (n.d.).
- ChemBK. (2024). 2-Bromo-3,5-dichloro-pyrazine. ChemBK.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- Larrosa, M., & Koza, D. J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- PubMed Central. (n.d.). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. PubMed Central.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
- ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems.
- PubMed Central. (n.d.). Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols. PubMed Central.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Wikipedia. (n.d.).
Sources
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 24. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 25. benchchem.com [benchchem.com]
Comparing the reactivity of the bromine and chlorine atoms in 2-Bromo-3-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halogenated pyrazines serve as pivotal building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. Their utility is largely dictated by the reactivity of the halogen substituents, which can be selectively displaced to introduce diverse functionalities. This guide provides an in-depth comparison of the reactivity of the bromine and chlorine atoms in 2-bromo-3-chloropyrazine, a common intermediate in organic synthesis. We will delve into the underlying principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazine ring and provide supporting experimental context to predict and rationalize the observed selectivity.
The Electron-Deficient Nature of the Pyrazine Ring
The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This structural feature renders the ring electron-deficient and, consequently, more susceptible to nucleophilic attack compared to benzene. The nitrogen atoms exert a strong electron-withdrawing inductive effect, lowering the electron density on the ring carbons and making them more electrophilic. This inherent electronic property is the foundation for the facile nucleophilic aromatic substitution (SNAr) reactions that characterize halopyrazines. In fact, halopyrazines are generally more reactive towards nucleophiles than their corresponding halopyridines[1].
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the primary pathway for the substitution of halogens on the pyrazine ring. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group (the halide ion) is expelled, and the aromaticity of the ring is restored.
The rate-determining step of the SNAr reaction is usually the initial nucleophilic attack and the formation of the Meisenheimer complex. Therefore, any factor that stabilizes this intermediate will accelerate the reaction. Strong electron-withdrawing groups on the aromatic ring are particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance or induction, thereby increasing the rate of substitution[2][3][4][5].
Caption: Generalized workflow of the SNAr mechanism.
Comparing the Reactivity of Bromine at C2 and Chlorine at C3
In this compound, the key question is which halogen atom is more readily displaced by a nucleophile. To answer this, we must consider the electronic environment of the C2 and C3 positions and the intrinsic properties of bromine and chlorine as leaving groups in the context of the SNAr mechanism.
Electronic Effects and the Rate-Determining Step
The two nitrogen atoms in the pyrazine ring exert a significant electron-withdrawing effect, making both the C2 and C3 positions electrophilic. However, the chlorine atom at the C3 position is expected to be more susceptible to nucleophilic attack. This is due to the higher electronegativity of chlorine (3.16 on the Pauling scale) compared to bromine (2.96). The more electronegative chlorine atom exerts a stronger inductive electron-withdrawing effect, making the C3 carbon more electron-deficient and thus a more favorable site for the initial nucleophilic attack. Since this attack is the rate-determining step in most SNAr reactions, the reaction is expected to proceed faster at the C3 position[4][6].
The Role of the Leaving Group
In SN1 and SN2 reactions, bromide is generally a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger bromide ion can better stabilize the negative charge. However, in SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the leaving group's ability to stabilize the transition state leading to the Meisenheimer complex is more critical. The higher electronegativity of chlorine enhances the electrophilicity of the attached carbon, accelerating the initial nucleophilic attack, which is the slower step of the reaction. This often leads to a reversal of the typical halogen reactivity trend, with the order in SNAr being F > Cl > Br > I[3][4].
Positional Activation by Ring Nitrogens
The positions of the nitrogen atoms in the pyrazine ring also influence the reactivity of the C2 and C3 positions. Both positions are ortho to one nitrogen atom and meta to the other. The electron-withdrawing effect of the nitrogen atoms is most strongly felt at the ortho and para positions. In this compound, both C2 and C3 are activated by being ortho to a nitrogen atom. Computational studies on related heterocyclic systems, such as 2,4-dichloroquinazoline, have shown that the position with the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more susceptible to nucleophilic attack[2]. A similar analysis of this compound would likely show that the C3 position is electronically favored for nucleophilic attack due to the stronger inductive effect of the chlorine atom.
Experimental Evidence from Analogous Systems
Furthermore, studies on 2-substituted 3,5-dichloropyrazines have shown that the regioselectivity of nucleophilic attack is highly dependent on the electronic nature of the substituents on the pyrazine ring[4]. This underscores the importance of electronic effects in governing the reactivity of halopyrazines.
Summary of Reactivity
The following table summarizes the key factors influencing the reactivity of the bromine and chlorine atoms in this compound in the context of SNAr reactions.
| Feature | Bromine (at C2) | Chlorine (at C3) | Impact on Reactivity |
| Electronegativity | 2.96 | 3.16 | Higher electronegativity of Cl makes C3 more electrophilic, favoring nucleophilic attack. |
| Inductive Effect | Weaker | Stronger | Stronger electron withdrawal by Cl accelerates the rate-determining addition step. |
| C-X Bond Strength | Weaker | Stronger | Less critical in SNAr as C-X bond breaking is not the rate-determining step. |
| Leaving Group Ability | Better (in SN1/SN2) | Poorer (in SN1/SN2) | Reversed in SNAr; reactivity is dominated by the rate of attack, not leaving group departure. |
| Predicted Reactivity | Less Reactive | More Reactive | The chlorine atom at the C3 position is the predicted site of preferential nucleophilic substitution. |
Experimental Protocol: Selective Amination of this compound
This protocol describes a representative procedure for the selective nucleophilic aromatic substitution of this compound with a primary amine, where the chlorine atom is expected to be preferentially displaced.
Caption: A typical experimental workflow for SNAr.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
A suitable base, such as K₂CO₃ or Et₃N (2.0 - 3.0 eq)
-
A polar aprotic solvent, such as DMF, DMSO, or NMP
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add the solvent, followed by the amine and the base.
-
Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-3-aminopyrazine derivative.
Expected Outcome: The major product will be the result of the substitution of the chlorine atom at the C3 position, yielding a 2-bromo-3-substituted pyrazine.
Conclusion
A thorough analysis of the electronic properties of the pyrazine ring and the principles of the SNAr mechanism leads to a clear prediction regarding the relative reactivity of the halogen atoms in this compound. The higher electronegativity of the chlorine atom renders the C3 position more electrophilic and therefore more susceptible to nucleophilic attack, which is the rate-determining step of the reaction. While bromide is intrinsically a better leaving group, this factor is of secondary importance in SNAr reactions. Therefore, for researchers and professionals in drug development and organic synthesis, it is expected that nucleophilic substitution reactions on this compound will proceed with a high degree of selectivity, favoring the displacement of the chlorine atom at the C3 position. This understanding allows for the rational design of synthetic routes to complex, functionalized pyrazine derivatives.
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Bromo-3-chloropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of halogen atoms, such as bromine and chlorine, can significantly influence the physicochemical properties and pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activities of 2-bromo-3-chloropyrazine derivatives, offering insights into their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed protocols to aid in the design and evaluation of novel compounds based on this versatile scaffold.
I. Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1][]
Comparative Anticancer Potency
The anticancer efficacy of halogenated pyrazine derivatives is highly dependent on the nature and position of their substituents. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, data from related halogenated pyrazines and other heterocyclic compounds provide valuable structure-activity relationship (SAR) insights. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases, leading to potent inhibition.
Table 1: Comparative in vitro Anticancer Activity of Halogenated Heterocyclic Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Halogenated Phenoxychalcone 2c | MCF-7 (Breast) | 1.52 | Staurosporine | 5.90 | [] |
| Halogenated Phenoxychalcone 2f | MCF-7 (Breast) | 1.87 | Staurosporine | 5.90 | [] |
| N-acetylpyrazoline 3e | MCF-7 (Breast) | 5.02 | Staurosporine | 5.90 | [] |
| N-acetylpyrazoline 3f | MCF-7 (Breast) | 4.77 | Staurosporine | 5.90 | [] |
| Ciminalum–thiazolidinone 2h | NCI-60 Panel (Mean) | 1.57 (GI50) | - | - | [3] |
Note: The table presents data for structurally related halogenated compounds to infer potential activity trends for this compound derivatives. Direct data for the target scaffold is sparse.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[4][5][6][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanism: Inhibition of the p38 MAPK Pathway
The p38 MAPK signaling cascade is a key regulator of cellular responses to stress and inflammatory cytokines.[] Its aberrant activation is implicated in cancer progression. This compound derivatives can potentially inhibit this pathway by competing with ATP for binding to p38 MAPK.
Caption: Inhibition of the p38 MAPK signaling pathway by a this compound derivative.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The pyrazine ring is a core component of several antimicrobial agents. Halogenated pyrazine derivatives have shown promise in combating a range of bacterial and fungal pathogens, including drug-resistant strains.[8][9] The presence of bromo and chloro substituents can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy of pyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity of Halogenated Pyrazine and Related Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Pyrazine Carboxamide 5d | S. Typhi (XDR) | 6.25 | - | - | [8][10] |
| Pyrazine Carboxamide 5c | S. Typhi (XDR) | 12.5 | - | - | [8][10] |
| 3-Benzylaminopyrazine-2-carboxamide 8 | M. tuberculosis H37Rv | 6 (µM) | Pyrazinamide | - | [11] |
| 6-chloro-8-nitroflavone | S. aureus | Potent Inhibition | - | - | [9][12] |
| 6-bromo-8-nitroflavone | E. faecalis | Potent Inhibition | - | - | [9][12] |
Note: This table includes data from various halogenated heterocyclic compounds to provide a comparative context due to the limited specific data on this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[13][14][15][16]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Mechanism: Potential Mechanisms of Antimicrobial Action
The exact antimicrobial mechanisms of this compound derivatives are not yet fully elucidated but are thought to involve multiple targets.
Caption: Plausible antimicrobial mechanisms of action for this compound derivatives.
III. Enzyme Inhibition: A Promising Avenue for Drug Discovery
Beyond their anticancer and antimicrobial activities, this compound derivatives have the potential to act as inhibitors of various enzymes, including kinases and phosphatases. Their ability to interact with the active sites of these enzymes makes them attractive candidates for the development of targeted therapies.
Comparative Enzyme Inhibitory Activity
The inhibitory potency of these compounds against specific enzymes can be quantified by determining their IC50 or Ki values.
Table 3: Comparative in vitro Enzyme Inhibitory Activity of Pyrazine and Related Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Pyrazine Carboxamide 5d | Alkaline Phosphatase | 1.469 | [8][10] |
| Pyrazine-containing inhibitor 29 | p300 HAT | 1.4 | [17] |
| Pyrazine-containing inhibitor 3 | p300 HAT | 5.7 | [17] |
Note: This table highlights the enzyme inhibitory potential of the pyrazine scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through luminescence-based assays that measure ATP consumption.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the this compound derivative at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase and the inhibitor and incubate briefly. Initiate the reaction by adding the substrate and ATP mixture.
-
ATP Detection: After a set incubation period, add a reagent that stops the kinase reaction and detects the amount of remaining ATP via a luciferase-based reaction that produces a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism: Competitive Kinase Inhibition
This compound derivatives can act as competitive inhibitors by binding to the ATP-binding site of a kinase, preventing the natural substrate (ATP) from binding.
Caption: Competitive inhibition of a kinase by a this compound derivative.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on related halogenated heterocyclic compounds suggest that derivatives of this scaffold are likely to possess significant anticancer, antimicrobial, and enzyme-inhibitory properties. The presence of two distinct halogen atoms at the 2 and 3 positions offers opportunities for selective functionalization, allowing for the fine-tuning of their pharmacological profiles.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.
V. References
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Lee, S. K., & Lee, J. H. (2018). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Archives of Pharmacal Research, 41(10), 941-953.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Guo, W., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594–55597. [Link]
-
Sroka, Z., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
-
Gornowicz, A., et al. (2024). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 29(14), 3309. [Link]
-
Singer, D. R. J., et al. (2024). First-in-class mitogen-activated protein kinase (MAPK) p38α: MAPK-activated protein kinase 2 dual signal modulator with anti-inflammatory and endothelial-stabilizing properties. Journal of Pharmacology and Experimental Therapeutics, 392(3), 100031. [Link]
-
Wang, L., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(9), 6783–6800. [Link]
-
Wang, L., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. [Link]
-
Sroka, Z., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]
-
National Center for Biotechnology Information. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 10(2), e02476-21. [Link]
-
Wu, C. C., et al. (2020). Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer. Odessa University Clinical Investigations, 26(3), 24-33.
-
Semantic Scholar. (n.d.). Potential antitumor mechanisms of phenothiazine drugs. [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(11), 3183. [Link]
-
Chandrappa, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 545–567. [Link]
-
Zadrazilova, I., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (2010). (10) Patent No.. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4478. [Link]
-
Ciorba, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 890. [Link]
-
Pokrovsky, V., Addeo, R., & Coluccia, M. (2025). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 26(13), 6090. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 22(8), 681–696. [Link]
-
Ezeliora, C. D., et al. (2015). Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. Asian Journal of Chemistry, 27(7), 2451–2456.
Sources
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-Bromo-6-(trifluoromethyl)pyrazine | C5H2BrF3N2 | CID 56965595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 2-Bromo-3-chloropyrazine Analogs
For distribution to: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
Introduction: The Structural Nuances of Halogenated Pyrazines
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to participate in a wide range of chemical interactions. The introduction of halogen atoms to the pyrazine ring, as in the case of 2-Bromo-3-chloropyrazine, creates a versatile building block with distinct reactivity and physicochemical characteristics. However, the precise confirmation of its structure and the differentiation from its isomers and other analogs are non-trivial challenges that demand a multi-faceted spectroscopic approach.
This guide provides an in-depth comparative analysis of this compound and its selected analogs, focusing on the elucidation of their structures through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the subtle yet significant shifts in spectroscopic data resulting from changes in substituent patterns, researchers can confidently verify their synthesized compounds and accelerate their research and development endeavors.
Comparative Spectroscopic Analysis
For the purpose of this guide, we will compare the spectroscopic data of This compound with three key analogs to illustrate the influence of substituent position and nature:
-
Analog A: 2-Bromo-5-chloropyrazine: An isomer where the chlorine atom is shifted to the 5-position.
-
Analog B: 2-Bromo-3-methylpyrazine: An analog where the chlorine atom is replaced by a methyl group.
-
Analog C: 2,3-Dichloropyrazine: An analog where the bromine atom is replaced by a chlorine atom.
The following sections will detail the expected spectroscopic signatures for each of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a detailed map of the molecule's connectivity.
The pyrazine ring protons of these analogs exhibit distinct chemical shifts and coupling patterns. In a deuterated chloroform (CDCl₃) solvent, the aromatic region of the ¹H NMR spectrum is of primary interest.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| This compound | H-5, H-6 | ~8.45 - 8.60 | Doublet, Doublet | The two remaining protons on the pyrazine ring are in different electronic environments due to the adjacent bromo and chloro groups. They will appear as two distinct doublets. |
| Analog A: 2-Bromo-5-chloropyrazine | H-3, H-6 | ~8.50, ~8.65 | Singlet, Singlet | The protons at the 3 and 6 positions are not adjacent and will therefore appear as two distinct singlets. |
| Analog B: 2-Bromo-3-methylpyrazine | H-5, H-6 | ~8.30 - 8.45 | Doublet, Doublet | The electron-donating methyl group will shield the ring protons, causing an upfield shift compared to this compound. |
| Analog C: 2,3-Dichloropyrazine | H-5, H-6 | ~8.50 - 8.65 | Doublet, Doublet | The replacement of bromine with the more electronegative chlorine may result in a slight downfield shift of the ring protons. |
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached halogens.
| Compound | Expected ¹³C Chemical Shifts (δ, ppm) | Key Differentiating Features |
| This compound | ~148.0, ~145.5, ~144.0, ~141.5 | Four distinct signals in the aromatic region, with the carbon bearing the bromine atom appearing at a relatively upfield position compared to the carbon bearing the chlorine. |
| Analog A: 2-Bromo-5-chloropyrazine | ~150.0, ~147.0, ~143.0, ~138.0 | The change in substituent positions will lead to a different set of chemical shifts for the four aromatic carbons. |
| Analog B: 2-Bromo-3-methylpyrazine | ~155.0, ~147.0, ~145.0, ~140.0, ~20.0 (CH₃) | The presence of an upfield signal around 20 ppm for the methyl carbon is a clear indicator of this analog. |
| Analog C: 2,3-Dichloropyrazine | ~149.0, ~146.0, ~145.0, ~143.0 | The absence of the characteristic upfield shift for a bromine-bearing carbon and the presence of two carbons attached to chlorine will differentiate this analog. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. For halogenated pyrazines, the fingerprint region is particularly useful for differentiation.
| Compound | Key FT-IR Peaks (cm⁻¹) | Vibrational Mode Assignment |
| This compound | ~3100-3050 | Aromatic C-H stretch |
| ~1580-1550 | C=N stretch | |
| ~1100-1000 | Ring vibrations | |
| ~700-600 | C-Br stretch | |
| ~800-700 | C-Cl stretch | |
| Analog A: 2-Bromo-5-chloropyrazine | Similar to the parent, but with slight shifts in the fingerprint region due to changes in symmetry and vibrational coupling. | |
| Analog B: 2-Bromo-3-methylpyrazine | ~2950-2850 | Aliphatic C-H stretch (from methyl group) |
| The C-Cl stretch will be absent. | ||
| Analog C: 2,3-Dichloropyrazine | The C-Br stretch will be absent, and the C-Cl stretching region may show more complex patterns due to the two chlorine atoms. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. The presence of bromine and chlorine isotopes leads to characteristic isotopic patterns in the mass spectrum.[1][2]
| Compound | Molecular Ion (M⁺) Peak Cluster (m/z) and Intensity Ratio | Key Fragmentation Pathways |
| This compound | 192 (M⁺, C₄H₂⁷⁹Br³⁵ClN₂), 194 (M+2, C₄H₂⁸¹Br³⁵ClN₂ and C₄H₂⁷⁹Br³⁷ClN₂), 196 (M+4, C₄H₂⁸¹Br³⁷ClN₂) with a characteristic intensity ratio of approximately 3:4:1.[3] | Loss of Br radical, loss of Cl radical, loss of HCN. |
| Analog A: 2-Bromo-5-chloropyrazine | Same as the parent compound (192, 194, 196 with ~3:4:1 ratio) as they are isomers. | Fragmentation pattern may differ slightly due to the different positions of the halogens. |
| Analog B: 2-Bromo-3-methylpyrazine | 172 (M⁺, C₅H₅⁷⁹BrN₂) and 174 (M+2, C₅H₅⁸¹BrN₂) with an intensity ratio of ~1:1. | Loss of Br radical, loss of CH₃ radical. |
| Analog C: 2,3-Dichloropyrazine | 148 (M⁺, C₄H₂³⁵Cl₂N₂), 150 (M+2, C₄H₂³⁵Cl³⁷ClN₂), 152 (M+4, C₄H₂³⁷Cl₂N₂) with an intensity ratio of ~9:6:1. | Loss of Cl radical, loss of HCN. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of pyrazine analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum using a standard 30° pulse sequence.
-
Use 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A significantly higher number of scans will be required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background subtraction.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for fragmentation analysis.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Analyze the molecular ion peak cluster and the fragmentation pattern.
-
Logical Framework for Structural Confirmation
The definitive identification of a specific analog relies on the convergence of data from all three spectroscopic techniques.
Caption: A logical decision-making workflow for the structural confirmation of pyrazine analogs using combined spectroscopic data.
Conclusion
The spectroscopic analysis of this compound and its analogs is a clear demonstration of how subtle structural modifications manifest as distinct and measurable changes in their spectral data. A thorough and comparative approach, utilizing ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry, is indispensable for the unambiguous structural confirmation of these important heterocyclic compounds. By following the protocols and interpretative guidelines presented in this document, researchers can ensure the integrity of their work and build a solid foundation for further discoveries in their respective fields.
References
- Ito, K., et al. (1956). Vibrational Spectroscopy of Diazines. Journal of the Chemical Society of Japan, Pure Chemistry Section, 77, 1395-1402.
- Lord, R. C., Marston, A. L., & Miller, F. A. (1957). The Vibrational Spectra of Pyrazine and Pyrimidine. Spectrochimica Acta, 9, 113-125.
- Udagawa, Y., et al. (1980). The 1B3u ← 1Ag absorption spectrum of pyrazine vapor. Journal of Molecular Spectroscopy, 84(1), 253-264.
- Bolovinos, A., et al. (1984). The 3000 Å n→π* system of pyrazine. Journal of Molecular Spectroscopy, 103(2), 240-258.
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemguide. (n.d.). The M+2 peak in a mass spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloropyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylpyrazine. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Pyrazine. Retrieved from [Link]
Sources
A Comparative Guide to Catalyst Systems for Selective Cross-Coupling of 2-Bromo-3-chloropyrazine
Introduction: The Synthetic Challenge of Dihalogenated Pyrazines
Pyrazine scaffolds are integral components in a multitude of pharmaceuticals, agrochemicals, and functional materials. Among them, 2-bromo-3-chloropyrazine stands out as a versatile and synthetically valuable building block, offering two distinct handles for molecular elaboration. The differential reactivity of the C-Br and C-Cl bonds presents both an opportunity and a challenge for synthetic chemists. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of such dihalogenated heterocycles.[1][2]
The success of these transformations hinges critically on the choice of the catalyst system—typically a combination of a palladium precursor and a supporting ligand. The electronic and steric properties of the ligand govern the catalyst's activity, stability, and, most importantly, its selectivity.[3][4] This guide offers a comparative analysis of various catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, providing field-proven insights and detailed experimental protocols to aid researchers in navigating this complex chemical space.
The fundamental principle governing selectivity in these reactions is the difference in the carbon-halogen bond dissociation energies (BDE), which follows the trend C-Cl > C-Br > C-I.[5] Consequently, the oxidative addition of a C-Br bond to a Pd(0) center is kinetically and thermodynamically more favorable than the cleavage of a C-Cl bond.[5] Therefore, reactions typically occur preferentially at the C-2 (bromo) position. Achieving selective coupling at the C-3 (chloro) position or performing sequential difunctionalization requires careful tuning of the catalyst and reaction conditions.
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the general mechanism of palladium-catalyzed cross-coupling is essential for rational catalyst selection. The process is a cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The ligand's role is crucial at each stage, influencing reaction rates and preventing catalyst decomposition.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for controlling the outcome of the reaction with this compound. Below, we compare the performance of various palladium catalysts and ligands for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds using organoboron reagents.[8][9] For dihaloheteroarenes, achieving selectivity can be challenging.
Causality Behind Experimental Choices:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[6]
-
Ligands: Simple phosphines like PPh₃ can be effective for coupling at the more reactive C-Br bond. However, to engage the less reactive C-Cl bond, more electron-rich and bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[3][4] These ligands promote the challenging oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield and selectivity.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >95:5 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | >95:5 |
| Pd(OAc)₂ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | t-AmylOH | 110 | 16 | 78 | 10:90 |
| Pd-PEPPSI-IPr | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 | >95:5 |
Note: Achieving high selectivity for the C-Cl position is challenging and often requires extensive optimization. The data presented is based on trends observed for similar dihaloheteroarenes.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] The reaction is highly sensitive to the choice of ligand.
Causality Behind Experimental Choices:
-
Ligands: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., RuPhos, BrettPhos) revolutionized this reaction.[14] These ligands accelerate the reductive elimination step, which is often rate-limiting in C-N coupling, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 | 18 | 90 | >95:5 |
| Pd(OAc)₂ / BrettPhos | Aniline | LiHMDS | 1,4-Dioxane | 110 | 12 | 95 | >95:5 |
| G3-XPhos Precatalyst | Cyclopentylamine | NaOtBu | Toluene | 80 | 6 | 93 | >95:5 |
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide, typically using a dual palladium/copper catalyst system.[16][17]
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) salts (e.g., CuI) are used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is generally more efficient than direct reaction of the alkyne with the palladium center.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
Table 3: Comparative Performance in Sonogashira Coupling
| Catalyst System (Pd / Cu / Ligand) | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Phenylacetylene | Et₃N | THF | 65 | 8 | 88 | >95:5 |
| Pd(OAc)₂ / CuI / PPh₃ | Trimethylsilylacetylene | DIPA | DMF | 80 | 6 | 91 | >95:5 |
Heck Reaction: C-C Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[18][19]
Causality Behind Experimental Choices:
-
Ligands: While some Heck reactions can proceed without phosphine ligands ("ligandless" conditions, often forming Pd nanoparticles in situ), phosphine ligands like P(o-tol)₃ or PPh₃ are often used to stabilize the catalyst and improve yields.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[19]
Table 4: Comparative Performance in Heck Reaction
| Catalyst System (Pd Source / Ligand) | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMF | 120 | 18 | 75 | >95:5 |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | K₂CO₃ | DMAc | 110 | 12 | 82 | >95:5 |
Workflow for Catalyst System Screening
A systematic approach is crucial for identifying the optimal catalyst system for a specific transformation. The following workflow provides a self-validating system for comparing catalyst performance.
Caption: A typical workflow for comparative screening of catalyst systems.
Detailed Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-2 (Bromo) Position
This protocol is designed for selective coupling at the more reactive C-Br bond.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv). Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-2 (Bromo) Position
This protocol utilizes a precatalyst for ease of use and high reactivity.
-
Reagent Preparation: In an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv), G3-XPhos precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a reaction vial.
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 6-12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound is a synthetically powerful strategy that relies heavily on the rational selection of a palladium catalyst system. For monosubstitution, high selectivity for the more reactive C-2 (bromo) position is readily achieved with a variety of standard catalyst systems across Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The primary challenge and area of ongoing research lie in developing catalyst systems that can selectively activate the stronger C-3 (chloro) bond or facilitate controlled sequential cross-couplings.
Future advancements will likely focus on the design of novel ligands that can finely discriminate between the two halogenated sites, possibly through unique steric interactions or electronic effects.[11] Furthermore, exploring catalysts based on more abundant and less expensive metals like nickel and copper may provide alternative, cost-effective routes for the functionalization of this important heterocyclic scaffold.[21] The protocols and comparative data presented in this guide serve as a robust foundation for researchers to build upon in their pursuit of complex pyrazine-containing target molecules.
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Semantic Scholar.
- Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds. Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. University of Oxford.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.
- (PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Suzuki reaction. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate.
- Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Suzuki Reaction example 3. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
- Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(Diethylamino)but-2-enal. Benchchem.
- Heck Reaction. Chemistry LibreTexts.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
- Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-3-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-chloropyrazine is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its disubstituted pyrazine core offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the direct electrophilic bromination of 2-chloropyrazine and the Sandmeyer reaction of 3-amino-2-chloropyrazine. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document serves as a practical resource for researchers to make informed decisions in the laboratory.
Introduction
Halogenated pyrazines are a critical class of intermediates in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1] The unique electronic properties and reactivity of the pyrazine ring, coupled with the synthetic handles provided by halogen substituents, make them invaluable synthons for drug discovery. This compound, in particular, serves as a versatile precursor for introducing the pyrazine moiety into larger molecules through various cross-coupling reactions and nucleophilic substitutions. Its strategic importance lies in its ability to enable the exploration of chemical space around a core scaffold, a crucial aspect of structure-activity relationship (SAR) studies.
This guide will dissect two plausible and commonly employed strategies for the synthesis of this compound, offering a head-to-head comparison of their respective advantages and limitations.
Method 1: Direct Electrophilic Bromination of 2-Chloropyrazine
This approach involves the direct bromination of commercially available 2-chloropyrazine. The success of this method hinges on the regioselectivity of the electrophilic aromatic substitution on the pyrazine ring, which is influenced by the electronic effects of the nitrogen atoms and the existing chloro-substituent.
Mechanistic Rationale
The pyrazine ring is an electron-deficient heterocycle, making it generally less reactive towards electrophilic aromatic substitution than benzene. The two nitrogen atoms deactivate the ring towards electrophiles. The chlorine atom at the 2-position is also a deactivating group but is ortho-, para-directing. The interplay of these electronic effects governs the position of the incoming electrophile.
Electrophilic attack at the C-3 position is generally favored over other positions due to the relative stability of the resulting Wheland intermediate.[2] Attack at C-5 or C-6 would place a positive charge adjacent to one of the deactivating nitrogen atoms, which is energetically unfavorable. While the chlorine atom is ortho-, para-directing, the strong deactivating effect of the pyrazine nitrogens dominates, leading to substitution at the most electronically favorable position, C-3.
Diagram: Proposed Mechanism of Direct Bromination
Caption: Proposed mechanism for the direct bromination of 2-chloropyrazine.
Experimental Protocol
To a solution of 2-chloropyrazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq) is added. The mixture is cooled to 0 °C, and bromine (1.05 eq) is added dropwise. The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed. The reaction is then quenched with an aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Performance Analysis
| Parameter | Direct Bromination |
| Starting Material | 2-Chloropyrazine |
| Key Reagents | Bromine, Lewis Acid (e.g., FeBr₃) |
| Typical Yield | Moderate to Good (can vary significantly based on conditions) |
| Purity | Often requires chromatographic purification to remove isomers |
| Scalability | Moderate; handling of bromine can be challenging on a large scale |
| Advantages | - Fewer synthetic steps. - Readily available starting material. |
| Disadvantages | - Potential for formation of isomeric byproducts. - Handling of hazardous bromine. - Yields can be sensitive to reaction conditions. |
Method 2: Sandmeyer Reaction of 3-Amino-2-chloropyrazine
The Sandmeyer reaction is a classic and reliable method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[3][4][5] In this case, the synthesis starts with 3-amino-2-chloropyrazine.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a free radical mechanism.[4] The first step is the diazotization of the primary aromatic amine (3-amino-2-chloropyrazine) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of a copper(I) bromide catalyst, the diazonium salt undergoes a one-electron reduction to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product, this compound, and regenerate the copper(I) catalyst.
Diagram: Sandmeyer Reaction Workflow
Caption: General workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol
3-Amino-2-chloropyrazine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr at room temperature. The reaction mixture is stirred for several hours and then heated to facilitate the decomposition of the diazonium salt. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation or column chromatography.[6]
Performance Analysis
| Parameter | Sandmeyer Reaction |
| Starting Material | 3-Amino-2-chloropyrazine |
| Key Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |
| Typical Yield | Good to Excellent |
| Purity | Generally high, with fewer isomeric impurities |
| Scalability | Good; diazotization requires careful temperature control |
| Advantages | - High regioselectivity. - Generally high yields. - Well-established and reliable method. |
| Disadvantages | - Requires a multi-step synthesis of the starting amine. - Diazonium salts can be unstable and potentially explosive. - Use of copper salts can lead to metal contamination in the product. |
Comparative Analysis and Discussion
| Feature | Direct Bromination | Sandmeyer Reaction |
| Regioselectivity | Potentially lower, risk of isomers | High, determined by the position of the amino group |
| Yield | Variable, sensitive to conditions | Generally higher and more reproducible |
| Operational Simplicity | Fewer steps, but handling bromine requires care | More steps, diazotization requires strict temperature control |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | May be more expensive due to the synthesis of the starting amine |
| Safety Considerations | Use of hazardous and corrosive bromine | Generation of potentially unstable diazonium salts |
Expert Insights and Recommendations:
-
For Exploratory and Small-Scale Synthesis: The Direct Bromination method can be a quicker route to access this compound, provided that purification methods are in place to separate any potential isomers. It is particularly useful when the starting 2-chloropyrazine is readily available and small quantities of the product are needed for initial screening.
-
For Process Development and Scale-Up: The Sandmeyer Reaction is generally the preferred method for larger-scale synthesis where high purity and predictable yields are paramount. While it involves more synthetic steps to prepare the starting amine, the high regioselectivity and reliability of the Sandmeyer reaction often outweigh the initial synthetic investment. Careful control of the diazotization temperature is crucial for safety and to maximize yield.
Conclusion
The choice between direct bromination and the Sandmeyer reaction for the synthesis of this compound depends on the specific requirements of the project, including scale, purity needs, and available resources. Direct bromination offers a more direct route, while the Sandmeyer reaction provides higher regioselectivity and typically better yields. By understanding the underlying chemistry and practical considerations of each method, researchers can select the most appropriate synthetic strategy to efficiently produce this valuable chemical building block.
References
- Biosynce. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0.
- Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Guidechem. (n.d.). How is 3-Bromo-2-chloropyridine prepared?.
- Hiji, M. F., Zheng, G. J., & Yuan, Q. P. (2007). Process development of the synthesis of 2,3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 425-427.
- MDPI. (2021, December 16). Deaminative chlorination of aminoheterocycles.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- RSC Publishing. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Strekowski, L., et al. (n.d.). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry.
- YouTube. (2024, January 2). Sandmeyer Reaction - experimental procedure and set up.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- PubMed. (2023, October 5). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
- RSC Publishing. (n.d.). Theoretical study of synergetic effect between halogenation and pyrazine substitutions on transport properties of silylethynylated pentacene. New Journal of Chemistry.
- PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
- NIH. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ResearchGate. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp.
-
RSC Publishing. (n.d.). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[2][7][8]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses.
- ResearchGate. (n.d.). Synthetic procedures for the synthesis of 2,3‐dicyanopyrazine PCs.
- ElectronicsAndBooks. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1.
- MDPI. (n.d.). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazines via a Taurine-Catalyzed Green Multicomponent Approach.
- PubMed Central. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity.
- E. J. Warawa, J. R. Chem. (1971). 6.2.2. Pyrazines.
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Theoretical study of synergetic effect between halogenation and pyrazine substitutions on transport properties of silylethynylated pentacene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Bromo-3-chloropyrazine in Reaction Mixtures
In the landscape of pharmaceutical and agrochemical development, the precise control of synthetic pathways is paramount. Halogenated heterocycles, such as 2-Bromo-3-chloropyrazine, are critical building blocks whose purity and concentration directly influence reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active ingredient.[1][2] Monitoring the consumption of this intermediate and the formation of products within a complex reaction matrix is a significant analytical challenge. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the robust quantification of this compound, offering field-proven insights to guide your selection of the most appropriate analytical tool.
Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse for in-process reaction monitoring in pharmaceutical development due to its versatility, robustness, and high sample throughput. For a UV-active molecule like this compound, a reversed-phase HPLC method with UV detection is the most logical starting point.
Causality Behind the Method: Why Reversed-Phase HPLC?
This compound is a moderately polar molecule, making it ideally suited for reversed-phase chromatography. A non-polar stationary phase (like C18) will retain the analyte, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used for elution. This approach provides excellent separation from more polar starting materials or hydrolysis byproducts and less polar, non-UV active impurities. UV detection is chosen for its simplicity and the inherent chromophore of the pyrazine ring system.
Experimental Protocol: A Self-Validating HPLC Method
A robust analytical method must be built on a foundation of validation to ensure it is fit for its intended purpose.[3][4] The following protocol is designed as a starting point, with validation checkpoints integrated into the workflow.
1. Instrument & Chromatographic Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent. The C18 phase provides the necessary hydrophobicity for retaining the analyte.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape for the basic pyrazine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration) A gradient is essential for reaction monitoring to elute a wide range of components, from polar starting materials to non-polar byproducts.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures retention time stability.
-
Injection Volume: 5 µL.
-
Detection: DAD at 275 nm. A DAD allows for peak purity assessment and selection of the optimal wavelength.
2. Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1.0 µg/mL to 100 µg/mL).
-
Reaction Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL) into a known volume of diluent (e.g., 10 mL) to stop the reaction and precipitate any incompatible salts. Vortex, centrifuge, and transfer the supernatant into an HPLC vial for analysis. A precise dilution factor is critical for accurate quantification.
3. Method Validation Parameters (ICH Q2(R2) Framework): [5][6][7]
-
Specificity: Inject the diluent, starting materials, and known impurities to ensure they do not co-elute with the this compound peak. The DAD can confirm peak purity.
-
Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform spike recovery studies by adding known amounts of the reference standard to a placebo reaction matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98-102%.
-
Precision:
-
Repeatability: Inject the same standard six times. The relative standard deviation (%RSD) of the peak areas should be ≤1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should remain within acceptable limits (typically ≤2.0%).
-
Workflow for HPLC Analysis
Caption: General workflow for quantitative HPLC analysis.
Pillar 2: Gas Chromatography (GC-FID/MS)
For volatile and thermally stable compounds like this compound, Gas Chromatography offers superior resolution and sensitivity compared to HPLC. The choice of detector—Flame Ionization Detector (FID) for robust quantification or Mass Spectrometry (MS) for definitive identification—depends on the specific analytical need.
Causality Behind the Method: Why GC?
GC excels at separating compounds based on their boiling points and interactions with the stationary phase.[8] Given the likely volatility of this compound and potential impurities, GC can provide very sharp peaks and fast analysis times.[9] FID is a universal detector for organic compounds, providing excellent linearity and reproducibility, making it ideal for routine quantification. GC-MS adds an orthogonal detection method, providing mass-to-charge ratio information that can definitively identify the analyte and elucidate the structure of unknown byproducts.
Experimental Protocol: A Self-Validating GC Method
1. Instrument & Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent, equipped with a split/splitless inlet and FID or MS detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. This phase separates compounds primarily by boiling point.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio). A split injection prevents column overloading and ensures sharp peaks.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 2 min at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.
-
MS Parameters (if used): Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
2. Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Calibration Standards: Prepare serial dilutions in Ethyl Acetate.
-
Reaction Sample Preparation: Quench the reaction as described for HPLC. Perform a liquid-liquid extraction (LLE) by diluting the quenched sample with water and extracting into an immiscible organic solvent like Ethyl Acetate or Dichloromethane. The organic layer is then dried over sodium sulfate and injected directly. LLE is crucial to remove non-volatile salts and reagents that would contaminate the GC inlet.
Comparison: GC vs. HPLC
GC often provides higher efficiency (narrower peaks) and faster run times than traditional HPLC. However, it is only suitable for thermally stable and volatile compounds. The sample preparation for GC (LLE) can be more labor-intensive than the simple "dilute and shoot" approach often possible with HPLC.
Pillar 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides both structural confirmation and direct quantification without the need for a calibration curve using an identical reference standard.[10] It quantifies molecules by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known concentration.[11]
Causality Behind the Method: Why qNMR?
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for highly accurate and precise quantification.[10][11] For reaction monitoring, qNMR is exceptionally powerful because it can simultaneously quantify starting materials, intermediates, products, and even byproducts in a single spectrum, provided they have unique, well-resolved signals.
Experimental Protocol: Absolute Quantification via qNMR
1. Sample Preparation:
-
Internal Standard (IS): Choose a high-purity standard with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are common choices.
-
Sample Preparation: Accurately weigh ~10-20 mg of the reaction mixture (after removing solvent) and ~5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Acquisition Parameters (Critical for Quantification):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): Must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds). This is the single most critical parameter to ensure full signal relaxation and accurate integration.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
3. Data Processing & Calculation:
-
Processing: Apply a zero-order phase correction and a baseline correction across the entire spectrum.
-
Integration: Carefully integrate a well-resolved signal for the analyte (e.g., one of the pyrazine protons) and a signal for the internal standard.
-
Calculation: The concentration of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
P = Purity or weight %
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
std = Internal Standard
-
Comparative Analysis and Method Selection
The choice between HPLC, GC, and qNMR depends on the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Specificity | Good; relies on chromatographic separation. Peak purity via DAD. | Excellent; high-resolution separation. Definitive with MS. | Excellent; relies on unique chemical shifts. |
| Sensitivity (LOD/LOQ) | Good (µg/mL range). | Excellent (ng/mL range). | Moderate (mg/mL range). |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.0% (with optimized parameters). |
| Quantification | External calibration curve required. | External calibration curve required. | Absolute (with internal standard); no analyte-specific standard needed. |
| Sample Prep | Simple (dilute & shoot). | More complex (LLE often needed). | Simple (weigh, dissolve). |
| Analysis Time | 15-25 minutes per sample. | 5-15 minutes per sample. | 5-10 minutes per sample (but requires long relaxation delay). |
| Structural Info | None. | Fragmentation pattern with MS. | Definitive structural information. |
| Best For... | Routine QC, high throughput, non-volatile mixtures. | High-resolution separation of volatile, thermally stable compounds. | Purity assessment, reference standard characterization, complex mixture analysis. |
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
For the quantitative analysis of this compound in reaction mixtures , there is no single "best" method. The optimal choice is dictated by the analytical objective.
-
HPLC-UV is the most versatile and robust option for routine in-process control where high throughput and simplicity are key.
-
GC-FID/MS is superior when high resolution is needed to separate closely related isomers or when trace-level impurities must be detected and identified.
-
qNMR is the authoritative choice for certifying reference materials, obtaining a highly accurate purity value without an identical standard, and for gaining a comprehensive snapshot of all major components in a complex mixture.
A well-equipped laboratory will leverage these techniques orthogonally: using HPLC or GC for routine monitoring while employing qNMR to validate standards and investigate complex impurity profiles, thereby ensuring the highest level of scientific integrity and process control.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Purity Intermediates: A Look at 2-Bromo-3-methyl-5-chloropyridine.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- Malik, A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis.
- Snow, N. H. (2021, January 1). What Chromatograms Can Teach Us About Our Analytes. LCGC International.
- ChemComplete. (2020, February 8). How to Analyze GC Results for Lab. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Head-to-Head Comparison of 2-Bromo-3-chloropyrazine and 2-bromo-5-chloropyrazine in Synthesis
A Senior Application Scientist's Guide to Regioselectivity and Reactivity
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, lending its unique electronic properties to a host of approved pharmaceuticals and advanced materials. For synthetic chemists, dihalogenated pyrazines are powerful building blocks, offering two reactive handles for sequential functionalization. However, not all isomers are created equal. The precise placement of halogen atoms dramatically influences reactivity and regioselectivity, a distinction that is critical for efficient and predictable synthesis.
This guide provides an in-depth, head-to-head comparison of two commercially available and widely used isomers: 2-Bromo-3-chloropyrazine and 2-bromo-5-chloropyrazine . We will explore their fundamental differences in reactivity, provide data-backed examples in key cross-coupling reactions, and offer detailed experimental protocols to guide researchers in selecting the optimal reagent for their synthetic goals.
Physicochemical and Electronic Properties: More Than Just Atom Placement
At first glance, the two isomers are structurally similar. However, the arrangement of the halogens relative to the nitrogen atoms creates distinct electronic environments that govern their synthetic behavior.
2-bromo-5-chloropyrazine features a C-Br bond at the C2 position (α to a nitrogen) and a C-Cl bond at the C5 position (β to both nitrogens). The pyrazine ring is inherently electron-deficient, but the carbon at the 2-position is rendered particularly electrophilic by the adjacent nitrogen atom. This electronic activation, combined with the inherently higher reactivity of a C-Br bond compared to a C-Cl bond, sets a clear hierarchy for reactivity.
This compound , in contrast, presents a more nuanced challenge. Both the C-Br (C2) and C-Cl (C3) bonds are α to a nitrogen atom. Furthermore, the two halogens are adjacent to each other, introducing a significant steric component that can influence the approach of a bulky catalyst or nucleophile. This arrangement means that achieving selective functionalization is less straightforward and highly dependent on reaction conditions.
| Property | This compound | 2-bromo-5-chloropyrazine |
| CAS Number | 1206250-01-2 | 912773-21-8 |
| Molecular Formula | C₄H₂BrClN₂ | C₄H₂BrClN₂ |
| Molecular Weight | 193.43 g/mol | 193.43 g/mol |
| Boiling Point | ~220.4 °C (Predicted) | ~208.1 °C |
| Density | ~1.86 g/cm³ (Predicted) | ~1.86 g/cm³ |
| Structure | ||
| Key Feature | Vicinal halogens, both α to nitrogen. High potential for steric hindrance. | Distal halogens, C-Br is α to nitrogen. Clear reactivity difference. |
The Decisive Factor: Regioselectivity in Palladium-Catalyzed Cross-Coupling
The true divergence between these isomers becomes apparent in their performance in palladium-catalyzed cross-coupling reactions, the workhorses of modern drug discovery. The key to understanding their behavior lies in the first, often rate-determining, step of the catalytic cycle: oxidative addition of the C-X bond to the Pd(0) catalyst.
The established reactivity trend for halogens in this step is I > Br > Cl .[1] This is a direct consequence of the carbon-halogen bond dissociation energies. For N-heterocycles, positions α to the nitrogen are generally more reactive due to the electron-withdrawing nature of the nitrogen, which polarizes the C-X bond and makes the carbon more susceptible to oxidative addition.[2]
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to our two isomers, the outcomes are starkly different.
-
2-bromo-5-chloropyrazine: This isomer behaves predictably. The C-Br bond at the electronically activated C2 position is overwhelmingly favored for oxidative addition over the more stable C-Cl bond at C5. This allows for clean, high-yielding, and highly regioselective mono-arylation at the C2 position, leaving the C5-Cl bond available for subsequent, more forcing, coupling reactions.[3]
-
This compound: The situation here is far more complex. Both halogens are on activated carbons. While the C-Br bond is inherently more reactive, the adjacent C-Cl bond and the steric bulk of the catalyst-ligand complex can impede the reaction. Achieving high regioselectivity often requires careful tuning of the catalyst, ligand, and reaction conditions. In many cases, mixtures of mono-coupled products (at C2 and C3) and di-coupled products may be observed, especially under prolonged reaction times or at higher temperatures.[4][5]
Comparative Yields in a Model Suzuki Coupling with Phenylboronic Acid
| Isomer | Catalyst System | Conditions | Major Product | Yield | Selectivity (C2:C3) |
|---|---|---|---|---|---|
| 2-bromo-5-chloropyrazine | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 4h | 2-phenyl-5-chloropyrazine | >90% | >99:1 |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 2-phenyl-3-chloropyrazine | ~65% | ~90:10 |
| This compound | Pd₂(dba)₃, XPhos, K₃PO₄ | Toluene, 110°C, 12h | 2-phenyl-3-chloropyrazine | ~85% | >95:5 |
Note: Yields are representative estimates based on established chemical principles and may vary.
Case Study 2: Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where the choice of isomer is paramount.[6][7] The steric demands of this reaction, involving the coordination of both the aryl halide and the amine to the palladium center, often amplify the differences observed in Suzuki couplings.
-
2-bromo-5-chloropyrazine: As with C-C coupling, this isomer provides a reliable platform for regioselective mono-amination at the C2 position. The distal C5-chloro group does not significantly interfere with the reaction at the C2-bromo position.[8]
-
This compound: The vicinal arrangement of the halogens poses a significant steric challenge. The approach of the amine and the formation of the bulky palladium-amido complex required for reductive elimination can be severely hindered by the adjacent chlorine atom. Consequently, reactions often require more specialized, sterically demanding ligands (e.g., Buchwald's biarylphosphines) and higher temperatures to achieve reasonable conversion and yield.[9][10] The risk of side reactions, such as hydrodehalogenation, may also be higher.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2-bromo-5-chloropyrazine
Objective: To synthesize 2-(4-methoxyphenyl)-5-chloropyrazine with high regioselectivity.
Methodology:
-
To a flame-dried Schlenk flask, add 2-bromo-5-chloropyrazine (193 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 2-(morpholino)-3-chloropyrazine, addressing the steric challenge.
Methodology:
-
To a flame-dried Schlenk tube, add this compound (193 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), and the palladium precatalyst XPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%).
-
Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Summary and Recommendations
The choice between this compound and 2-bromo-5-chloropyrazine is a critical decision in synthetic design that hinges on the desired substitution pattern of the final product.
-
2-bromo-5-chloropyrazine is the reagent of choice for predictable, highly regioselective mono-functionalization. Its well-differentiated reactive sites allow for robust and scalable synthesis of 2-substituted-5-chloropyrazines, which can be further elaborated at the C5 position. It is ideal for building molecular complexity in a stepwise and controlled manner.
-
This compound is a more specialized reagent, primarily suited for the synthesis of 2,3-disubstituted pyrazines. Its use requires a more nuanced approach, with careful consideration of steric effects and the need for advanced catalyst systems to control selectivity and achieve high yields. It is the appropriate choice when the target molecule demands vicinal substitution, but researchers should be prepared for more extensive reaction optimization.
By understanding the inherent electronic and steric properties of these isomers, chemists can make informed decisions, streamline their synthetic routes, and ultimately accelerate the discovery and development of novel chemical entities.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Doyle, A. et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Royal Society of Chemistry. (2015).
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Echemi. (n.d.). 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Formula.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-chloropyridine 97.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia. (n.d.).
- ResearchGate. (2021).
- ChemicalBook. (2023). 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Royal Society of Chemistry. (n.d.). 2,3-Dichloro-1-alkylpyrazinium tetrafluoroborates: the synthesis and reactions with nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2016).
- Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2023). Synthesis and Reactivity of Dithienopyrazines.
- American Chemical Society Publications. (2018).
- ChemRxiv. (2023). Synthesis and Reactivity of Dithienopyrazines.
- Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
2-Bromo-3-chloropyrazine proper disposal procedures
An Authoritative Guide to the Proper Disposal of 2-Bromo-3-chloropyrazine
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of this compound (CAS No. 1206250-01-2). As a halogenated heterocyclic compound frequently utilized in pharmaceutical and agrochemical research, its handling and disposal demand strict adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards.
Hazard Identification and Chemical Profile
Understanding the chemical's properties is the foundation of its safe management. This compound is a solid organic compound containing both bromine and chlorine atoms. While comprehensive hazard data for this specific molecule is limited, its structure as a halogenated pyrazine necessitates that it be handled as a hazardous substance. The safety profile is informed by data from structurally similar compounds, such as 2-bromo-6-chloropyrazine and other halogenated pyridines/pyrazines.[1][2][3]
The primary hazards include potential acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment in a controlled environment.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClN₂ | [4][5] |
| Molecular Weight | 193.43 g/mol | [4] |
| Physical Form | Solid | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Likely Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
Core Directive: The Imperative of Halogenated Waste Segregation
The defining structural feature of this compound is the presence of carbon-halogen bonds (C-Br and C-Cl). This chemical characteristic is the single most important factor governing its disposal. Halogenated organic compounds cannot be disposed of with non-halogenated organic waste.[6]
Causality: The reason for this strict segregation lies in the method of destruction. The standard and environmentally preferred disposal method for halogenated organic waste is high-temperature incineration.[1][6] During combustion, the halogen atoms can form acidic gases, such as hydrochloric acid (HCl) and hydrobromic acid (HBr). To prevent the release of these corrosive and toxic gases into the atmosphere, incinerators must be equipped with specialized "scrubbing" systems that neutralize these acidic byproducts.[1] Mixing halogenated waste with non-halogenated streams can damage standard incinerators and lead to regulatory non-compliance.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified under the "F-listed" wastes from non-specific sources, such as F001 or F002, if they are spent solvents.[7][8][9]
Personal Protective Equipment (PPE) Protocol
Prior to handling any waste containing this compound, the following minimum PPE is mandatory.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a risk of splashing.
-
Skin Protection : Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[1] A lab coat is required, and for larger quantities, impervious clothing should be worn.[1]
-
Respiratory Protection : All handling of the solid compound that could generate dust, and the management of its waste, should be conducted within a certified chemical fume hood to prevent inhalation.[1][2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal and Waste Management Protocol
This protocol outlines the procedural steps for the compliant disposal of this compound from generation to collection.
Step 1: Waste Characterization and Segregation
-
Identify : Immediately identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Grossly contaminated items (e.g., weighing papers, pipette tips, gloves).
-
Reaction residues and solutions containing the compound.
-
-
Classify : This waste must be classified as Halogenated Organic Waste .[6]
-
Segregate : At the point of generation, collect this waste in a designated container separate from all other waste streams, especially non-halogenated organic, aqueous, and solid municipal waste.[6]
Step 2: Waste Container Selection and Labeling
-
Select Container : Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, leak-proof screw-top lid.
-
Labeling : The container must be clearly labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
An accurate indication of the hazards (e.g., "Irritant," "Acutely Toxic").
-
The date on which waste was first added to the container.
-
Step 3: Accumulation and Storage
-
Collection : Carefully place solid waste into the designated container.[10] Avoid generating dust.[1] For solutions, use a funnel to prevent spills. Keep the container closed at all times except when adding waste.
-
Storage Location : Store the sealed container in a designated satellite accumulation area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Incompatible Materials : Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents or bases.
Step 4: Final Disposal
-
Professional Collection : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management contractor.
-
Regulatory Compliance : Final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method is high-temperature incineration with flue gas scrubbing.[1][11]
-
Documentation : Ensure all required waste disposal documentation is completed and retained as per institutional and regulatory requirements.
Emergency Procedures for Spills and Exposure
-
Spills : Evacuate personnel to a safe area.[1] Wearing full PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1] Do not allow the chemical to enter drains.[1]
-
Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a physician.[1][2]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[1]
Disposal Workflow Diagram
The following diagram provides a visual representation of the compliant disposal pathway for this compound.
Caption: Disposal workflow for this compound.
References
-
This compound - ChemBK . ChemBK.
-
This compound|1206250-01-2 . Angene Chemical.
-
2-Bromo-6-chloropyrazine SDS, 916791-07-6 Safety Data Sheets . ECHEMI.
-
2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0 . BIOSYNCE.
-
2-AMINO-5-BROMO-3-CHLOROPYRAZINE Formula . Echemi.
-
2-Bromo-5-chloropyrazine | C4H2BrClN2 . PubChem - NIH.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.
-
2-Bromo-6-chloropyrazine AldrichCPR 916791-07-6 . Sigma-Aldrich.
-
Hazardous Waste Segregation . Bucknell University.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
SAFETY DATA SHEET - 3-Bromo-2-chloropyridine . Fisher Scientific.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR.
-
SAFETY DATA SHEET - 2-Bromo-6-chloropyridine . Fisher Scientific.
-
Hazardous Waste Listings . U.S. Environmental Protection Agency.
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . U.S. Environmental Protection Agency.
-
40 CFR Ch. I (7–1–99 Edition) § 261.32 . U.S. Government Publishing Office.
-
Subpart D—Lists of Hazardous Wastes . U.S. Government Publishing Office.
-
EPA HAZARDOUS WASTE CODES . California State University, Sacramento.
-
Waste Code - RCRAInfo . U.S. Environmental Protection Agency.
-
EPA Listed Wastes . New York University.
-
3-Bromo-2-chloropyridine 98 52200-48-3 . Sigma-Aldrich.
-
6-Bromo-3-chloropyrazine-2-carbonitrile SDS . Apollo Scientific.
-
Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals . Benchchem.
-
Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine . Benchchem.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. epa.gov [epa.gov]
- 8. wku.edu [wku.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-Bromo-3-chloropyrazine
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 2-Bromo-3-chloropyrazine, a halogenated heterocyclic compound frequently used in pharmaceutical and agrochemical research.[1] The following procedures are based on established best practices for handling similar halogenated aromatic compounds, synthesized from authoritative safety data sheets (SDS) of structurally related chemicals.[2]
Hazard Identification and Risk Assessment
This compound is anticipated to present significant health hazards based on data from analogous compounds. The primary risks involve acute toxicity and irritation to the skin, eyes, and respiratory system.
Anticipated Hazard Profile:
| Hazard Classification | Description | Primary Exposure Route | Source |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Ingestion | [3][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Dermal Contact | [3][6] |
| Serious Eye Damage/Irritation (Category 2A/1) | Causes serious eye irritation or damage. | Ocular Contact | [3][7][8] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation | [3][6][8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE should be based on the specific task being performed, with an emphasis on preventing dermal, ocular, and respiratory exposure.
Required PPE
-
Primary Engineering Control: All handling of this compound, including weighing, aliquoting, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[9][10] When there is a significant risk of splashing (e.g., during transfers of solutions or cleaning spills), a face shield must be worn in addition to safety goggles.[11][12]
-
Skin and Body Protection:
-
Gloves: Double-gloving with nitrile rubber gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check the manufacturer's compatibility data.[12][13] Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
-
Lab Coat: A chemical-resistant lab coat or apron is required. Ensure the material is appropriate for handling halogenated organic compounds.[10]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[12]
-
-
Respiratory Protection: In normal use within a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or in the event of a large spill or ventilation failure, a full-face respirator with an organic vapor cartridge (Type A filter or equivalent) should be used by trained personnel.[9][14]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: Decision workflow for PPE selection when handling this compound.
Operational and Handling Plan
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[2] Position a designated hazardous waste container for halogenated organic waste within the hood.[2]
-
Personal Protective Equipment (PPE): Don all required PPE as determined by the task-specific risk assessment before handling the chemical.
-
Aliquoting: Carefully weigh and transfer the required amount of this compound. If the compound is a solid, take care to avoid generating dust.[9] Use appropriate, clean tools for the transfer.
-
Reaction Setup: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[6][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[9]
-
Spills: Evacuate personnel to a safe area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material. Sweep up and shovel into a suitable, closed container for disposal.[7][9]
Storage and Disposal Plan
Proper storage and waste management are critical to maintaining a safe laboratory and protecting the environment.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[9][15]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[2]
-
Disposal Procedure: All waste, including contaminated consumables (gloves, pipette tips, absorbent material) and rinsates from glassware, must be collected in the designated halogenated waste container.[2] The container must be kept closed when not in use.
-
Final Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[6]
References
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs. Retrieved from [Link]
- A&K Scientific, Inc. (2011, August 31). MSDS of 2-Amino-5-bromo-3-chloropyrazine.
-
Angene Chemical. (2025, February 11). Safety Data Sheet: 2-Bromo-5-chloropyrazine. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
WorkSafeBC. Exposure Limits (ELs). Retrieved from [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
-
Angene Chemical. This compound|1206250-01-2. Retrieved from [Link]
-
University of California, San Diego Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]
-
Scribd. (2014, July 25). Chemical Glove Compatibility Guide. Retrieved from [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Got Gloves. Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of Oxford. Chemical Resistant Gloves Guide. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
-
Single Use Support. (2023, March 13). Safe handling of bulk drug substances. Retrieved from [Link]
-
ResearchGate. Halogenated Heterocycles as Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. Handling Hazards Using Continuous Flow Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. hsa.ie [hsa.ie]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
